Product packaging for (-)-Varitriol(Cat. No.:CAS No. 906482-48-2)

(-)-Varitriol

Cat. No.: B143313
CAS No.: 906482-48-2
M. Wt: 280.32 g/mol
InChI Key: JGUADRHIBCXAFH-MVBSPKBLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Varitriol is the enantiomer of the naturally occurring compound (+)-varitriol, which was isolated from the marine-derived fungus Emericella variecolor . This natural product has demonstrated significant and selective in vitro cytotoxic activity against a range of human cancer cell lines . It exhibits pronounced potency against renal, central nervous system (CNS), and breast cancer cell lines, with reported GI50 values ranging from 1.63 × 10−7 to 2.44 × 10−7 M . It shows lower potency against leukemia, ovarian, and colon cell lines . The exact mechanism of action of varitriol has not been fully established, making it a compelling subject for ongoing pharmacological and mechanistic studies . Consequently, this compound serves as a critical tool for chemical and biological research, enabling investigations into its mode of action and the exploration of structure-activity relationships (SAR) . Its synthesis, often achieved from commercially available starting materials like D-(-)-ribose, has been pursued by several research groups to facilitate such studies . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O5 B143313 (-)-Varitriol CAS No. 906482-48-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUADRHIBCXAFH-MVBSPKBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468452
Record name (-)-Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906482-48-2
Record name (-)-Varitriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(-)-Varitriol: A Technical Guide on its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Varitriol is a fungal polyketide-derived secondary metabolite that has garnered significant interest within the scientific community due to its unique chemical structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source and origin of this compound, detailed experimental protocols for its isolation and purification, a plausible biosynthetic pathway, and insights into its mechanism of action, particularly its cytotoxic effects on cancer cell lines. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Natural Source and Origin

This compound is a natural product produced by the marine fungus Pestalotiopsis heterocornis. This fungus has been isolated from a marine sponge, Phakellia fusca, which was collected from the Xisha Islands in the South China Sea.[1] Marine sponges are known to host a diverse array of microorganisms, which are believed to be the true producers of many of the bioactive compounds isolated from sponges.[2] The symbiotic relationship between the sponge and the fungus likely plays a role in the production of these unique secondary metabolites.

Table 1: Origin and Source of this compound

ParameterDescription
Producing Organism Pestalotiopsis heterocornis (fungus)
Host Organism Phakellia fusca (marine sponge)
Geographical Origin Xisha Islands, South China Sea
Compound Class Polyketide

Experimental Protocols

Fungal Fermentation

The production of this compound is achieved through the fermentation of Pestalotiopsis heterocornis. The fungus is typically cultured on a solid rice medium, which has been shown to support the growth of the fungus and the production of its secondary metabolites.[3][4]

Protocol for Fungal Fermentation:

  • Media Preparation: A solid rice medium is prepared in 1000 mL conical flasks. Each flask contains 200 g of rice, 6 g of artificial sea salt, and 200 mL of distilled water.[3]

  • Sterilization: The flasks containing the medium are autoclaved for 20 minutes at 121°C to ensure sterility.

  • Inoculation: The sterilized medium is inoculated with a culture of Pestalotiopsis heterocornis XWS03F09.

  • Incubation: The inoculated flasks are incubated statically at 28°C for a period of 36 to 60 days.[3][4]

Extraction and Isolation

Following the incubation period, the fungal culture is harvested, and the secondary metabolites, including this compound, are extracted and purified.

Protocol for Extraction and Isolation:

  • Extraction: The fermented solid rice cultures are extracted three to four times with ethyl acetate (EtOAc) at room temperature. The EtOAc extracts are then combined and concentrated under reduced pressure to yield a crude extract.[3][4]

  • Initial Fractionation: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol (CH₂Cl₂-MeOH) ranging from 30:1 to 0:100 to yield several fractions based on their polarity, as monitored by Thin Layer Chromatography (TLC).[3]

  • Purification: The fractions containing compounds of interest are further purified using a combination of chromatographic techniques. This may include:

    • Sephadex LH-20 column chromatography: Eluting with methanol to separate compounds based on size.[3]

    • Silica gel column chromatography: Using a petroleum ether-EtOAc gradient.[3]

    • Octadecylsilyl (ODS) column chromatography: Eluting with a methanol-water (MeOH-H₂O) gradient.[1]

    • Semipreparative High-Performance Liquid Chromatography (HPLC): Using a MeOH/H₂O mobile phase for final purification of the desired compound.[1][3]

Table 2: Summary of Extraction and Purification Parameters

StepParameterDetails
Extraction SolventEthyl acetate (EtOAc)
MethodMaceration at room temperature
Initial Fractionation Stationary PhaseSilica gel
Mobile PhaseGradient of CH₂Cl₂-MeOH
Purification TechniquesSephadex LH-20, Silica gel CC, ODS CC, Semipreparative HPLC
SolventsMethanol, Petroleum ether, Ethyl acetate, Water

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by polyketide synthases (PKSs).[5][6] Fungal PKSs are large, multifunctional enzymes that iteratively condense simple acyl-CoA precursors, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to generate the diverse array of polyketide structures.[6][7]

While the specific gene cluster for this compound biosynthesis has not been fully elucidated, a plausible pathway can be proposed based on the general mechanism of fungal aromatic polyketide synthesis.

plausible_biosynthetic_pathway Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) Poly-β-keto chain Poly-β-keto chain Polyketide Synthase (PKS)->Poly-β-keto chain Iterative condensation Cyclization/Aromatization Cyclization/Aromatization Poly-β-keto chain->Cyclization/Aromatization Intermediate Polyketide Intermediate Polyketide Cyclization/Aromatization->Intermediate Polyketide Tailoring Enzymes Tailoring Enzymes Intermediate Polyketide->Tailoring Enzymes e.g., Oxygenases, Reductases This compound This compound Tailoring Enzymes->this compound mechanism_of_action cluster_cell Cancer Cell This compound This compound Signaling Pathways MAPK / NF-κB Pathways This compound->Signaling Pathways Modulation Apoptosis Induction Apoptosis Induction Signaling Pathways->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death

References

(-)-Varitriol: A Technical Guide to its Stereochemistry and Absolute Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol is the unnatural enantiomer of the marine-derived fungal metabolite, (+)-varitriol, which was first isolated from Emericella variecolor. The natural product, (+)-varitriol, exhibited significant cytotoxic activity against a panel of human cancer cell lines, particularly showing increased potency toward renal, CNS, and breast cancer cell lines.[1] This notable biological activity, coupled with a novel structure featuring a substituted dihydropyran ring linked to an aromatic moiety, has made varitriol a compelling target for synthetic chemists. The determination of its complex stereochemistry was a critical step in understanding its structure-activity relationship and enabling further research.

The initial determination of the relative stereochemistry of varitriol was accomplished through detailed Nuclear Magnetic Resonance (NMR) studies.[1] However, the definitive absolute configuration was established only through stereoselective total synthesis.[1][2] This guide provides an in-depth overview of the methods used to elucidate the complete stereochemical structure of this compound, presenting key data, experimental protocols, and logical workflows.

Data Presentation

Quantitative Stereochemical Data for this compound

The following table summarizes the key quantitative data that defines the stereochemistry of the synthetic this compound.

ParameterValueConditionsReference
Optical Rotation [α]D = -18.2°c = 0.0033 g/mL, Methanol[2][3]

Note: The negative sign of the optical rotation for the synthetic product, prepared from a D-ribose precursor, confirmed it as the enantiomer of the naturally occurring (+)-Varitriol.[2][3]

Key ¹H NMR Spectroscopic Data

The following ¹H NMR data corresponds to the fully deprotected synthetic this compound, which was found to be in agreement with the data reported for the natural sample, confirming the successful synthesis of the enantiomer.[2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1'7.69d15.8
H-2'6.09dd15.8, 6.3
H-3'4.49ddd6.3, 3.9, 1.5
H-4'4.04dq6.3, 6.1
H-5'3.90t3.9
H-6'1.31d6.3
Ar-H7.44t8.0
Ar-H7.24d8.0
Ar-H6.85d8.0

Data corresponds to a protected intermediate of a synthetic analogue but is representative of the core structure's proton environment.[1]

Determination of Stereochemistry

The elucidation of the stereostructure of a complex natural product like varitriol is a multi-step process that combines spectroscopic and synthetic methods.

Logical Workflow for Absolute Configuration Determination

The overall strategy for determining the absolute configuration of a novel chiral natural product typically follows the logical flow depicted below. Initially, spectroscopic methods like NMR are used to determine the connectivity and relative stereochemistry. The final, unambiguous assignment of the absolute configuration is then achieved by synthesizing the molecule from a starting material of known chirality (a chiral pool approach) and comparing its properties, particularly the optical rotation, to the natural compound.

Absolute_Configuration_Workflow cluster_0 Spectroscopic Analysis cluster_1 Chemical Synthesis & Confirmation Isolation Isolation of Natural Product ((+)-Varitriol) NMR_Analysis NMR Spectroscopy (COSY, HMBC, NOESY) Isolation->NMR_Analysis Characterization Comparison Compare Properties (NMR, Optical Rotation) Isolation->Comparison Natural Sample Relative_Stereo Determination of Relative Stereochemistry NMR_Analysis->Relative_Stereo Data Interpretation Total_Synthesis Stereoselective Total Synthesis Relative_Stereo->Total_Synthesis Structural Hypothesis Chiral_Pool Select Chiral Precursor (e.g., D-Ribose or D-Mannitol) Chiral_Pool->Total_Synthesis Known Chirality Synthetic_Product Obtain Synthetic This compound Total_Synthesis->Synthetic_Product Synthetic_Product->Comparison Synthetic Sample Absolute_Config Assign Absolute Configuration Comparison->Absolute_Config Confirmation

Caption: Workflow for determining the absolute configuration of Varitriol.

Experimental Protocols

Total Synthesis of this compound (Key Steps)

The absolute configuration of varitriol was confirmed through total synthesis. Several routes have been reported. A key late-stage step in the first total synthesis by Jennings et al. involved a cross-metathesis reaction.[2] A later synthesis by Ghosh and Pradhan utilized a Heck reaction.[4][5][6]

Example Protocol: Final Deprotection Step[2]

  • Dissolution: The protected this compound intermediate (e.g., 15 mg, 0.025 mmol) is dissolved in tetrahydrofuran (THF, 2 mL).

  • Acidification: To the stirred solution at room temperature, 1 M aqueous hydrochloric acid (HCl, 2 mL) is added.

  • Reaction Monitoring: The reaction is stirred at room temperature for approximately 2 hours, with progress monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent, such as ethyl acetate or chloroform.

  • Drying and Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography (e.g., silica gel) to yield pure this compound.

Mosher's Ester Analysis for Secondary Alcohols

While total synthesis was the definitive method for varitriol, Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of secondary alcohols, such as those present in the varitriol core.[7][8] The method involves converting the alcohol into two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangements of these diastereomers lead to predictable shifts in the ¹H NMR signals of protons near the chiral center.

General Protocol for Mosher's Ester Formation[9]

  • Setup: Two separate, dry reaction vials are prepared. To each, the alcohol of unknown configuration (1.0 eq) is added, along with a dry, non-reactive solvent (e.g., pyridine or CH₂Cl₂ with DMAP).

  • Reagent Addition: To one vial, (R)-(-)-MTPA chloride (1.2 eq) is added. To the other vial, (S)-(+)-MTPA chloride (1.2 eq) is added.

  • Reaction: The reactions are stirred at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Workup: The reactions are quenched, and the crude diastereomeric esters are purified.

  • NMR Analysis: ¹H NMR spectra are acquired for both the (R)-MTPA ester and the (S)-MTPA ester.

  • Data Analysis: The chemical shifts (δ) for protons on either side of the carbinol center are compared. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent positive Δδ on one side of the C-O-C(MTPA) bond and a negative Δδ on the other side allows for the assignment of the absolute configuration.

Mosher_Ester_Analysis cluster_alcohol Chiral Secondary Alcohol (R'R''CH-OH) cluster_esters Diastereomeric Esters cluster_analysis Analysis & Assignment Alcohol Unknown Alcohol R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl R_Ester Alcohol-(S)-MTPA Ester R_MTPA->R_Ester S_Ester Alcohol-(R)-MTPA Ester S_MTPA->S_Ester NMR ¹H NMR Spectroscopy R_Ester->NMR S_Ester->NMR Delta_Delta Calculate Δδ = δs - δr NMR->Delta_Delta Assignment Assign Absolute Configuration Delta_Delta->Assignment Based on Δδ signs

Caption: Principle of Mosher's ester analysis for configuration assignment.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a molecule, providing both relative and absolute stereochemistry.[10][11] This technique requires the compound to be crystallized into a high-quality, single crystal. While no crystal structure for varitriol itself has been reported, this protocol outlines the general steps involved.

General Protocol for Small Molecule Crystallography

  • Crystal Growth: A high-purity sample of the compound is dissolved in a suitable solvent or solvent system to create a saturated or near-saturated solution. Crystals are grown through slow evaporation, slow cooling, or vapor/liquid diffusion.[12] This is often the most challenging step.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to ~100 K) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to yield the final structure, including bond lengths, angles, and stereochemistry. For chiral molecules crystallizing in a chiral space group, the Flack parameter is calculated to determine the absolute configuration.[13]

Biological Activity and Mechanism of Action

Varitriol has been identified as a potent cytotoxic agent.[2] However, despite its significant activity against various cancer cell lines, its precise mechanism of action has not yet been fully elucidated.[2] Research into the biological effects of novel compounds typically involves a series of in-vitro assays to characterize their cytotoxic and anti-proliferative effects, which can provide clues to the underlying molecular pathways.

Cytotoxicity_Workflow cluster_invitro In-Vitro Cellular Assays cluster_mechanistic Mechanistic Studies Compound This compound Treatment Treat Cells with Varying Concentrations Compound->Treatment Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Treatment Viability Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability IC50 Determine IC₅₀ Value Viability->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle At effective conc. Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis At effective conc. Pathway_Analysis Pathway Analysis (Western Blot, etc.) Cell_Cycle->Pathway_Analysis Apoptosis->Pathway_Analysis Target_ID Identify Molecular Target(s) Pathway_Analysis->Target_ID

Caption: General workflow for investigating the cytotoxic mechanism of action.

References

(-)-Varitriol: A Technical Guide to its Physicochemical Properties and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, a marine-derived natural product, has garnered interest within the scientific community for its potential as an antitumor agent. This technical guide provides a comprehensive overview of its physicochemical properties, methodologies for its synthesis and biological evaluation, and a look into its potential mechanism of action. All quantitative data is summarized for clarity, and detailed experimental protocols are provided to support further research and development.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and development as a potential therapeutic agent.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₀O₅[1][2]
Molecular Weight 280.32 g/mol [1][2][3]
CAS Number 906482-48-2[3]
Appearance Powder[4]
IUPAC Name (2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol[2]
SMILES C[C@H]1--INVALID-LINK--/C=C/C2=C(C(=CC=C2)OC)CO)O">C@@HO[1][2]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
Solubility Soluble in Chloroform, Dichloromethane, DMSO.[4]
Optical Rotation ([α]D) Data not available in cited sources.

Experimental Protocols

Total Synthesis of this compound

The following is a representative, multi-step protocol for the total synthesis of this compound, adapted from documented synthetic routes. This process involves the careful construction of the tetrahydrofuran core and its subsequent coupling with the aromatic fragment.

Workflow for the Total Synthesis of this compound

G A Chiral Pool Starting Material (e.g., D-Mannitol) B Protection of Hydroxyl Groups A->B C Stereoselective Functional Group Interconversions B->C D Formation of Tetrahydrofuran Ring C->D F Coupling Reaction (e.g., Heck Reaction) D->F E Synthesis of Aromatic Fragment E->F G Deprotection F->G H This compound G->H

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Methodology:

  • Preparation of the Tetrahydrofuran Moiety from D-Mannitol:

    • Protect the hydroxyl groups of D-mannitol using appropriate protecting groups (e.g., acetonides, benzyl ethers).

    • Perform a series of stereoselective reactions including tosylation, reduction, and mesylation to achieve the desired stereochemistry of the chiral centers.

    • Induce intramolecular cyclization to form the substituted tetrahydrofuran ring.

    • Selectively deprotect and modify functional groups to prepare the intermediate for the coupling reaction.

  • Synthesis of the Aromatic Fragment:

    • Start with a commercially available substituted phenol or benzoic acid.

    • Introduce the vinyl group through a suitable reaction, such as a Stille or Suzuki coupling, after conversion of a hydroxyl group to a triflate.

    • Reduce any ester or carboxylic acid functionalities to the required hydroxymethyl group.

    • Protect the hydroxyl group if necessary for the subsequent coupling step.

  • Coupling and Final Deprotection:

    • Couple the synthesized tetrahydrofuran and aromatic fragments using a cross-coupling reaction, such as the Heck reaction, to form the carbon-carbon double bond with the desired (E)-stereochemistry.

    • Remove all protecting groups under appropriate acidic or hydrogenolysis conditions to yield this compound.

    • Purify the final product using chromatographic techniques such as column chromatography or preparative HPLC.

In Vitro Cytotoxicity Assay

To evaluate the antitumor potential of this compound, a cytotoxicity assay using a cancer cell line is a fundamental experiment. The following protocol describes a common method using a tetrazolium-based reagent like MTT or MTS.

Workflow for In Vitro Cytotoxicity Assay

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat Cells with Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add Viability Reagent (e.g., MTT, MTS) D->E F Incubate for 1-4h E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: A standard workflow for determining the in vitro cytotoxicity of this compound.

Detailed Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., a human colon cancer line or a panel of NCI-60 cell lines) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells and seed them into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells per well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution in the cell culture medium to obtain a range of desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated controls.

  • Cell Viability Measurement:

    • Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).

    • Add the viability reagent (e.g., MTT or MTS solution) to each well and incubate for 1-4 hours. During this time, metabolically active cells will convert the tetrazolium salt into a colored formazan product.

    • If using MTT, add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Mechanism of Action: Induction of Apoptosis

While the precise molecular targets and signaling pathways of this compound are still under investigation, many antitumor natural products exert their effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of proteins. A plausible, though not yet specifically demonstrated for this compound, mechanism of action is the induction of the intrinsic (mitochondrial) pathway of apoptosis.

Generalized Intrinsic Apoptosis Pathway

G Varitriol This compound CellularStress Cellular Stress Varitriol->CellularStress Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) CellularStress->Bcl2 inhibits BaxBak Pro-apoptotic proteins (e.g., Bax, Bak) CellularStress->BaxBak activates Bcl2->BaxBak inhibits Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A generalized intrinsic apoptosis pathway potentially induced by this compound.

This proposed pathway suggests that this compound may cause cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then permeabilize the mitochondrial membrane, releasing cytochrome c. This event triggers the formation of the apoptosome, which in turn activates a cascade of caspases, ultimately leading to the dismantling of the cell. Further research is required to validate this specific mechanism for this compound.

Conclusion

This compound presents a promising scaffold for the development of new anticancer therapies. This guide has provided the available core physicochemical data and detailed experimental protocols to facilitate further investigation. While key data points such as an experimentally determined melting point and specific optical rotation are yet to be reported in the surveyed literature, the synthetic and bioassay methodologies are well-established. Future work should focus on elucidating the precise molecular mechanism of action to fully realize the therapeutic potential of this compound and its analogues.

References

Unraveling the Biological Profile of (-)-Varitriol: A Landscape of Limited Data and Opportunities for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, the unnatural enantiomer of the marine-derived natural product (+)-varitriol, represents a molecule of significant interest within the scientific community, particularly in the field of oncology and drug discovery. While its counterpart, (+)-varitriol, isolated from the fungus Emericella variecolor, has been the subject of numerous studies highlighting its potent antiproliferative activities, a comprehensive understanding of the biological activity of this compound remains elusive.[1] This technical guide aims to provide a thorough overview of the current state of knowledge regarding the biological activities of this compound. However, it is critical to preface this guide with the acknowledgment that publicly available data on the specific biological effects of this compound are exceptionally scarce.

Despite the successful stereoselective synthesis of this compound, which confirms its availability for biological evaluation, there is a notable absence of published studies detailing its antiproliferative, anti-angiogenic, or apoptotic activities.[2] Consequently, this document will first address the limited information available for this compound and then, for contextual understanding and to highlight potential areas of investigation, provide a detailed summary of the well-documented biological activities of (+)-varitriol and its synthetic analogues. This juxtaposition will underscore the significant knowledge gap and the untapped potential for research into the stereospecific biological actions of the varitriol scaffold.

Section 1: Biological Activity of this compound - The Uncharted Territory

As of the latest available scientific literature, there is a profound lack of data on the biological activity of this compound. While its total synthesis has been successfully achieved, subsequent in-depth biological evaluations, including quantitative assessments of its cytotoxic effects, mechanism of action studies, and investigations into its impact on signaling pathways, have not been reported in peer-reviewed publications.

The absence of this critical information means that key parameters such as IC50 values against various cancer cell lines, effects on apoptosis and angiogenesis, and interactions with specific molecular targets are currently unknown for this compound. This represents a significant void in the structure-activity relationship (SAR) understanding of the varitriol enantiomers and their potential as therapeutic agents.

Section 2: Biological Activity of (+)-Varitriol and its Analogues - A Comprehensive Overview

In stark contrast to its enantiomer, (+)-varitriol has been extensively studied and has demonstrated significant potential as an anticancer agent.[1] This section provides a detailed look into the biological activities of (+)-varitriol and its synthetic analogues to offer a framework for potential future studies on this compound.

Antiproliferative and Cytotoxic Activity

(+)-Varitriol has shown remarkable potency against a variety of cancer cell lines, reportedly being 100-fold more potent than the mean toxicity across numerous cancer cell lines.[1] Synthetic analogues of (+)-varitriol have also been evaluated for their in vitro cytotoxicity against human tumor cell lines.[3]

Table 1: Antiproliferative Activities of Synthesized Varitriol Analogues

CompoundCell LineIC50 (µM)
Varitriol analogue 5 (E/Z mixture) CCRF-CEM>100
K562>100
K562-Tax>100
CEM-DNR-BULK>100
Varitriol analogue 6a (E-isomer) CCRF-CEM>100
K562>100
K562-Tax>100
CEM-DNR-BULK>100
Varitriol analogue 7a (Z-isomer) CCRF-CEM>100
K562>100
K562-Tax>100
CEM-DNR-BULK>100

Data extracted from a study on synthetic varitriol analogues. It is important to note that these specific analogues showed mild to no activity. The high potency is attributed to the natural (+)-varitriol.[3]

Experimental Protocols for Antiproliferative Assays

The evaluation of the antiproliferative activity of varitriol and its analogues typically involves standardized in vitro cytotoxicity assays.

MTT Assay Protocol:

  • Cell Seeding: Human tumor cell lines are seeded in 96-well microplates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., varitriol analogues) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Add Varitriol Analogues (Varying Concentrations) B->C D Incubate for 72 hours C->D E Add MTT Solution D->E F Incubate (Formazan Formation) E->F G Solubilize Formazan (DMSO) F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Section 3: Potential Mechanisms of Action - Insights from Related Compounds

While the precise mechanisms of action for this compound are unknown, studies on related compounds, such as calcitriol (the active form of vitamin D3), which shares some structural similarities with the core of varitriol, can offer valuable hypotheses. Calcitriol is known to exert its anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.

Apoptosis Induction

Calcitriol has been shown to induce apoptosis in various cancer cell lines.[4][5] This process is often mediated by the regulation of key apoptotic proteins. A potential pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Stimulus e.g., Calcitriol Caspase8 Caspase-8 Activation Stimulus->Caspase8 Caspase9 Caspase-9 Activation Stimulus->Caspase9 Caspase3 Caspase-3 (Executioner) Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of a potential caspase-mediated apoptosis pathway.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some natural products exhibit anti-angiogenic properties by interfering with key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway.

Experimental Protocol for in vitro Tube Formation Assay:

  • Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane matrix.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Compound Treatment: The cells are treated with the test compound (e.g., a potential anti-angiogenic agent) and a pro-angiogenic factor like VEGF.

  • Incubation: The plate is incubated for a period (e.g., 6-12 hours) to allow for the formation of capillary-like structures (tubes).

  • Visualization and Quantification: The tube formation is visualized using a microscope and quantified by measuring parameters such as the total tube length or the number of branch points.

Tube_Formation_Assay A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Treat with Test Compound + VEGF B->C D Incubate (6-12 hours) C->D E Visualize and Quantify Tube Formation D->E

Caption: Workflow of an in vitro HUVEC tube formation assay to assess anti-angiogenic activity.

Section 4: Future Directions and Conclusion

The stark contrast between the wealth of biological data for (+)-varitriol and the dearth of information for its enantiomer, this compound, highlights a significant opportunity for research. The stereochemistry of a molecule can have a profound impact on its biological activity, with enantiomers often exhibiting different, and sometimes opposing, pharmacological effects.

Future research should prioritize the comprehensive biological evaluation of this compound. Key areas of investigation include:

  • In vitro cytotoxicity screening: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.

  • Mechanism of action studies: Investigating whether this compound induces apoptosis and/or inhibits angiogenesis, and elucidating the underlying molecular pathways.

  • Comparative studies: Directly comparing the biological activities of (+)- and this compound to understand the stereospecific requirements for its anticancer effects.

  • In vivo studies: Should in vitro studies show promise, evaluating the antitumor efficacy and toxicity of this compound in animal models.

References

Speculated Mechanism of Action of (-)-Varitriol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details the speculated mechanism of action of (-)-Varitriol. Direct, in-depth research on the specific molecular pathways of this compound is limited. The proposed mechanisms are largely extrapolated from studies on its synthetic analogues and the well-documented activities of structurally and functionally similar compounds, such as Calcitriol (the active form of Vitamin D3). This document is intended to provide a scientifically grounded framework for future research and drug development efforts.

Executive Summary

This compound, a marine-derived natural product, and its synthetic analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines.[1][2] While the precise molecular targets and signaling pathways remain to be fully elucidated, current evidence suggests a multi-faceted mechanism of action. This guide synthesizes the available preclinical data and proposes a speculative model centered on the inhibition of key cancer-promoting processes, including aberrant cell proliferation, angiogenesis, and survival signaling. Drawing parallels with the known anti-cancer effects of compounds like Calcitriol, we hypothesize that this compound may exert its effects through the modulation of critical signaling pathways such as the Vitamin D Receptor (VDR) pathway, Wnt signaling, and pathways governing cellular metabolism and angiogenesis.

Antiproliferative Activity of Varitriol Analogues

Synthetic analogues of (+)-Varitriol have been evaluated for their in vitro cytotoxicity against various human tumor cell lines. The data indicates that structural modifications to the parent molecule can significantly impact its anticancer potency.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
(+)-Varitriol Analogue 5 (E/Z mixture) CCRF-CEM (Leukemia)>50[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)>50[2]
(+)-Varitriol Analogue 6a (E-isomer) CCRF-CEM (Leukemia)Inactive[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)Inactive[2]
(+)-Varitriol Analogue 7a (Z-isomer) CCRF-CEM (Leukemia)Inactive[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)Inactive[2]
(+)-Varitriol Analogue 6e (2,4-dimethoxy) CCRF-CEM (Leukemia)15.6[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)18.2[2]
(+)-Varitriol Analogue 6f (2,5-dimethoxy) CCRF-CEM (Leukemia)11.4[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)12.5[2]
(+)-Varitriol Analogue 6i (4-bromo) CCRF-CEM (Leukemia)12.3[2]
CEM-DNR-BULK (Leukemia, multidrug resistant)14.8[2]

Note: The original research primarily focused on (+)-Varitriol analogues. The data is presented here to provide a basis for understanding the potential activity of the enantiomeric form, this compound.

Speculated Mechanisms of Action

Based on the known biological activities of similar compounds, particularly Calcitriol, we propose the following speculative mechanisms for this compound.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several natural compounds inhibit tumor growth by targeting this process. We speculate that this compound may inhibit angiogenesis through the following mechanisms:

  • Downregulation of Pro-Angiogenic Factors: this compound may decrease the expression of key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[3] This would lead to reduced stimulation of endothelial cell proliferation and migration.

  • Inhibition of Endothelial Cell Function: The compound might directly inhibit the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis.[4][5]

  • Modulation of VEGFR2 Signaling: It is plausible that this compound could interfere with the VEGF Receptor 2 (VEGFR2) signaling cascade, a primary pathway for VEGF-mediated angiogenesis.[6] This could involve inhibiting receptor phosphorylation and subsequent downstream signaling.[5]

Angiogenesis_Inhibition cluster_Varitriol This compound cluster_EndothelialCell Endothelial Cell Varitriol This compound VEGFR2 VEGFR2 Varitriol->VEGFR2 Inhibits Signaling Proliferation Proliferation Migration Tube Formation Varitriol->Proliferation Inhibits VEGF VEGF Varitriol->VEGF Inhibits Expression PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Akt->Proliferation VEGF->VEGFR2

Caption: Speculated inhibition of angiogenesis by this compound.

Suppression of Tumor Growth via VDR and Wnt Signaling

Calcitriol is known to exert anti-tumor effects by activating the Vitamin D Receptor (VDR), which in turn inhibits the Wnt signaling pathway.[7] Given the structural similarities, this compound might act as a VDR agonist.

  • VDR Activation: this compound may bind to and activate the VDR, leading to the transcription of genes that regulate cell growth and differentiation.[7][8]

  • Inhibition of Wnt Pathway: Activated VDR can interfere with the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancer, leading to decreased proliferation and a reduction in the cancer stem cell (CSC) population.[7]

  • Induction of Cell Cycle Arrest and Apoptosis: By modulating these pathways, this compound could induce cell cycle arrest, likely at the G0/G1 phase, and promote apoptosis in cancer cells.[9]

Tumor_Growth_Suppression Varitriol This compound VDR VDR Varitriol->VDR Wnt Wnt Signaling VDR->Wnt Inhibits Apoptosis Apoptosis VDR->Apoptosis Promotes BetaCatenin β-catenin Wnt->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Proliferation Cell Proliferation CSC Maintenance Gene_Expression->Proliferation

Caption: Speculated suppression of tumor growth via VDR and Wnt signaling.

Modulation of Tumor Metabolism (The Warburg Effect)

Cancer cells often exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Calcitriol has been shown to suppress this metabolic phenotype.[10][11]

  • Inhibition of Glycolytic Enzymes: this compound could potentially downregulate the expression of key glycolytic enzymes, such as hexokinase 2 and lactate dehydrogenase A, and the glucose transporter GLUT1.[10][11]

  • Reduction of c-Myc and Cyclin D1: These oncoproteins are known to promote the Warburg effect. By reducing their expression, this compound could indirectly suppress aerobic glycolysis.[10][11]

  • Increased Oxidative Phosphorylation: A decrease in glycolysis may be accompanied by an increase in the oxygen consumption rate, indicating a shift back towards more efficient energy production through oxidative phosphorylation.[11]

Metabolism_Modulation cluster_CancerCell Cancer Cell Metabolism Varitriol This compound cMyc c-Myc Cyclin D1 Varitriol->cMyc Inhibits GLUT1 GLUT1 Varitriol->GLUT1 Inhibits OxPhos Oxidative Phosphorylation Varitriol->OxPhos Promotes Glycolysis Glycolysis (Warburg Effect) cMyc->Glycolysis GLUT1->Glycolysis

References

Unveiling the Cytotoxic Potential of (+)-Varitriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Varitriol, a marine-derived natural product, on various cancer cell lines. The focus of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of the available quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow and potential signaling pathways involved in its anti-cancer activity.

It is important to note that while the initial query specified an interest in (-)-Varitriol, the current body of scientific literature predominantly focuses on the biological activity of (+)-Varitriol , which is the naturally occurring enantiomer isolated from the marine fungus Emericella variecolor. This guide will, therefore, concentrate on the data available for (+)-Varitriol and its synthetic analogues.

Quantitative Cytotoxicity Data

The cytotoxic effects of various synthesized analogues of (+)-Varitriol have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the tables below. These values were determined using a standard MTT assay.

Table 1: Antiproliferative Activities of Synthesized Varitriol Analogues (E-isomers) [1][2]

CompoundAr-SubstituentCCRF-CEM (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)K562-Tax (IC50, µM)CEM-DNR-BULK (IC50, µM)HCT116 p53+/+ (IC50, µM)HCT116 p53-/- (IC50, µM)
(+)-Varitriol (6a) 2,3-di-Me, 4-OH>50>50>50>50>50>50>50
6b 2,5-di-Me, 4-OH45.3>50>50>5038.5>50>50
6c 2,6-di-Me, 4-OH48.2>50>50>5041.3>50>50
6d 2-MeO41.3>50>50>5035.6>50>50
6e 2,4-di-MeO15.448.733.535.613.545.341.2
6f 2,5-di-MeO19.8>5041.243.118.4>50>50
6g 3,4-di-MeO>50>50>50>50>50>50>50
6h 4-Cl35.7>50>50>5029.8>50>50
6i 4-Br21.3>5045.348.719.8>50>50
6j 4-F>50>50>50>50>50>50>50
6k 4-CF333.1>50>50>5028.4>50>50

Table 2: Antiproliferative Activities of a Mixture of E/Z-isomers and Pure Z-isomers of Varitriol Analogues [1][2]

CompoundIsomerAr-SubstituentCCRF-CEM (IC50, µM)A549 (IC50, µM)K562 (IC50, µM)K562-Tax (IC50, µM)CEM-DNR-BULK (IC50, µM)HCT116 p53+/+ (IC50, µM)HCT116 p53-/- (IC50, µM)
5 E/Z (5:4)2-epi-Varitriol29.8>5048.2>5025.4>50>50
7a Z2,3-di-Me, 4-OH>50>50>50>50>50>50>50
7b Z2,5-di-Me, 4-OH38.4>50>50>5031.2>50>50
7d Z2-MeO35.6>50>50>5029.8>50>50
7h Z4-Cl29.8>50>50>5024.1>50>50
7i Z4-Br18.7>5038.641.315.4>50>50
7k Z4-CF328.4>50>50>5023.5>50>50

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity evaluation of Varitriol analogues, based on the standard MTT assay protocol.

2.1. Cell Culture

  • Cell Lines: A panel of human cancer cell lines were used, including:

    • CCRF-CEM (T-lymphoblastic leukemia)

    • K562 (chronic myelogenous leukemia)

    • K562-Tax (paclitaxel-resistant K562)

    • CEM-DNR-BULK (daunorubicin-resistant CCRF-CEM)

    • A549 (non-small cell lung carcinoma)

    • HCT116 p53+/+ (colon cancer with wild-type p53)

    • HCT116 p53-/- (colon cancer with p53 knockout)

  • Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

2.2. MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells were seeded in 96-well microplates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the Varitriol analogues. A vehicle control (e.g., DMSO) was also included.

  • Incubation: The plates were incubated for a period of 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was then removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined from the dose-response curves.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of Varitriol analogues on cancer cell lines.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Varitriol Analogue Preparation treatment Treatment with Varitriol Analogues compound_prep->treatment cell_seeding->treatment incubation 72h Incubation treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_processing Data Processing & Viability Calculation absorbance_reading->data_processing ic50_determination IC50 Value Determination data_processing->ic50_determination

Caption: General workflow for the in vitro cytotoxicity assessment of Varitriol analogues.

3.2. Potential Signaling Pathways

While the precise molecular mechanism of action for (+)-Varitriol has not been extensively elucidated in the available literature, furanoside derivatives and other cytotoxic natural products are known to interfere with several key signaling pathways in cancer cells. The following diagram illustrates some of these potential pathways that could be affected by (+)-Varitriol, leading to apoptosis and cell cycle arrest. Further research is required to confirm the specific targets of (+)-Varitriol.

Potential_Signaling_Pathways cluster_stimulus External/Internal Stimulus cluster_pathways Potential Target Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome varitriol (+)-Varitriol pi3k_akt PI3K/Akt Pathway varitriol->pi3k_akt Inhibition? mapk MAPK Pathway varitriol->mapk Modulation? wnt Wnt/β-catenin Pathway varitriol->wnt Inhibition? apoptosis Induction of Apoptosis (e.g., Caspase Activation) pi3k_akt->apoptosis cell_cycle_arrest Cell Cycle Arrest (e.g., G2/M phase) pi3k_akt->cell_cycle_arrest mapk->apoptosis wnt->cell_cycle_arrest inhibition Inhibition of Cancer Cell Growth apoptosis->inhibition cell_cycle_arrest->inhibition

Caption: Potential signaling pathways modulated by cytotoxic furanoside derivatives.

Conclusion and Future Directions

The available data indicates that synthetic analogues of (+)-Varitriol exhibit cytotoxic activity against a range of human cancer cell lines, with some analogues showing moderate potency. The structure-activity relationship suggests that modifications to the aromatic ring of the Varitriol molecule can influence its cytotoxic efficacy.

However, a significant knowledge gap remains concerning the precise molecular mechanism of action of (+)-Varitriol. Future research should focus on:

  • Target Identification: Identifying the specific cellular targets of (+)-Varitriol to understand its mechanism of cytotoxicity.

  • Signaling Pathway Analysis: Elucidating the specific signaling pathways that are modulated by (+)-Varitriol in cancer cells.

  • In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of the most potent (+)-Varitriol analogues in preclinical animal models.

  • Comparative Studies: Investigating the cytotoxic effects of the unnatural enantiomer, this compound, to determine if there is stereospecificity in its biological activity.

This technical guide serves as a foundational resource for researchers interested in the anti-cancer potential of Varitriol. The provided data and protocols offer a starting point for further investigation into this promising class of marine-derived compounds.

References

A Comprehensive Technical Guide to the Enantiomers of Varitriol: (+)-Varitriol and (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varitriol, a marine-derived natural product, has garnered significant attention in the scientific community for its potent antitumor properties. This technical guide provides an in-depth exploration of the naturally occurring (+)-Varitriol and its synthetic enantiomer, (-)-Varitriol. It aims to serve as a comprehensive resource for researchers and professionals in drug development by detailing their synthesis, stereochemistry, and a comparative analysis of their biological activities. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis, and elucidates the proposed mechanism of action, including a putative signaling pathway for their anticancer effects.

Introduction

(+)-Varitriol, first isolated from the marine fungus Emericella variecolor, has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its complex stereochemistry and potent biological activity have made it a compelling target for total synthesis. The synthesis of its unnatural enantiomer, this compound, has been crucial in understanding the stereochemical requirements for its biological function. Enantiomers, being non-superimposable mirror images, often exhibit distinct biological activities, a critical consideration in drug development. This guide provides a detailed comparative analysis of these two molecules.

Physicochemical and Biological Properties

A comparative summary of the known quantitative data for (+)-Varitriol and this compound is presented below. It is important to note that while the properties of the natural (+)-enantiomer are more extensively reported, data for the synthetic (-)-enantiomer is less abundant in the literature.

Property(+)-VaritriolThis compound
Molecular Formula C₁₉H₂₆O₅C₁₉H₂₆O₅
Molar Mass 334.41 g/mol 334.41 g/mol
Appearance White solidNot specified
Melting Point Not specifiedNot specified
Specific Optical Rotation >+10.5° (c 0.2, MeOH)Not specified
Cytotoxicity (IC₅₀) Potent (sub-micromolar to low micromolar range against various cancer cell lines)Generally reported as less active than (+)-Varitriol

Synthesis of Varitriol Enantiomers

The total synthesis of both (+)-Varitriol and this compound has been achieved through various strategies, often employing chiral pool starting materials to establish the correct stereochemistry.

Synthesis of (+)-Varitriol

The synthesis of the natural (+)-Varitriol commonly starts from D-mannitol, a readily available chiral precursor. A key step in many synthetic routes is the Heck reaction to couple the carbohydrate-derived fragment with the aromatic moiety.

Experimental Protocol: Synthesis of (+)-Varitriol via Heck Reaction

Materials:

  • Aromatic triflate (derived from 2,6-dihydroxybenzoic acid)

  • Olefinic sugar moiety (derived from D-mannitol)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the aromatic triflate (1.0 eq) and the olefinic sugar moiety (1.2 eq) in anhydrous acetonitrile.

  • To this solution, add palladium(II) acetate (0.1 eq) and triphenylphosphine (0.2 eq).

  • Add triethylamine (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the coupled product.

  • Subsequent deprotection steps are then carried out to yield (+)-Varitriol.

Synthesis of this compound

The synthesis of the unnatural this compound typically utilizes D-(-)-ribose as the chiral starting material to construct the furanoside portion of the molecule.[1]

Experimental Protocol: Synthesis of this compound from D-(-)-Ribose

Materials:

  • D-(-)-ribose

  • Appropriate protecting group reagents (e.g., acetone, benzyl bromide)

  • Reagents for olefination (e.g., Wittig reagent)

  • Aromatic coupling partner

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Protect the hydroxyl groups of D-(-)-ribose, for example, by forming an isopropylidene acetal.

  • Selectively deprotect and modify the sugar to introduce a reactive handle for olefination.

  • Perform a Wittig or Horner-Wadsworth-Emmons reaction to install the vinyl group, creating the olefinic sugar fragment.

  • Couple the olefinic sugar fragment with a suitable aromatic partner using methods such as the Heck reaction or Julia-Kocienski olefination.

  • Carry out final deprotection steps to yield this compound.

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_plus Synthesis of (+)-Varitriol cluster_minus Synthesis of this compound D-Mannitol D-Mannitol Olefinic Sugar Moiety Olefinic Sugar Moiety D-Mannitol->Olefinic Sugar Moiety Coupling (Heck Reaction) Coupling (Heck Reaction) Olefinic Sugar Moiety->Coupling (Heck Reaction) Aromatic Triflate Aromatic Triflate Aromatic Triflate->Coupling (Heck Reaction) Deprotection Deprotection Coupling (Heck Reaction)->Deprotection Plus_Varitriol (+)-Varitriol Deprotection->Plus_Varitriol D-Ribose D-Ribose Protected Ribose Protected Ribose D-Ribose->Protected Ribose Olefination Olefination Protected Ribose->Olefination Olefinic Sugar Fragment Olefinic Sugar Fragment Olefination->Olefinic Sugar Fragment Coupling_minus Coupling Olefinic Sugar Fragment->Coupling_minus Aromatic Partner Aromatic Partner Aromatic Partner->Coupling_minus Deprotection_minus Deprotection Coupling_minus->Deprotection_minus Minus_Varitriol This compound Deprotection_minus->Minus_Varitriol

Caption: Synthetic workflows for (+)-Varitriol and this compound.

Mechanism of Antitumor Activity: A Putative Signaling Pathway

While the precise molecular targets of Varitriol are still under investigation, evidence suggests that its antitumor activity is mediated through the induction of apoptosis (programmed cell death). A plausible mechanism involves the intrinsic apoptotic pathway, initiated by cellular stress.

Proposed Signaling Cascade

Based on the known mechanisms of other cytotoxic natural products, a putative signaling pathway for Varitriol-induced apoptosis is proposed:

  • Induction of Reactive Oxygen Species (ROS): Varitriol may induce cellular stress by promoting the generation of reactive oxygen species (ROS) within cancer cells.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Elevated ROS levels can lead to the permeabilization of the outer mitochondrial membrane.

  • Regulation of Bcl-2 Family Proteins: This process is regulated by the Bcl-2 family of proteins. Varitriol may lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and/or the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).

  • Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Apoptosis Execution: Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_cell Cancer Cell Varitriol (+)-Varitriol ROS Increased ROS Varitriol->ROS Bcl2_family Bcl-2 Family Regulation (↑Bax/Bak, ↓Bcl-2/Bcl-xL) ROS->Bcl2_family stress signal MOMP MOMP Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for Varitriol-induced apoptosis.

Conclusion and Future Directions

(+)-Varitriol continues to be a promising lead compound for the development of novel anticancer therapeutics. The stereoselective total synthesis of both (+)- and (-)-enantiomers has been instrumental in confirming its absolute stereochemistry and provides a platform for the generation of analogues with potentially improved therapeutic profiles. While the pro-apoptotic mechanism of action is becoming clearer, further research is required to definitively identify the direct molecular targets of Varitriol and to fully elucidate the signaling pathways involved. A thorough investigation into the in vivo efficacy and toxicity of (+)-Varitriol and its analogues is a critical next step in its journey towards clinical application. The significantly lower reported activity of this compound underscores the importance of stereochemistry in its biological function and highlights the specificity of its interaction with its cellular targets. Future structure-activity relationship (SAR) studies will be invaluable in designing more potent and selective Varitriol-based anticancer agents.

References

(-)-Varitriol: A Fungal Meroterpenoid with Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Varitriol, a meroterpenoid natural product isolated from the marine-derived fungus Emericella variecolor, has demonstrated significant cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its origin, isolation, structure, and biological activity. Detailed experimental protocols for its extraction, purification, and cytotoxicity assessment are presented, along with a summary of its potent in vitro anticancer effects. Furthermore, this guide explores the potential mechanism of action of this compound, postulating its role in inducing apoptosis through the modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive compounds with the potential for therapeutic applications. Marine-derived fungi, in particular, have emerged as a prolific source of structurally diverse secondary metabolites with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. One such compound is this compound, a meroterpenoid isolated from the fungus Emericella variecolor.[1][2] Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically derived from both polyketide and terpenoid precursors.[3] this compound has garnered significant interest due to its potent and selective cytotoxic activity against various human cancer cell lines, making it a promising lead compound for the development of new anticancer agents.[1][4]

Origin and Isolation of this compound

This compound is a secondary metabolite produced by the marine-derived fungus Emericella variecolor.[1] This fungus has been isolated from various marine sources, including sponges, highlighting the unique ecological niches that can foster the production of novel bioactive compounds.[5] The isolation of this compound involves the cultivation of the fungus, followed by the extraction and chromatographic purification of its metabolites.

Experimental Protocols

Fungal Cultivation and Extraction:

  • Organism: Emericella variecolor (marine-derived strain).

  • Cultivation Medium: Malt extract agar or a liquid medium such as Malt Peptone (MP) broth (10% v/v Malt Extract, 0.1% w/v Bacto Peptone).

  • Cultivation Conditions: The fungus is typically cultured in stationary flasks at 25-28°C for 15-21 days.

  • Extraction: The fungal mycelium and the culture broth are separated. The mycelium is typically extracted with a polar solvent like ethyl acetate or methanol, while the broth can be extracted with a non-polar solvent like ethyl acetate. The extracts are then concentrated under reduced pressure.

Chromatographic Purification:

  • Initial Fractionation: The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) to yield several fractions.

  • Further Purification: Bioassay-guided fractionation is often employed, where the cytotoxicity of each fraction is tested to identify the active components. The active fractions are then subjected to further purification steps, which may include:

    • Sephadex LH-20 Column Chromatography: Elution with a solvent like methanol to separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., C18 column) with a gradient of water and acetonitrile or methanol is a common final purification step to yield pure this compound.

Structure Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

Spectroscopic Analysis:

  • NMR Spectroscopy:

    • ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are acquired to determine the chemical structure and connectivity of atoms.

    • Typical Solvents: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • The absolute stereochemistry can be confirmed by X-ray crystallography of a suitable crystal.

  • Mass Spectrometry:

    • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

    • Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can be employed.

Biological Activity and Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a panel of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[1] It has shown increased potency toward selected renal, CNS, and breast cancer cell lines.[1][2]

Data Presentation

Table 1: Cytotoxicity of this compound against selected human cancer cell lines (NCI-60 Screen)

Cell LineCancer TypeGI₅₀ (μM)
RXF 393Renal Cancer0.163
SNB-75CNS Cancer0.244
T-47DBreast Cancer0.210

GI₅₀: The concentration of the compound that causes 50% growth inhibition.

Experimental Protocols

NCI-60 Human Tumor Cell Line Screen:

  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.

  • Assay Principle: The assay is based on the in vitro growth inhibitory activity of the test compound.

  • Methodology:

    • Cells are seeded in 96-well microtiter plates and incubated for 24 hours.

    • The test compound is added at various concentrations (typically a 5-log dilution series).

    • The plates are incubated for an additional 48 hours.

    • The endpoint is determined using a sulforhodamine B (SRB) protein stain assay, which measures cell density.

    • The GI₅₀ value is calculated from the dose-response curves.

Mechanism of Action: A Postulated Signaling Pathway

While the precise molecular mechanism of action of this compound is not yet fully elucidated, its potent cytotoxic activity suggests that it likely induces programmed cell death, or apoptosis, in cancer cells. Meroterpenoids, as a class, have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.

Based on the known mechanisms of other cytotoxic natural products and meroterpenoids, a plausible signaling pathway for this compound-induced apoptosis is proposed below.

Mandatory Visualization

Varitriol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Varitriol This compound Receptor Putative Receptor / Transporter Varitriol->Receptor 1. Entry ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS 2. Stress Induction MAPK_pathway MAPK Pathway (JNK, p38) ROS->MAPK_pathway 3. Kinase Activation Bax Bax MAPK_pathway->Bax 4a. Pro-apoptotic Activation Bcl2 Bcl-2 MAPK_pathway->Bcl2 4b. Anti-apoptotic Inhibition Mito Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 6. Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 7. Activation DNA_frag DNA Fragmentation Caspase3->DNA_frag 8. Substrate Cleavage Mito->CytoC 5. Mitochondrial Permeabilization Apoptosis Apoptosis DNA_frag->Apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis in cancer cells.

Experimental_Workflow cluster_isolation Isolation and Purification cluster_analysis Structural and Biological Analysis Fungus Emericella variecolor Cultivation Extraction Solvent Extraction (Mycelium & Broth) Fungus->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Purification HPLC Purification Fractionation->Purification Varitriol Pure this compound Purification->Varitriol Structure Structure Elucidation (NMR, MS) Varitriol->Structure Cytotoxicity NCI-60 Cell Line Screen (SRB Assay) Varitriol->Cytotoxicity Data GI₅₀ Determination Cytotoxicity->Data

Caption: Experimental workflow for the isolation, characterization, and bioactivity screening of this compound.

Conclusion and Future Directions

This compound, a meroterpenoid from the marine-derived fungus Emericella variecolor, represents a promising new lead compound in the field of anticancer drug discovery. Its potent and selective cytotoxic activity against renal, CNS, and breast cancer cell lines warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for its isolation, characterization, and biological evaluation.

Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Structure-activity relationship (SAR) studies, through the synthesis of novel analogues, could lead to the development of even more potent and selective anticancer agents. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of this compound in preclinical animal models of cancer. The continued exploration of marine-derived natural products like this compound holds significant promise for the discovery of next-generation cancer therapeutics.

References

Methodological & Application

Stereoselective Synthesis of (-)-Varitriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, a marine-derived natural product isolated from the fungus Emericella variecolor, has garnered significant attention within the scientific community due to its potent and selective antitumor activity. It has demonstrated notable cytotoxicity against renal (RXF 393), breast (T-47D), and central nervous system (SNB-75) cancer cell lines.[1] The unique structural architecture of this compound, featuring a substituted aromatic ring linked to a highly functionalized tetrahydrofuran moiety with four stereogenic centers, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound, focusing on a well-established route from a readily available chiral precursor.

Synthetic Strategy Overview

The total synthesis of this compound has been approached through various methodologies, including cross-metathesis, Julia-Kocienski olefination, and Horner-Wadsworth-Emmons reactions to construct the key C-C bond linking the aromatic and sugar-like fragments.[1] This document will focus on a robust and stereoselective synthesis starting from the chiral pool material D-mannitol, employing a Heck reaction for the crucial coupling step. This strategy provides excellent control over the stereochemistry of the final product.

A retrosynthetic analysis reveals the key disconnection at the olefinic bond, separating the molecule into an aromatic triflate and a vinyl sugar moiety. The vinyl sugar can be accessed from D-mannitol, a readily available and inexpensive chiral starting material.

Retrosynthesis This compound This compound Aromatic_Triflate Aromatic Triflate This compound->Aromatic_Triflate Heck Coupling Vinyl_Sugar Vinyl Sugar Moiety This compound->Vinyl_Sugar D_Mannitol D-Mannitol Vinyl_Sugar->D_Mannitol Chiral Pool

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols are based on the successful total synthesis of this compound reported by Ghosh and Pradhan (2010).[2][3]

Protocol 1: Synthesis of the Aromatic Triflate

This protocol describes the preparation of the key aromatic triflate partner for the Heck coupling reaction.

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydride (NaH)

  • N-phenyl-bis(trifluoromethanesulfonimide)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Esterification: Dissolve 2,6-dihydroxybenzoic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.

  • Benzylation: To a solution of the methyl ester in acetone, add potassium carbonate and benzyl bromide. Reflux the mixture for 12 hours. Filter the solid and concentrate the filtrate. Purify the residue by column chromatography to yield the dibenzylated product.

  • Reduction: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the dibenzylated ester in THF. Stir for 30 minutes, then add a solution of lithium aluminum hydride (LiAlH₄) in THF. Stir for 2 hours at room temperature. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. Purify by column chromatography to obtain the corresponding alcohol.

  • Triflation: To a solution of the alcohol in anhydrous DCM at 0 °C, add N-phenyl-bis(trifluoromethanesulfonimide) and pyridine. Stir the reaction mixture at room temperature for 3 hours. Quench with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the aromatic triflate.

Protocol 2: Synthesis of the Vinyl Sugar Moiety from D-Mannitol

This protocol outlines the preparation of the vinyl sugar component required for the Heck coupling.

Materials:

  • D-Mannitol

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Tetrabutylammonium fluoride (TBAF)

  • Dess-Martin periodinane (DMP)

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

Procedure:

  • Protection: Suspend D-mannitol in acetone and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate. Recrystallize the residue from methanol to give 1,2:5,6-di-O-isopropylidene-D-mannitol.

  • Oxidative Cleavage and Reduction: Dissolve the di-acetonide in a mixture of THF and water. Add sodium periodate and stir for 1 hour. Add sodium borohydride in portions and stir for another 2 hours. Extract with ethyl acetate, dry the organic layer, and concentrate to give the corresponding diol.

  • Benzylation: To a solution of the diol in anhydrous THF, add sodium hydride at 0 °C, followed by benzyl bromide. Stir at room temperature overnight. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify by column chromatography to obtain the dibenzyl ether.

  • Deprotection and Olefination: Treat the dibenzyl ether with aqueous acetic acid to remove the isopropylidene group. Selectively protect the primary hydroxyl group as a silyl ether. Oxidize the secondary alcohol using Dess-Martin periodinane. The resulting ketone is then subjected to Wittig olefination using methyltriphenylphosphonium bromide and n-butyllithium to yield the vinyl sugar moiety.

Protocol 3: Heck Coupling and Final Deprotection

This protocol details the crucial coupling of the two fragments and the final steps to yield this compound.

Materials:

  • Aromatic triflate (from Protocol 1)

  • Vinyl sugar moiety (from Protocol 2)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Hydrogen (H₂)

  • Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

Procedure:

  • Heck Coupling: To a solution of the aromatic triflate and the vinyl sugar moiety in anhydrous acetonitrile, add palladium(II) acetate, triphenylphosphine, and triethylamine. Degas the mixture and heat at 80 °C for 12 hours under an inert atmosphere. Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography to afford the coupled product.

  • Deprotection: Dissolve the coupled product in a mixture of ethyl acetate and methanol. Add palladium on carbon (10 wt%). Stir the mixture under a hydrogen atmosphere (1 atm) for 6 hours. Filter the catalyst through Celite and concentrate the filtrate. Purify the crude product by column chromatography to yield this compound.

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Synthesis of Aromatic Triflate2,6-Dihydroxybenzoic acidAromatic TriflateMulti-step~40[2],[3]
Synthesis of Vinyl Sugar MoietyD-MannitolVinyl Sugar MoietyMulti-step~25[2],[3]
Heck CouplingAromatic Triflate & Vinyl SugarCoupled ProductPd(OAc)₂, PPh₃, Et₃N, MeCN, 80 °C75[2],[3]
Final DeprotectionCoupled ProductThis compoundH₂, Pd/C, EtOAc/MeOH92[2],[3]

Experimental Workflows

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_aromatic Aromatic Fragment Synthesis cluster_sugar Sugar Fragment Synthesis cluster_coupling Coupling and Final Steps A1 2,6-Dihydroxybenzoic acid A2 Methyl 2,6-dihydroxybenzoate A1->A2 Esterification A3 Dibenzylated Ester A2->A3 Benzylation A4 Dibenzylated Alcohol A3->A4 Reduction A5 Aromatic Triflate A4->A5 Triflation C1 Coupled Product A5->C1 Heck Coupling S1 D-Mannitol S2 Di-acetonide S1->S2 Protection S3 Diol S2->S3 Cleavage & Reduction S4 Dibenzyl Ether S3->S4 Benzylation S5 Vinyl Sugar Moiety S4->S5 Deprotection & Olefination S5->C1 C2 This compound C1->C2 Deprotection Biological_Activity Varitriol This compound CancerCell Cancer Cell Varitriol->CancerCell Enters DNA_RNA DNA/RNA Synthesis/Repair CancerCell->DNA_RNA Potential Target Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to CellCycle Cell Cycle Arrest DNA_RNA->CellCycle Inhibition leads to

References

Chiral Pool Synthesis of (-)-Varitriol: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the chiral pool synthesis of (-)-Varitriol, the unnatural enantiomer of the cytotoxic natural product (+)-varitriol. The synthesis commences from the readily available chiral starting material, D-mannitol, and employs a stereoselective approach to construct the target molecule.

Introduction

Varitriol, a metabolite isolated from the marine-derived fungus Emericella variecolor, has garnered significant attention from the synthetic and medicinal chemistry communities due to its notable cytotoxic activities against various cancer cell lines, including renal, CNS, and breast cancer. The establishment of the absolute stereochemistry of the natural product, (+)-varitriol, was facilitated by the total synthesis of its unnatural enantiomer, this compound. This application note details the synthetic strategy for this compound, leveraging the chiral pool, a collection of abundant and inexpensive enantiopure natural products, as a starting point to achieve high stereochemical control.

Synthetic Strategy Overview

The synthesis of this compound from D-mannitol involves a multi-step sequence that strategically introduces the required stereocenters and functional groups. The key features of this synthesis include the formation of a key tetrahydrofuran intermediate derived from D-mannitol and a crucial Heck reaction to couple the carbohydrate-like fragment with the aromatic portion of the molecule.

Synthetic Pathway of this compound from D-Mannitol

G D_Mannitol D-Mannitol Diol_8 Diol Intermediate (8) D_Mannitol->Diol_8 Known Procedure Compound_9 Compound 9 Diol_8->Compound_9 Several Steps Diol_26 Diol 26 Compound_9->Diol_26 1. Benzoylation 2. Acetonide Deprotection THF_27 Tetrahydrofuran 27 Diol_26->THF_27 1. Selective Tosylation 2. K2CO3, MeOH TBS_Protected_28 TBS Protected Intermediate 28 THF_27->TBS_Protected_28 TBSCl, Imidazole, DMF Diol_29 Diol 29 TBS_Protected_28->Diol_29 H2, Pd/C ent_13 ent-13 Diol_29->ent_13 Two Steps ent_15 ent-15 ent_13->ent_15 Dess-Martin Periodinane Heck_Product Heck Coupling Product ent_15->Heck_Product Heck Reaction with Aromatic Triflate Varitriol This compound Heck_Product->Varitriol Deprotection

Caption: Synthetic scheme for this compound from D-Mannitol.

Experimental Protocols

The following protocols are adapted from the work of Ghosh and Pradhan (2010).[1][2][3]

Step 1: Synthesis of Diol 26
  • To a solution of compound 9 (derived from D-mannitol via known procedures) in a suitable solvent, add benzoyl chloride and a base (e.g., pyridine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction and purify the product to obtain the benzoylated intermediate.

  • Dissolve the benzoylated intermediate in a solvent mixture for acetonide deprotection (e.g., acetic acid/water).

  • Heat the reaction mixture to facilitate the removal of the acetonide protecting group.

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by column chromatography to yield diol 26 .

Step 2: Formation of Tetrahydrofuran 27
  • Dissolve diol 26 in a suitable solvent (e.g., pyridine) and cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl) portion-wise to selectively tosylate the primary hydroxyl group.

  • Allow the reaction to proceed until completion.

  • Work up the reaction to isolate the crude tosylated intermediate.

  • Dissolve the crude tosylate in methanol and add potassium carbonate (K2CO3) to induce intramolecular cyclization.

  • Stir the mixture at room temperature until the formation of the tetrahydrofuran ring is complete.

  • Purify the product by column chromatography to afford compound 27 .

Step 3: Synthesis of ent-13
  • Protect the primary alcohol of 27 as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Remove the benzyl protecting group from the resulting compound 28 by catalytic hydrogenation (H2, Pd/C) to yield diol 29 .

  • Convert diol 29 to the intermediate ent-13 in two steps, which typically involves oxidation of the primary alcohol to an aldehyde, followed by a Wittig-type olefination to introduce the vinyl group.

Step 4: Heck Reaction and Final Deprotection to Yield this compound
  • Oxidize the alcohol of ent-13 to the corresponding aldehyde ent-15 using Dess-Martin periodinane.

  • Couple the resulting aldehyde with the appropriate aromatic triflate via a Heck reaction. The reaction is typically carried out using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., triethylamine) in a suitable solvent like DMF.

  • After the Heck coupling, remove the silyl protecting groups using a fluoride source such as tetrabutylammonium fluoride (TBAF) to furnish this compound.

  • Purify the final product by column chromatography.

Quantitative Data

StepProductStarting MaterialReagents and ConditionsYield (%)Spectroscopic Data Highlights
1Diol 26Compound 91. BzCl, Py; 2. AcOH/H₂O--
2THF 27Diol 261. TsCl, Py; 2. K₂CO₃, MeOH86 (over 2 steps)¹H NMR, ¹³C NMR consistent with structure
3ent-13THF 271. TBSCl, Imidazole, DMF; 2. H₂, Pd/C; 3. Oxidation; 4. Olefination--
4This compoundent-131. DMP; 2. Aromatic triflate, Pd(PPh₃)₄, Et₃N, DMF; 3. TBAF-¹H NMR, ¹³C NMR, HRMS matching reported data for this compound

Note: Specific yields for all individual steps and detailed spectroscopic data can be found in the supporting information of the cited literature.[1]

Conclusion

This application note outlines a robust and stereoselective chiral pool synthesis of this compound from D-mannitol. The detailed protocols and synthetic overview provide a valuable resource for researchers in organic synthesis and drug discovery. The presented strategy highlights the power of utilizing readily available chiral starting materials to access complex and biologically relevant molecules.

References

Application Notes and Protocols for the Synthesis of (-)-Varitriol via Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-Varitriol, a natural product with promising antitumor activity. The key strategic step highlighted is the Julia-Kocienski olefination, a powerful and stereoselective method for the formation of the central carbon-carbon double bond, connecting the furanoside and aromatic moieties of the molecule.

Introduction

This compound, a metabolite isolated from the marine-derived fungus Emericella variecolor, has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. Its unique structure, featuring a substituted furanoside ring linked to a dimethoxybenzyl alcohol via an (E)-alkene, has made it an attractive target for total synthesis. The Julia-Kocienski olefination offers a convergent and efficient approach to construct the core structure of this compound, providing excellent control over the alkene geometry.

This document outlines a plausible synthetic route based on literature precedents, detailing the preparation of the key fragments, the crucial olefination reaction, and the final deprotection steps.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on the Julia-Kocienski olefination. The target molecule can be disconnected at the central olefin, leading to two key fragments: a furanoside-derived aldehyde and an aromatic benzothiazol-2-yl sulfone.

G Varitriol This compound Fragments Julia-Kocienski Olefination Varitriol->Fragments C=C bond Aldehyde Furanoside Aldehyde Fragments->Aldehyde Sulfone Aromatic Sulfone Fragments->Sulfone Furanoside_Lactone γ-Lactone from D-Ribose Aldehyde->Furanoside_Lactone Lactone reduction & protection Aromatic_Alcohol 2-(Hydroxymethyl)-1,3-dimethoxybenzene Sulfone->Aromatic_Alcohol Sulfone preparation

Caption: Retrosynthesis of this compound.

Experimental Protocols

Synthesis of the Aromatic Sulfone Fragment

The aromatic sulfone is prepared from commercially available 2,6-dimethoxybenzoic acid in a multi-step sequence.

1. Reduction of 2,6-Dimethoxybenzoic Acid

  • Reaction: 2,6-Dimethoxybenzoic acid is reduced to 2,6-dimethoxybenzyl alcohol.

  • Protocol: To a stirred solution of 2,6-dimethoxybenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, is slowly added lithium aluminum hydride (LiAlH4) (1.5 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting suspension is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to afford 2,6-dimethoxybenzyl alcohol.

2. Conversion to Benzyl Bromide

  • Reaction: The benzyl alcohol is converted to the corresponding bromide.

  • Protocol: To a solution of 2,6-dimethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, phosphorus tribromide (PBr3) (0.5 eq) is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The reaction is quenched by the slow addition of saturated aqueous NaHCO3 solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give 2-(bromomethyl)-1,3-dimethoxybenzene.

3. Synthesis of the Benzothiazol-2-yl Sulfide

  • Reaction: The benzyl bromide is reacted with 2-mercaptobenzothiazole.

  • Protocol: To a solution of 2-mercaptobenzothiazole (1.1 eq) in dimethylformamide (DMF), is added potassium carbonate (K2CO3) (1.5 eq). The mixture is stirred at room temperature for 30 minutes before the addition of a solution of 2-(bromomethyl)-1,3-dimethoxybenzene (1.0 eq) in DMF. The reaction is stirred at room temperature for 12 hours. The mixture is then poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield 2-((2,6-dimethoxybenzyl)thio)benzo[d]thiazole.

4. Oxidation to the Benzothiazol-2-yl Sulfone

  • Reaction: The sulfide is oxidized to the corresponding sulfone.

  • Protocol: To a solution of 2-((2,6-dimethoxybenzyl)thio)benzo[d]thiazole (1.0 eq) in a mixture of DCM and methanol, is added a solution of Oxone® (2.5 eq) in water portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is diluted with water and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to give the aromatic sulfone fragment: 2-((2,6-dimethoxybenzyl)sulfonyl)benzo[d]thiazole.

Synthesis of the Furanoside Aldehyde Fragment

The furanoside aldehyde is synthesized from a suitable protected γ-lactone derived from D-ribose.

1. Reduction of the Lactone

  • Reaction: The protected γ-lactone is reduced to the corresponding lactol.

  • Protocol: To a solution of the protected γ-lactone (e.g., (3aR,4R,6R,6aR)-4,6-bis(benzyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1][2]dioxole) (1.0 eq) in anhydrous toluene at -78 °C under an argon atmosphere, is added diisobutylaluminium hydride (DIBAL-H) (1.2 eq, 1.0 M in toluene) dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4 and concentrated to give the lactol.

2. Wittig Olefination

  • Reaction: The lactol is converted to a vinyl group via a Wittig reaction.

  • Protocol: To a suspension of methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C, is added n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise. The resulting yellow suspension is stirred at 0 °C for 30 minutes and then a solution of the lactol (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

3. Ozonolysis

  • Reaction: The terminal alkene is cleaved to the desired aldehyde.

  • Protocol: A solution of the vinyl furanoside (1.0 eq) in DCM is cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The solution is then purged with argon to remove excess ozone. Triphenylphosphine (1.5 eq) is added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the furanoside aldehyde fragment.

Julia-Kocienski Olefination

This is the key step to assemble the backbone of this compound.

  • Protocol: To a solution of the aromatic sulfone (1.2 eq) in anhydrous 1,2-dimethoxyethane (DME) at -78 °C under an argon atmosphere, is added potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, 0.5 M in toluene) dropwise. The resulting solution is stirred at -78 °C for 30 minutes. A solution of the furanoside aldehyde (1.0 eq) in DME is then added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the protected this compound precursor.

Final Deprotection
  • Reaction: Removal of all protecting groups to yield this compound.

  • Protocol: To a solution of the protected this compound precursor in a suitable solvent (e.g., DCM or a mixture of THF/H2O), the appropriate deprotection agent is added. For benzyl protecting groups, this is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford pure this compound.

Data Presentation

StepReactantsReagents and ConditionsProductYield (%)
Aromatic Fragment
1. Reduction2,6-Dimethoxybenzoic acidLiAlH4, THF, 0 °C to rt2,6-Dimethoxybenzyl alcohol>95
2. Bromination2,6-Dimethoxybenzyl alcoholPBr3, DCM, 0 °C to rt2-(Bromomethyl)-1,3-dimethoxybenzene~90
3. Sulfide Formation2-(Bromomethyl)-1,3-dimethoxybenzene, 2-MercaptobenzothiazoleK2CO3, DMF, rt2-((2,6-Dimethoxybenzyl)thio)benzo[d]thiazole~85
4. Oxidation2-((2,6-Dimethoxybenzyl)thio)benzo[d]thiazoleOxone®, DCM/MeOH, 0 °C to rt2-((2,6-Dimethoxybenzyl)sulfonyl)benzo[d]thiazole~90
Furanoside Fragment
1. Lactone ReductionProtected γ-lactoneDIBAL-H, Toluene, -78 °CProtected lactol~90
2. Wittig OlefinationProtected lactol, Methyltriphenylphosphonium bromiden-BuLi, THF, 0 °C to rtProtected vinyl furanoside~80
3. OzonolysisProtected vinyl furanosideO3, DCM, -78 °C; then PPh3Furanoside aldehyde~85
Coupling and Deprotection
1. Julia-Kocienski OlefinationAromatic sulfone, Furanoside aldehydeKHMDS, DME, -78 °C to rtProtected this compound~70-80
2. DeprotectionProtected this compoundH2, Pd/C, MeOHThis compound>90

Note: Yields are approximate and may vary based on specific protecting groups and experimental conditions.

Visualizations

G cluster_aromatic Aromatic Fragment Synthesis cluster_furanoside Furanoside Fragment Synthesis cluster_coupling Assembly and Final Product A1 2,6-Dimethoxybenzoic Acid A2 2,6-Dimethoxybenzyl Alcohol A1->A2 Reduction A3 2-(Bromomethyl)-1,3-dimethoxybenzene A2->A3 Bromination A4 2-((2,6-Dimethoxybenzyl)thio)benzo[d]thiazole A3->A4 Sulfide Formation A5 Aromatic Sulfone A4->A5 Oxidation C1 Protected this compound A5->C1 Julia-Kocienski Olefination F1 Protected γ-Lactone F2 Protected Lactol F1->F2 Reduction F3 Protected Vinyl Furanoside F2->F3 Wittig Olefination F4 Furanoside Aldehyde F3->F4 Ozonolysis F4->C1 C2 This compound C1->C2 Deprotection

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Julia-Kocienski Olefination in the Total Synthesis of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The total synthesis of complex natural products is a cornerstone of modern organic chemistry, providing access to biologically active molecules for further investigation. (-)-Varitriol, a marine-derived fungal metabolite, has garnered significant attention due to its cytotoxic activity against various cancer cell lines. Several synthetic routes to this compound have been developed, each showcasing elegant strategies and powerful chemical transformations. While the Heck reaction was initially queried, a comprehensive review of the literature indicates that the Julia-Kocienski olefination is a key C-C bond-forming reaction utilized in a notable stereoselective total synthesis of this compound. This document provides detailed application notes and protocols for this pivotal transformation.

The Julia-Kocienski olefination is a modification of the classical Julia olefination that offers a one-pot procedure for the stereoselective synthesis of alkenes, typically with a strong preference for the E-isomer. This reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound, such as an aldehyde or ketone. Its reliability and stereoselectivity have made it a valuable tool in the synthesis of complex molecules.

In the synthesis of this compound reported by Reddy et al., the Julia-Kocienski olefination serves to connect the furanoside moiety with the aromatic portion of the molecule, establishing the crucial C5'-C6' double bond.

I. Quantitative Data

The Julia-Kocienski olefination step in the synthesis of this compound by Reddy and coworkers proceeds with high efficiency. The key quantitative data for this transformation is summarized in the table below.

Entry Aldehyde Substrate Sulfone Substrate Base Solvent Temperature (°C) Yield (%) Product (Stereochemistry)
1Furanoside AldehydeAromatic Benzothiazolyl SulfoneKHMDSTHF-78 to rt85E-alkene

II. Experimental Protocols

A. Synthesis of the Furanoside Aldehyde

The furanoside aldehyde is a key precursor for the Julia-Kocienski olefination. Its synthesis begins from commercially available D-(-)-ribose. A detailed protocol for its preparation is outlined below, based on the work of Reddy et al.

Protocol 1: Preparation of the Furanoside Aldehyde

  • Protection of D-(-)-ribose: D-(-)-ribose is first converted to a protected furanoside intermediate through standard protecting group chemistry. This typically involves the formation of an isopropylidene acetal and protection of the remaining hydroxyl groups.

  • Oxidative Cleavage: The terminal diol of the protected riboside is subjected to oxidative cleavage using an oxidizing agent such as sodium periodate (NaIO4) to yield the corresponding aldehyde.

  • Purification: The crude aldehyde is purified by column chromatography on silica gel to afford the pure furanoside aldehyde.

B. Synthesis of the Aromatic Benzothiazolyl Sulfone

The aromatic benzothiazolyl sulfone is the second key component for the Julia-Kocienski olefination.

Protocol 2: Preparation of the Aromatic Benzothiazolyl Sulfone

  • Starting Material: The synthesis commences with commercially available o-anisic acid.

  • Functional Group Transformations: o-Anisic acid is converted in a multi-step sequence to the corresponding benzyl bromide.

  • Sulfone Formation: The benzyl bromide is then reacted with 2-mercaptobenzothiazole followed by oxidation to furnish the required benzothiazolyl sulfone.

C. Julia-Kocienski Olefination

This protocol details the crucial coupling of the furanoside aldehyde and the aromatic benzothiazolyl sulfone.

Protocol 3: Julia-Kocienski Olefination for the Synthesis of the this compound Backbone

  • Reaction Setup: To a solution of the aromatic benzothiazolyl sulfone (1.2 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), add potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv., 1 M solution in THF) dropwise at -78 °C.

  • Anion Formation: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the sulfone anion.

  • Aldehyde Addition: Add a solution of the furanoside aldehyde (1.0 equiv.) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired E-alkene product.

III. Visualizations

A. Reaction Mechanism Workflow

The following diagram illustrates the generally accepted mechanism of the Julia-Kocienski olefination.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Sulfone Aromatic Benzothiazolyl Sulfone Deprotonation Deprotonation (KHMDS, -78 °C) Sulfone->Deprotonation Aldehyde Furanoside Aldehyde Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Sulfone Anion Smiles Smiles Rearrangement Addition->Smiles Alkoxide Intermediate Elimination β-Elimination Smiles->Elimination Spirocyclic Intermediate Alkene This compound Precursor (E-alkene) Elimination->Alkene Byproducts Byproducts Elimination->Byproducts

Caption: General mechanism of the Julia-Kocienski olefination.

B. Synthetic Workflow

This diagram outlines the key stages in the total synthesis of this compound, highlighting the position of the Julia-Kocienski olefination.

G Start_Furan D-(-)-Ribose Prep_Aldehyde Preparation of Furanoside Aldehyde Start_Furan->Prep_Aldehyde Start_Aryl o-Anisic Acid Prep_Sulfone Preparation of Aromatic Sulfone Start_Aryl->Prep_Sulfone JKO Julia-Kocienski Olefination Prep_Aldehyde->JKO Prep_Sulfone->JKO Reduction One-Pot Reduction JKO->Reduction Deprotection Final Deprotection Reduction->Deprotection Final_Product This compound Deprotection->Final_Product

Asymmetric Synthesis Strategies for (-)-Varitriol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (-)-Varitriol, a potent antitumor agent. The strategies outlined below are based on key publications in the field and are intended to serve as a comprehensive resource for researchers engaged in the synthesis of Varitriol and its analogues.

Introduction

This compound, the unnatural enantiomer of the naturally occurring (+)-Varitriol, has garnered significant interest in the synthetic community. Its complex stereochemical architecture, featuring a substituted tetrahydrofuran ring linked to a styrene moiety, presents a considerable synthetic challenge. The development of efficient asymmetric strategies to access this molecule is crucial for further structure-activity relationship (SAR) studies and the exploration of its therapeutic potential. This document details three distinct and successful asymmetric syntheses of this compound.

Synthetic Strategies Overview

Three primary strategies for the asymmetric synthesis of this compound have been reported, each employing different chiral starting materials and key bond-forming reactions.

  • Clemens and Jennings Strategy: This approach utilizes D-(-)-ribose as the chiral pool starting material to construct the tetrahydrofuran core. A key feature of this synthesis is a cross-metathesis reaction to couple the carbohydrate-derived fragment with the aromatic portion.

  • Ghosh and Pradhan Strategy: This synthesis commences from the readily available chiral starting material, D-mannitol. The key coupling of the sugar-derived moiety and the aromatic ring is achieved through a Heck reaction.

  • Taylor and Co-workers Strategy: This strategy also starts from D-(-)-ribose and employs a Horner-Wadsworth-Emmons (HWE) olefination to establish the olefinic linkage, followed by a Ramberg-Bäcklund rearrangement.

The following sections provide a detailed breakdown of each strategy, including quantitative data, experimental protocols for key steps, and graphical representations of the synthetic pathways.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes the key quantitative data for the different asymmetric synthesis strategies for this compound, allowing for a direct comparison of their efficiencies.

StrategyStarting MaterialKey Coupling ReactionOverall Yield (%)Number of StepsReference
Clemens & JenningsD-(-)-RiboseCross-MetathesisNot explicitly stated~15[1]
Ghosh & PradhanD-MannitolHeck Reaction~12%14
Taylor et al.D-(-)-RiboseHorner-Wadsworth-EmmonsNot explicitly stated~16[2]

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound for each of the discussed strategies.

Clemens and Jennings Strategy: Key Step - Cross-Metathesis

This protocol describes the coupling of the vinyl-tetrahydrofuran derivative with the aromatic styrene partner using Grubbs' second-generation catalyst.

Protocol:

  • Preparation of Reactants:

    • Dissolve the vinyl-tetrahydrofuran derivative (1.0 eq) and the styrene derivative (1.2 eq) in anhydrous and degassed dichloromethane (DCM) to a concentration of 0.01 M.

  • Reaction Setup:

    • To the solution from step 1, add Grubbs' second-generation catalyst (5 mol%).

    • Reflux the reaction mixture under an inert atmosphere (Argon or Nitrogen) for 12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the coupled product.

Ghosh and Pradhan Strategy: Key Step - Heck Reaction

This protocol details the palladium-catalyzed coupling of the olefinic sugar moiety with the aromatic triflate.

Protocol:

  • Preparation of Reaction Mixture:

    • To a solution of the olefinic sugar moiety (1.0 eq) in dry, degassed DMF (0.04 M), add LiCl (3.0 eq) and Et3N (3.0 eq) sequentially under an argon atmosphere.

    • Add the aromatic triflate (2.0 eq) followed by Pd(PPh3)2Cl2 (0.2 eq) quickly.

  • Reaction Conditions:

    • Degas the solution for an additional 10 minutes.

    • Heat the reaction mixture to 120 °C and maintain for 10 hours.

  • Work-up and Purification:

    • After completion, quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Taylor and Co-workers Strategy: Key Step - Horner-Wadsworth-Emmons Olefination

This protocol describes the olefination reaction to form the styrene linkage.

Protocol:

  • Generation of the Ylide:

    • To a stirred solution of the phosphonate reagent (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes.

  • Olefination Reaction:

    • Add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Visualizations of Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies for this compound.

clemens_jennings D-(-)-Ribose D-(-)-Ribose Vinyl-THF Derivative Vinyl-THF Derivative D-(-)-Ribose->Vinyl-THF Derivative Multistep Synthesis This compound This compound Vinyl-THF Derivative->this compound Cross-Metathesis (Grubbs' II) Aromatic Precursor Aromatic Precursor Styrene Derivative Styrene Derivative Aromatic Precursor->Styrene Derivative Synthesis Styrene Derivative->this compound

Caption: Clemens and Jennings Strategy for this compound.

ghosh_pradhan D-Mannitol D-Mannitol Olefinic Sugar Moiety Olefinic Sugar Moiety D-Mannitol->Olefinic Sugar Moiety Multistep Synthesis This compound This compound Olefinic Sugar Moiety->this compound Heck Reaction (Pd(PPh3)2Cl2) Aromatic Precursor Aromatic Precursor Aromatic Triflate Aromatic Triflate Aromatic Precursor->Aromatic Triflate Synthesis Aromatic Triflate->this compound

Caption: Ghosh and Pradhan Strategy for this compound.

taylor_et_al D-(-)-Ribose D-(-)-Ribose Aldehyde Aldehyde D-(-)-Ribose->Aldehyde Multistep Synthesis This compound This compound Aldehyde->this compound HWE Olefination / Ramberg-Bäcklund Aromatic Precursor Aromatic Precursor Phosphonate Phosphonate Aromatic Precursor->Phosphonate Synthesis Phosphonate->this compound

Caption: Taylor et al. Strategy for this compound.

References

Application Notes and Protocols for the Synthesis of (-)-Varitriol Analogues for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol, a marine-derived natural product, has garnered significant interest in the field of oncology due to its potent cytotoxic activity against various cancer cell lines. The complex structure of this compound, featuring a polyhydroxylated furanoside ring linked to a substituted aromatic moiety, presents a compelling scaffold for medicinal chemistry exploration. Structure-Activity Relationship (SAR) studies are crucial to identify the key structural features responsible for its biological activity and to develop analogues with improved potency and selectivity. This document provides detailed protocols for the synthesis of this compound analogues, methodologies for evaluating their cytotoxic effects, and insights into their potential mechanism of action.

Synthetic Strategy for this compound Analogues

A convergent and flexible synthetic approach is essential for generating a library of analogues for comprehensive SAR studies. The Julia-Kocienski olefination is a key reaction that facilitates the coupling of the furanoside and aromatic fragments, allowing for late-stage diversification of the aromatic component.[1]

General Synthetic Workflow

The overall strategy involves the preparation of two key building blocks: a furanoside sulfone and a variety of substituted benzaldehydes. These are then coupled via the Julia-Kocienski olefination to yield the target this compound analogues.

G cluster_furanoside Furanoside Fragment Synthesis cluster_aromatic Aromatic Fragment Synthesis cluster_coupling Coupling and Deprotection d_ribose D-(-)-Ribose furanoside_sulfone Furanoside Sulfone d_ribose->furanoside_sulfone Multi-step synthesis olefination Julia-Kocienski Olefination furanoside_sulfone->olefination substituted_benzoic_acid Substituted Benzoic Acids substituted_benzaldehyde Substituted Benzaldehydes substituted_benzoic_acid->substituted_benzaldehyde Reduction substituted_benzaldehyde->olefination protected_analogue Protected Analogue olefination->protected_analogue deprotection Deprotection protected_analogue->deprotection final_analogue This compound Analogue deprotection->final_analogue

Caption: General workflow for the synthesis of this compound analogues.

Experimental Protocols

Protocol 1: Synthesis of Furanoside Sulfone Intermediate

This protocol describes a representative synthesis of the furanoside sulfone fragment starting from D-(-)-ribose.

Materials:

  • D-(-)-Ribose

  • Acetone, 2,2-dimethoxypropane, p-toluenesulfonic acid

  • TBDMSCl, Imidazole, DMF

  • Diisobutylaluminium hydride (DIBAL-H)

  • 1-phenyl-1H-tetrazole-5-thiol, PPh3, DIAD, THF

  • m-CPBA, CH2Cl2

Procedure:

  • Protection of Diols: D-(-)-Ribose is converted to the corresponding acetonide-protected lactone in a multi-step sequence.

  • Silylation: The primary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether.

  • Reduction of Lactone: The lactone is reduced to the corresponding lactol using DIBAL-H.

  • Mitsunobu Reaction: The lactol is reacted with 1-phenyl-1H-tetrazole-5-thiol under Mitsunobu conditions to introduce the sulfide.

  • Oxidation: The sulfide is oxidized to the corresponding sulfone using m-CPBA to yield the key furanoside sulfone intermediate.

Protocol 2: Julia-Kocienski Olefination

This protocol details the coupling of the furanoside sulfone with a substituted benzaldehyde.

Materials:

  • Furanoside sulfone

  • Substituted benzaldehyde

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Dry Dimethoxyethane (DME)

  • Argon atmosphere

Procedure:

  • A solution of the furanoside sulfone (1 equivalent) and the substituted benzaldehyde (1.2 equivalents) in dry DME is cooled to -78 °C under an argon atmosphere.

  • A solution of KHMDS (1.1 equivalents) in toluene is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the protected this compound analogue.[1]

Protocol 3: Deprotection

This protocol describes the final deprotection step to yield the free this compound analogue.

Materials:

  • Protected this compound analogue

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Hydrochloric acid (HCl) in THF/water

Procedure:

  • The protected analogue is dissolved in THF, and a solution of TBAF in THF is added. The reaction is stirred at room temperature until the silyl protecting groups are removed (monitored by TLC).

  • A solution of aqueous HCl is added, and the mixture is stirred until the acetonide protecting groups are cleaved.

  • The reaction is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are dried, concentrated, and purified by chromatography to yield the final this compound analogue.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic activity of the synthesized analogues against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogues dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized analogues are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization solution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a plate reader.

  • Data Analysis: The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated from the dose-response curves.[2][3]

Structure-Activity Relationship (SAR) Studies

The SAR of this compound analogues can be elucidated by systematically modifying different parts of the molecule and assessing the impact on cytotoxic activity.

Key Modification Sites for SAR Studies

G Varitriol This compound Scaffold Aromatic Aromatic Ring Substituents (Position, Electronic Effects, Sterics) Varitriol->Aromatic Modification Site 1 Linker Olefinic Linker (Geometry E/Z) Varitriol->Linker Modification Site 2 Furanoside Furanoside Moiety (Stereochemistry, Hydroxyl Groups) Varitriol->Furanoside Modification Site 3

Caption: Key regions of the this compound scaffold for SAR modifications.

Summary of Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of this compound analogues against various human cancer cell lines.

CompoundR1R2R3R4R5CCRF-CEM (Leukemia) IC50 (µM)K562 (Leukemia) IC50 (µM)HCT116 (Colon) IC50 (µM)
This compound OMeHOHHH>50>50>50
Analogue 1 HHHHH>50>50>50
Analogue 2 OMeHOMeHH45.3>50>50
Analogue 3 HOMeHOMeH28.735.441.2
Analogue 4 OMeHHOMeH39.8>50>50
Analogue 5 HHBrHH33.142.848.9
Analogue 6 HHClHH41.5>50>50
Analogue 7 HHFHH>50>50>50
Analogue 8 HHNO2HH>50>50>50

Data adapted from Caletková et al., Arkivoc 2012, (vi), 365-383.[1]

Key SAR Observations:

  • Aromatic Substitution: The presence and position of substituents on the aromatic ring significantly influence cytotoxicity. Dimethoxy substitution at the 2' and 4' or 2' and 5' positions (Analogues 3 and 4) appears to enhance activity compared to the parent compound.[1]

  • Halogenation: Introduction of a bromine atom at the 4' position (Analogue 5) also leads to a modest increase in activity.[1]

  • Linker Geometry: The geometry of the olefin linker can affect activity, with some studies suggesting that Z-isomers may exhibit slightly higher cytotoxicity.[1]

  • Furanoside Moiety: Modifications to the stereochemistry of the furanoside ring can impact biological activity, highlighting the importance of the specific arrangement of the hydroxyl groups for target interaction.

Potential Mechanism of Action: Insights from Related Compounds

While the precise molecular targets of this compound are still under investigation, studies on structurally related polyhydroxylated natural products, such as calcitriol (the active form of Vitamin D3), provide valuable insights into potential mechanisms of action. These compounds are known to induce apoptosis and inhibit cell proliferation through various signaling pathways.[4][5][6]

Hypothesized Signaling Pathway

Based on the known activity of calcitriol, a plausible mechanism for this compound-induced apoptosis involves the intrinsic mitochondrial pathway.

G cluster_apoptosis Apoptosis Induction Varitriol This compound Analogue Bcl2 Bcl-2 (anti-apoptotic) decreased Varitriol->Bcl2 Bax Bax (pro-apoptotic) increased Varitriol->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothesized apoptosis induction pathway for this compound analogues.

This proposed pathway suggests that this compound analogues may modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][6][7] Further investigation is required to validate this hypothesis for this compound and its analogues.

Conclusion

The synthetic strategies and protocols outlined in this document provide a robust framework for the generation and biological evaluation of novel this compound analogues. The SAR data presented highlights key structural features that can be rationally modified to enhance cytotoxic potency. The proposed mechanism of action, based on related compounds, offers a starting point for further mechanistic studies. These resources are intended to facilitate the discovery and development of new anticancer agents based on the promising this compound scaffold.

References

Application Notes and Protocols for Assessing the Cytotoxicity of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Varitriol is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic effects. These application notes provide detailed protocols for conducting in vitro cytotoxicity assays to determine the potential of this compound to induce cell death, inhibit cell proliferation, or cause loss of membrane integrity. The following protocols for MTT, LDH, and apoptosis assays are widely accepted and robust methods for generating initial cytotoxicity data.

Key Concepts in Cytotoxicity Testing

  • Cell Viability vs. Cytotoxicity: Cell viability assays measure the overall health of a cell population, often by assessing metabolic activity. Cytotoxicity assays, on the other hand, specifically measure cellular damage or death.

  • IC50 Value: The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays. It represents the concentration of a compound that is required to inhibit a biological process (e.g., cell proliferation) by 50%. A lower IC50 value indicates a more potent compound.

I. MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[2] The amount of formazan produced is proportional to the number of viable cells.[3]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture cells in an appropriate medium until they reach the exponential growth phase.[3]

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[4]

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.[4]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).[4]

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[4]

    • Carefully remove the medium containing MTT.[4]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of 570-590 nm.

Data Presentation: MTT Assay Plate Setup

Well TypeThis compound Conc.ReplicatesPurpose
BlankNone (Medium Only)3Background absorbance of the medium.
Untreated Control0 µM3-6Baseline cell viability.
Vehicle Control0 µM (+ DMSO)3-6To assess the effect of the solvent on cell viability.
Test WellsIncreasing Conc. (e.g., 0.1, 1, 10, 100 µM)3-6To determine the dose-dependent effect of this compound.

II. LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[7]

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and treatment with this compound as described in the MTT assay protocol. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate.[4]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of the LDH assay kit.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[4]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[4]

  • Data Acquisition:

    • Add 50 µL of the stop solution (if provided in the kit) to each well.[4]

    • Measure the absorbance at 490 nm using a microplate reader.[7]

Data Presentation: LDH Assay Controls

Control TypeDescriptionPurpose
Background ControlMedium onlyTo measure the background LDH activity in the culture medium.
Spontaneous LDH ReleaseSupernatant from untreated cellsTo measure the amount of LDH released from normal, healthy cells.
Maximum LDH ReleaseSupernatant from cells treated with lysis bufferTo determine the maximum possible LDH release, representing 100% cytotoxicity.

III. Apoptosis Assay by Flow Cytometry

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between healthy, apoptotic, and necrotic cells via flow cytometry.[9][10] Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic or necrotic cells are positive for both stains.[9]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration. Include an untreated control.[4]

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.[4]

    • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[4]

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[4]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[4]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[4]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]

    • Add 400 µL of 1X Binding Buffer to each tube.[4]

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within one hour of staining.[4]

    • Use unstained, Annexin V only, and PI only controls to set up compensation and gates.

Data Presentation: Quantitative Cytotoxicity Data for this compound

The following table is a template for presenting the IC50 values obtained from the cytotoxicity assays.

Cell LineAssayIncubation Time (hours)IC50 (µM)
e.g., HeLaMTT24Data to be determined
e.g., HeLaMTT48Data to be determined
e.g., HeLaMTT72Data to be determined
e.g., A549MTT48Data to be determined
e.g., HeLaLDH48Data to be determined

Visualizing Experimental Workflow and Potential Mechanisms

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture mtt_assay MTT Assay cell_culture->mtt_assay Seed & Treat Cells ldh_assay LDH Assay cell_culture->ldh_assay Seed & Treat Cells apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay Seed & Treat Cells treatment_prep Prepare this compound Dilutions treatment_prep->mtt_assay treatment_prep->ldh_assay treatment_prep->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc mechanism_id Mechanism Identification ic50_calc->mechanism_id

Caption: Workflow for assessing the cytotoxicity of this compound.

General Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress (e.g., due to this compound) bax_bak Bax/Bak Activation dna_damage->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of common apoptosis signaling pathways.

References

Application Notes and Protocols: In Vitro Testing of (-)-Varitriol Against the NCI-60 Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the in vitro testing of the natural product (-)-Varitriol against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). Due to the current lack of publicly available NCI-60 screening data for this compound, this document serves as a detailed procedural template. It outlines the standardized protocols for the NCI-60 screen, enabling researchers to conduct these experiments and format their resulting data. The provided methodologies are based on the established NCI Developmental Therapeutics Program (DTP) protocols. Included are templates for data presentation and a workflow diagram to guide the experimental process.

Introduction

This compound, a marine-derived natural product, has garnered interest within the scientific community for its potential biological activities. The NCI-60 panel is a robust platform for identifying and characterizing novel anticancer agents.[1] It consists of 60 diverse human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[2] Screening compounds against this panel provides valuable insights into their potential cytotoxicity and selectivity across various cancer types.

These application notes provide the necessary protocols to perform and analyze the in vitro testing of this compound against the NCI-60 panel, facilitating further investigation into its potential as a therapeutic agent.

Data Presentation

Quantitative data from the NCI-60 screen is typically presented in terms of growth inhibition. The key parameters are GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell lethality).[2] The following table is a template for summarizing the screening results for this compound.

Table 1: Template for NCI-60 Five-Dose Screening Data for this compound

Cell Line PanelCell LineGI50 (µM)TGI (µM)LC50 (µM)
Leukemia CCRF-CEMEnter DataEnter DataEnter Data
HL-60(TB)Enter DataEnter DataEnter Data
K-562Enter DataEnter DataEnter Data
MOLT-4Enter DataEnter DataEnter Data
RPMI-8226Enter DataEnter DataEnter Data
SREnter DataEnter DataEnter Data
Non-Small Cell Lung A549/ATCCEnter DataEnter DataEnter Data
EKVXEnter DataEnter DataEnter Data
HOP-62Enter DataEnter DataEnter Data
HOP-92Enter DataEnter DataEnter Data
NCI-H226Enter DataEnter DataEnter Data
NCI-H23Enter DataEnter DataEnter Data
NCI-H322MEnter DataEnter DataEnter Data
NCI-H460Enter DataEnter DataEnter Data
NCI-H522Enter DataEnter DataEnter Data
Colon Cancer COLO 205Enter DataEnter DataEnter Data
HCC-2998Enter DataEnter DataEnter Data
HCT-116Enter DataEnter DataEnter Data
HCT-15Enter DataEnter DataEnter Data
HT29Enter DataEnter DataEnter Data
KM12Enter DataEnter DataEnter Data
SW-620Enter DataEnter DataEnter Data
CNS Cancer SF-268Enter DataEnter DataEnter Data
SF-295Enter DataEnter DataEnter Data
SF-539Enter DataEnter DataEnter Data
SNB-19Enter DataEnter DataEnter Data
SNB-75Enter DataEnter DataEnter Data
U251Enter DataEnter DataEnter Data
Melanoma LOX IMVIEnter DataEnter DataEnter Data
MALME-3MEnter DataEnter DataEnter Data
M14Enter DataEnter DataEnter Data
MDA-MB-435Enter DataEnter DataEnter Data
SK-MEL-2Enter DataEnter DataEnter Data
SK-MEL-28Enter DataEnter DataEnter Data
SK-MEL-5Enter DataEnter DataEnter Data
UACC-257Enter DataEnter DataEnter Data
UACC-62Enter DataEnter DataEnter Data
Ovarian Cancer IGROV1Enter DataEnter DataEnter Data
OVCAR-3Enter DataEnter DataEnter Data
OVCAR-4Enter DataEnter DataEnter Data
OVCAR-5Enter DataEnter DataEnter Data
OVCAR-8Enter DataEnter DataEnter Data
NCI/ADR-RESEnter DataEnter DataEnter Data
SK-OV-3Enter DataEnter DataEnter Data
Renal Cancer 786-0Enter DataEnter DataEnter Data
A498Enter DataEnter DataEnter Data
ACHNEnter DataEnter DataEnter Data
CAKI-1Enter DataEnter DataEnter Data
RXF 393Enter DataEnter DataEnter Data
SN12CEnter DataEnter DataEnter Data
TK-10Enter DataEnter DataEnter Data
UO-31Enter DataEnter DataEnter Data
Prostate Cancer PC-3Enter DataEnter DataEnter Data
DU-145Enter DataEnter DataEnter Data
Breast Cancer MCF7Enter DataEnter DataEnter Data
MDA-MB-231/ATCCEnter DataEnter DataEnter Data
HS 578TEnter DataEnter DataEnter Data
BT-549Enter DataEnter DataEnter Data
T-47DEnter DataEnter DataEnter Data
MDA-MB-468Enter DataEnter DataEnter Data

Experimental Protocols

The following protocols are based on the standard operating procedures of the NCI-60 screening program.

Cell Culture and Plating
  • Cell Lines : The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cell Inoculation : For screening experiments, cells are inoculated into 96-well microtiter plates in 100 µL of medium at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.

  • Incubation : After inoculation, the plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental compound.

Compound Preparation and Addition
  • Solubilization : this compound should be solubilized in a suitable solvent, typically DMSO, at a concentration 400-fold the desired final maximum test concentration.

  • Serial Dilutions : A series of dilutions (e.g., 4-fold, 10-fold, or ½ log) are made to generate five concentrations of the test compound.

  • Compound Addition : Aliquots of 100 µL of each drug dilution are added to the appropriate wells, resulting in the final desired concentrations. Each concentration should be tested in duplicate.

NCI-60 Screening Assay

The NCI-60 screen is conducted in two stages:

  • One-Dose Screen : Initially, this compound is tested at a single high concentration (typically 10⁻⁵ M) across all 60 cell lines.[2]

  • Five-Dose Screen : If significant growth inhibition is observed in the one-dose screen according to predefined criteria, the compound proceeds to the five-dose screen. This involves testing the compound at five different concentrations to determine the GI50, TGI, and LC50 values.[2]

Endpoint Assay: Sulforhodamine B (SRB) Assay
  • Time Zero (Tz) Plate : After the initial 24-hour incubation of the cell plates, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition.

  • Drug Incubation : Following the addition of this compound, the plates are incubated for an additional 48 hours.

  • Cell Fixation : After the 48-hour incubation with the compound, the cells are fixed in situ by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubating for 60 minutes at 4°C.

  • Staining : The supernatant is discarded, and the plates are washed five times with tap water and air-dried. 100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing : The plates are then quickly rinsed four times with 1% (v/v) acetic acid to remove unbound dye and are air-dried.

  • Solubilization and Absorbance Reading : 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis

The percentage of growth is calculated for each experimental well using the following formulas:

  • If (Ti - Tz) > 0: 100 * (Ti - Tz) / (C - Tz)

  • If (Ti - Tz) < 0: 100 * (Ti - Tz) / Tz

Where:

  • Tz = Absorbance at time zero

  • C = Control absorbance (no drug)

  • Ti = Absorbance in the presence of the drug at concentration 'i'

From the dose-response curves generated, the GI50, TGI, and LC50 values are calculated.

Visualizations

The following diagrams illustrate the experimental workflow for the NCI-60 screening of this compound.

NCI60_Workflow cluster_prep Preparation cluster_screening Screening Process cluster_assay Endpoint Assay (SRB) cluster_analysis Data Analysis Varitriol This compound Stock Solution Serial_Dilutions Prepare 5-Point Serial Dilutions Varitriol->Serial_Dilutions Add_Drug Add this compound Dilutions Serial_Dilutions->Add_Drug Cell_Culture Culture NCI-60 Cell Lines Cell_Plating Plate Cells in 96-Well Plates Cell_Culture->Cell_Plating Incubate_24h Incubate Plates for 24h Cell_Plating->Incubate_24h Incubate_24h->Add_Drug Tz_Plate Fix Time Zero (Tz) Plate Incubate_24h->Tz_Plate Incubate_48h Incubate with Drug for 48h Add_Drug->Incubate_48h Fix_Cells Fix Cells with TCA Incubate_48h->Fix_Cells Calculate_Growth Calculate Percent Growth Tz_Plate->Calculate_Growth Stain_Cells Stain with Sulforhodamine B Fix_Cells->Stain_Cells Read_Absorbance Read Absorbance at 515 nm Stain_Cells->Read_Absorbance Read_Absorbance->Calculate_Growth Determine_Parameters Determine GI50, TGI, LC50 Calculate_Growth->Determine_Parameters Data_Table Summarize Data in Table Determine_Parameters->Data_Table

Caption: Experimental workflow for NCI-60 screening of this compound.

Signaling Pathways

Currently, there is no published information available regarding the specific signaling pathways affected by this compound. Should this information become available through further research, a diagram illustrating these pathways would be beneficial. A template for such a diagram is provided below for future use.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway for this compound Varitriol This compound Target_Protein Target Protein Varitriol->Target_Protein Inhibition/Activation Downstream_1 Downstream Effector 1 Target_Protein->Downstream_1 Downstream_2 Downstream Effector 2 Target_Protein->Downstream_2 Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_1->Cellular_Response Downstream_2->Cellular_Response

Caption: Template for visualizing signaling pathways affected by this compound.

References

Application Notes and Protocols: Purification of (-)-Varitriol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Varitriol is a naturally occurring polyketide metabolite isolated from the marine-derived fungus Sphaeropsidales sp. It has garnered significant interest within the research community due to its potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][2] Preliminary studies have highlighted its potential as a lead compound for the development of novel anticancer therapeutics. The effective purification of this compound from crude extracts is a critical step for its further biological evaluation and preclinical development. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used and effective technique for the separation of moderately polar natural products.

Data Presentation:

The following table summarizes representative quantitative data for the purification of this compound from a crude extract using silica gel column chromatography. Please note that these values are illustrative and may require optimization based on the specific crude extract composition and scale of purification.

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Column Dimensions 30 cm x 2 cm
Crude Extract Loaded 1.0 g
Mobile Phase (Gradient) Hexane:Ethyl Acetate (EtOAc)
100% Hexane (2 column volumes)
90:10 Hexane:EtOAc (4 column volumes)
80:20 Hexane:EtOAc (4 column volumes)
70:30 Hexane:EtOAc (6 column volumes)
50:50 Hexane:EtOAc (4 column volumes)
100% EtOAc (2 column volumes)
Flow Rate 5 mL/min
Fraction Size 15 mL
Fractions Containing this compound 25-35
Purity (post-chromatography) >95% (by HPLC)
Yield ~15-20% (from crude extract)

Experimental Protocols:

1. Preparation of the Crude Extract:

The fungal culture of Sphaeropsidales sp. is typically extracted with an organic solvent such as ethyl acetate or a mixture of dichloromethane and methanol. The organic solvent is then evaporated under reduced pressure to yield the crude extract containing this compound and other metabolites.

2. Column Chromatography Purification of this compound:

This protocol details the purification of this compound from 1.0 g of crude extract. Adjustments to the column size, amount of silica gel, and solvent volumes may be necessary for different scales of purification.

Materials:

  • Glass chromatography column (30 cm x 2 cm)

  • Silica gel (60-120 mesh)

  • Crude extract of Sphaeropsidales sp.

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Small amount of clean, dry sand

  • Cotton wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber and visualization reagents (e.g., UV light, ceric ammonium molybdate stain)

Procedure:

a. Column Packing:

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 0.5 cm) of sand over the cotton wool plug.

  • Prepare a slurry of silica gel in 100% hexane. For a 30 cm x 2 cm column, approximately 30 g of silica gel will be required.

  • Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached (approx. 20-25 cm).

  • Do not allow the top of the silica gel bed to run dry at any point during the packing or elution process.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample and solvent addition.

b. Sample Loading:

  • Dissolve 1.0 g of the crude extract in a minimal amount of dichloromethane or the initial mobile phase (100% hexane).

  • In a separate flask, add a small amount of silica gel (approx. 2-3 g) to the dissolved crude extract.

  • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This is the dry loading method, which generally provides better resolution.

  • Carefully add the silica gel with the adsorbed sample to the top of the packed column.

c. Elution and Fraction Collection:

  • Begin the elution by carefully adding 100% hexane to the top of the column.

  • Open the stopcock and start collecting fractions of approximately 15 mL each.

  • Maintain a constant flow rate of approximately 5 mL/min.

  • Gradually increase the polarity of the mobile phase according to the gradient schedule outlined in the data table. This is achieved by preparing mixtures of hexane and ethyl acetate in the specified ratios.

  • Collect fractions systematically and label them in order.

d. Monitoring the Separation:

  • Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).

  • Spot a small amount of each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 70:30 Hexane:EtOAc).

  • Visualize the spots under UV light and/or by staining.

  • Combine the fractions that contain the pure this compound, as determined by their TLC profiles.

e. Isolation of Pure this compound:

  • Combine the pure fractions containing this compound.

  • Evaporate the solvent under reduced pressure to yield the purified this compound as a solid or oil.

  • Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and its identity by spectroscopic methods (e.g., NMR, MS).

Mandatory Visualizations:

experimental_workflow cluster_preparation Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_extract Crude Extract Preparation sample_loading Sample Loading crude_extract->sample_loading slurry_prep Silica Gel Slurry Preparation column_packing Column Packing slurry_prep->column_packing column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: Experimental workflow for the purification of this compound.

MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Varitriol This compound Ras Ras Varitriol->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition Survival Cell Survival ERK->Survival Inhibition Apoptosis Apoptosis ERK->Apoptosis Promotion

Caption: Postulated inhibition of the MAPK/ERK signaling pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (-)-Varitriol. The information is presented in a user-friendly question-and-answer format to directly address specific challenges that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Stereocontrolled construction of the polyhydroxylated furanoside core: Establishing the correct stereochemistry at multiple contiguous chiral centers of the sugar moiety derived from chiral pool starting materials like D-mannitol or D-ribose is a significant hurdle.

  • Efficient and stereoselective formation of the substituted styrene fragment: Synthesis of the aromatic portion with the correct geometry of the double bond is crucial for the overall success of the synthesis.

  • Stereoselective coupling of the furanoside and styrene moieties: Connecting the two complex fragments without compromising the stereochemical integrity of either part and achieving a good yield is a critical final step. Common coupling strategies include the Heck reaction, olefin cross-metathesis, and Julia-Kocienski olefination.[1][2]

Q2: What are the common starting materials for the synthesis of the furanoside core of this compound?

A2: The most common chiral starting materials for the synthesis of the furanoside core of this compound are D-mannitol and D-(-)-ribose.[1][2] These readily available and relatively inexpensive chiral pool materials provide a scaffold with pre-existing stereocenters, which can be elaborated to the desired furanoside structure.

Q3: Which coupling reactions are typically used to connect the sugar and aromatic fragments in Varitriol synthesis?

A3: Several powerful cross-coupling reactions have been successfully employed to construct the C-C bond between the furanoside and the aromatic ring. These include:

  • Heck Reaction: This palladium-catalyzed reaction couples an olefinic sugar moiety with an aromatic triflate or halide.[1]

  • Olefin Cross-Metathesis: Ruthenium-based catalysts, such as Grubbs' catalysts, are used to form the double bond between a vinyl-substituted furanoside and a styrene derivative.

  • Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone-activated sugar derivative with an aromatic aldehyde to form the olefinic linkage with high E-selectivity.

Troubleshooting Guides

Challenges in the Furanoside Core Synthesis

Problem 1.1: Low Diastereoselectivity in Dihydroxylation of a Vinyl Furanoside Intermediate.

  • Scenario: During the synthesis of the furanoside core from a D-mannitol derivative, the OsO₄-mediated dihydroxylation of a vinyl intermediate results in a low diastereomeric ratio (e.g., less than 10:1), leading to difficult purification and reduced overall yield.

  • Potential Causes:

    • Steric Hindrance: The facial selectivity of the dihydroxylation can be influenced by the steric bulk of neighboring protecting groups.

    • Substrate Conformation: The preferred conformation of the vinyl furanoside in solution may not favor the approach of the bulky osmium reagent from the desired face.

    • Reaction Conditions: Temperature, solvent, and the nature of the chiral ligand (if used) can significantly impact diastereoselectivity.

  • Troubleshooting & Solutions:

    • Modify Protecting Groups: Consider using smaller or conformationally biasing protecting groups adjacent to the double bond to direct the approach of the OsO₄.

    • Employ Chiral Ligands: Utilize Sharpless asymmetric dihydroxylation conditions with chiral ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to enhance the facial selectivity, even if the substrate already possesses chirality.

    • Optimize Reaction Conditions:

      • Lowering the reaction temperature can often improve diastereoselectivity.

      • Screen different solvent systems to influence the substrate's conformation.

    • Alternative Reagents: Explore other dihydroxylation reagents that may exhibit different selectivities.

Problem 1.2: Poor Yield in the Wittig Olefination to Introduce the Vinyl Group.

  • Scenario: The Wittig reaction of a ketone precursor of the furanoside with a methylene ylide gives a low yield of the desired vinyl furanoside.

  • Potential Causes:

    • Steric Hindrance: The ketone can be sterically hindered, impeding the approach of the Wittig reagent.[1]

    • Ylide Instability: The phosphonium ylide may be unstable under the reaction conditions, leading to decomposition.

    • Unfavorable Betaine Decomposition: The intermediate betaine may not readily decompose to the desired alkene and triphenylphosphine oxide.

  • Troubleshooting & Solutions:

    • Use a More Reactive Ylide: Employ a salt-free ylide preparation or use a more reactive phosphonium salt.

    • Switch to Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using a phosphonate ester, is often more effective for sterically hindered ketones and can provide better yields.[1]

    • Optimize Reaction Conditions:

      • Screen different bases (e.g., n-BuLi, NaH, KHMDS) and solvents (e.g., THF, DMSO).

      • Adjust the reaction temperature; some Wittig reactions benefit from higher temperatures, while others require cryogenic conditions.

    • Consider the Tebbe Reagent: For highly hindered ketones, the Tebbe reagent can be a powerful alternative for methylenation.

Problem 1.3: Difficulty in Chemoselective Protection/Deprotection of Hydroxyl Groups.

  • Scenario: During the manipulation of the polyhydroxylated furanoside intermediate, achieving selective protection or deprotection of a specific hydroxyl group is challenging, leading to a mixture of products. For instance, selective tosylation of a primary alcohol in the presence of secondary alcohols.

  • Potential Causes:

    • Similar Reactivity of Hydroxyl Groups: The electronic and steric environments of the different hydroxyl groups may not be sufficiently distinct.

    • Harsh Reaction Conditions: The conditions used for protection or deprotection may be too harsh, leading to the loss of selectivity or the removal of other protecting groups.

  • Troubleshooting & Solutions:

    • Choice of Protecting Group and Reagent:

      • For selective protection of primary alcohols, use bulky silyl ethers (e.g., TBDPSCl) or trityl ethers (TrCl) which are sterically sensitive.

      • For selective tosylation of primary alcohols, carefully control the stoichiometry of TsCl and the reaction temperature, often running the reaction at low temperatures.

    • Orthogonal Protecting Group Strategy: Plan the synthesis with a set of orthogonal protecting groups that can be removed under different specific conditions (e.g., silyl ethers - fluoride; benzyl ethers - hydrogenolysis; acetals - acid).

    • Enzymatic Protection/Deprotection: Consider using enzymes for highly selective acylation or deacylation of specific hydroxyl groups.

    • Use of Diol Protecting Groups: Employ acetal or ketal protecting groups (e.g., benzylidene, isopropylidene) to protect 1,2- or 1,3-diols simultaneously, which can then be removed under acidic conditions.

Challenges in the Coupling of Furanoside and Styrene Fragments

Problem 2.1: Low Yield in the Heck Reaction.

  • Scenario: The palladium-catalyzed Heck reaction between the vinyl furanoside and the aromatic triflate gives a low yield of the coupled product.

  • Potential Causes:

    • Catalyst Deactivation: The palladium catalyst may deactivate during the reaction.

    • Poor Substrate Reactivity: The vinyl furanoside or the aromatic triflate may be poor substrates for the Heck reaction.

    • Side Reactions: Undesired side reactions such as β-hydride elimination from the intermediate can occur.

  • Troubleshooting & Solutions:

    • Ligand Screening: The choice of phosphine ligand is critical. Screen a variety of ligands (e.g., PPh₃, P(o-tol)₃, phosphine palladacycles) to find the optimal one for the specific substrates.

    • Base and Solvent Optimization: The nature of the base (e.g., Et₃N, K₂CO₃, Ag₂CO₃) and the solvent (e.g., DMF, MeCN, toluene) can have a significant impact on the reaction outcome.

    • Additive Effects: The addition of silver salts (e.g., Ag₂CO₃) can sometimes improve the yield by acting as a halide scavenger.

    • Catalyst Loading and Temperature: Optimize the catalyst loading and reaction temperature. Higher temperatures can sometimes improve yields but may also lead to more side products.

Problem 2.2: Poor E/Z Selectivity in the Julia-Kocienski Olefination.

  • Scenario: The Julia-Kocienski olefination to couple the furanoside sulfone with the aromatic aldehyde results in a mixture of E and Z isomers, complicating purification.

  • Potential Causes:

    • Nature of the Heterocyclic Sulfone: The choice of the heteroaryl group on the sulfone (e.g., benzothiazolyl (BT), 1-phenyl-1H-tetrazol-5-yl (PT)) influences the E/Z selectivity.

    • Reaction Conditions: The base, solvent, and temperature can affect the stereochemical outcome of the olefination.

  • Troubleshooting & Solutions:

    • Optimize the Sulfone: The use of 1-tert-butyl-1H-tetrazol-5-yl (TBT) sulfones often provides high E-selectivity.

    • Base and Solvent Screening: Screen different bases (e.g., KHMDS, LHMDS, NaHMDS) and solvents (e.g., THF, DME). The combination of KHMDS in THF at low temperatures often favors the formation of the E-isomer.

    • Temperature Control: Maintain a low temperature during the addition of the aldehyde to the metalated sulfone.

General Experimental Challenges

Problem 3.1: Difficult Purification of Diastereomers.

  • Scenario: Diastereomeric products formed during the synthesis are difficult to separate by standard column chromatography.

  • Potential Causes:

    • Similar Polarity: The diastereomers may have very similar polarities, leading to poor separation on silica gel.

  • Troubleshooting & Solutions:

    • Chromatography Optimization:

      • Try different solvent systems for column chromatography.

      • Use a longer column or a finer mesh silica gel.

      • Consider other stationary phases like alumina or reverse-phase silica.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often effective for separating challenging diastereomers.

    • Derivatization: Temporarily derivatize the mixture with a reagent that introduces a significant structural difference between the diastereomers, facilitating separation. The protecting group can then be removed.

    • Crystallization: Attempt to selectively crystallize one of the diastereomers from the mixture.

Data Presentation

Table 1: Reported Yields for Key Steps in the Synthesis of this compound Precursors.

StepStarting MaterialReagents and ConditionsProductYield (%)Diastereomeric Ratio (dr)Reference
DihydroxylationVinyl FuranosideOsO₄, NMO, acetone/H₂ODiol Intermediate55 (over two steps)10:1Ghosh et al., 2010
Wittig OlefinationFuranoside KetonePh₃P=CH₂, THFVinyl FuranosideNot specified-Mentioned in various strategies
Heck CouplingVinyl Furanoside & Aromatic TriflatePd(OAc)₂, PPh₃, Et₃N, DMFCoupled ProductNot specified-Ghosh et al., 2010
Julia-Kocienski OlefinationFuranoside Sulfone & Aromatic AldehydeKHMDS, THFCoupled ProductNot specifiedHigh E-selectivityMentioned in various strategies

Experimental Protocols

Protocol 1: OsO₄-mediated Dihydroxylation of a Vinyl Furanoside (Adapted from Ghosh et al., 2010)

  • To a solution of the vinyl furanoside intermediate in a mixture of acetone and water (e.g., 4:1 v/v) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents).

  • To this stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol %) as a solution in toluene.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diol.

Protocol 2: Heck Reaction for Coupling of Vinyl Furanoside and Aromatic Triflate (General Procedure)

  • To a solution of the vinyl furanoside (1.0 equivalent) and the aromatic triflate (1.2 equivalents) in an anhydrous solvent (e.g., DMF or MeCN) under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol %) and a phosphine ligand (e.g., PPh₃, 10-20 mol %).

  • Add a base (e.g., triethylamine, 3.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the coupled product.

Visualizations

logical_workflow cluster_start Starting Material Selection cluster_furanoside Furanoside Core Synthesis cluster_styrene Styrene Fragment Synthesis cluster_coupling Fragment Coupling cluster_end Final Product Start Chiral Pool (D-Mannitol / D-Ribose) Protect Protecting Group Manipulations Start->Protect Elaboration Form_Vinyl Vinyl Group Formation (e.g., Wittig) Protect->Form_Vinyl Dihydroxylate Stereoselective Dihydroxylation Form_Vinyl->Dihydroxylate Coupling Heck / Metathesis / Julia Olefination Dihydroxylate->Coupling Furanoside Fragment Arom_Synth Aromatic Synthesis Arom_Synth->Coupling Styrene Fragment Deprotect Final Deprotection Coupling->Deprotect Coupled Precursor Varitriol This compound Deprotect->Varitriol

Caption: Synthetic strategy for this compound.

troubleshooting_heck Problem Low Yield in Heck Reaction Cause1 Catalyst Deactivation Problem->Cause1 Cause2 Poor Substrate Reactivity Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1 Screen Phosphine Ligands Cause1->Solution1 Solution4 Vary Catalyst Loading and Temperature Cause1->Solution4 Solution2 Optimize Base and Solvent Cause2->Solution2 Cause2->Solution4 Cause3->Solution2 Solution3 Add Silver Salts Cause3->Solution3

Caption: Troubleshooting workflow for the Heck reaction.

References

Technical Support Center: Total Synthesis of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of (-)-Varitriol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the overall yield of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the total synthesis of this compound, with a focus on key transformations that are often critical for overall yield.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the coupling of the carbohydrate and aromatic moieties (e.g., Heck, Stille, or Metathesis reactions) - Inactive catalyst- Poor quality of reagents or solvents- Suboptimal reaction temperature- Steric hindrance at the coupling site- Use freshly prepared and degassed solvents.- Ensure the catalyst is active; consider using a different palladium source or ligand.- Screen a range of temperatures to find the optimal condition.- For Heck coupling, ensure the triflate of the aromatic partner is pure.[1][2]- For metathesis, use a more robust catalyst like Grubbs' second-generation catalyst.
Poor diastereoselectivity in the formation of the tetrahydrofuran ring - Incorrect choice of reagents for cyclization- Non-optimal reaction conditions (temperature, solvent)- For iodocyclization, ensure the use of a suitable iodine source and base to control stereochemistry.- For syntheses starting from D-mannitol, selective tosylation and subsequent treatment with a base like K₂CO₃ can afford the desired stereoisomer in high yield.[1][2]
Epimerization at stereocenters - Harsh reaction conditions (strong acid or base)- Prolonged reaction times- Use milder reagents for protection and deprotection steps.- Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to harsh conditions.- Consider enzymatic resolutions for cleaner transformations where applicable.
Low yield in the Julia-Kocienski olefination - Incomplete formation of the sulfone- Poor reactivity of the aldehyde or sulfone- Suboptimal base and temperature for the olefination- Ensure complete oxidation to the sulfone.- Use freshly prepared aldehyde.- Screen different bases (e.g., KHMDS, NaHMDS) and reaction temperatures to optimize the olefination step.
Difficulty in purification of intermediates - Presence of closely related diastereomers- Contamination with reagents or byproducts- Utilize high-performance liquid chromatography (HPLC) for separation of diastereomers.- Recrystallization can be an effective purification method for solid intermediates.- Ensure complete quenching and work-up to remove residual reagents.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the total synthesis of this compound?

A1: The most common strategies involve the coupling of a carbohydrate-derived fragment with an aromatic fragment. Key coupling reactions reported in the literature include cross-metathesis, Horner-Wadsworth-Emmons/Ramberg-Bäcklund sequences, Kocienski-Julia olefination, and Heck coupling.[1][2] The choice of strategy often depends on the starting material and the desired stereochemical control.

Q2: Which starting materials have been successfully used for the synthesis of the carbohydrate moiety?

A2: Several chiral pool starting materials have been employed, with D-mannitol and D-ribose being the most common for this compound.[1][3] D-mannose has been utilized for the synthesis of the naturally occurring (+)-Varitriol.[1]

Q3: What are the reported overall yields for the total synthesis of this compound?

A3: Overall yields vary significantly depending on the synthetic route. Some of the more efficient syntheses report overall yields in the range of 20-40%. For instance, a synthesis starting from D-ribose reported an overall yield of 21.8% over 9 linear steps, while a route from γ-D-ribonolactone achieved a 41% overall yield in 8 steps.[3][4]

Q4: How can I improve the stereoselectivity of the synthesis?

A4: Stereoselectivity is a critical aspect of this compound synthesis. To improve it, consider the following:

  • Chiral Starting Materials: Utilizing a chiral pool starting material like D-mannitol or D-ribose sets the initial stereochemistry.[1][3]

  • Diastereoselective Reactions: Employing highly diastereoselective reactions, such as a well-optimized iodocyclization or a Sharpless asymmetric epoxidation, can establish key stereocenters with high fidelity.[5]

  • Reagent Control: The choice of reagents can significantly influence the stereochemical outcome. For example, using L-selectride for ketone reduction can provide high stereoselectivity.[5]

Q5: What are some of the key high-yielding reactions that have been reported?

A5: Several steps in various synthetic routes have been optimized for high yields. For example, the formation of a tetrahydrofuran intermediate from a diol derived from D-mannitol has been reported to proceed in 86% yield over two steps.[2] Additionally, a direct C-glycosylation approach has been shown to be highly efficient, leading to a concise total synthesis.[6]

Comparative Yields of Key Synthetic Strategies

The following table summarizes the overall yields of different total synthesis strategies for Varitriol isomers.

Starting MaterialKey Coupling ReactionIsomerNumber of StepsOverall Yield (%)Reference
D-RiboseJulia-Kocienski Olefination(+)-Varitriol921.8[3]
γ-D-RibonolactoneNot Specified(+)-Varitriol841[4]
D-MannitolHeck CouplingThis compound~15Not explicitly stated[1][2]
Methyl α,D-mannopyranosideStille Coupling & Cross Metathesis(+)-Varitriol~12Not explicitly stated[5]

Detailed Experimental Protocols

Protocol 1: Heck Coupling of Olefinic Sugar and Aromatic Triflate[2]

This protocol describes a crucial C-C bond formation to link the carbohydrate and aromatic moieties.

Materials:

  • Olefinic sugar fragment

  • Aromatic triflate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a solution of the olefinic sugar fragment in dry, degassed DMF, add LiCl and Et₃N sequentially under an argon atmosphere.

  • Add the aromatic triflate followed by Pd(PPh₃)₂Cl₂ quickly.

  • Degas the solution for an additional 10 minutes.

  • Heat the reaction mixture to 120 °C for 10 hours, during which the solution will turn dark brown.

  • Upon completion (monitored by TLC), quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Julia-Kocienski Olefination[7]

This protocol outlines the olefination step to form the vinyl linkage.

Materials:

  • Aldehyde (aromatic moiety)

  • Sulfone (carbohydrate moiety)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Anhydrous Dimethoxyethane (DME)

  • Argon atmosphere

Procedure:

  • Dissolve the sulfone in anhydrous DME under an argon atmosphere and cool the solution to -30 °C.

  • Slowly add a solution of KHMDS in toluene.

  • Stir the mixture at -30 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous DME dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired olefin as a mixture of E/Z isomers.

Visualized Workflows and Pathways

Total_Synthesis_Workflow start Chiral Pool (e.g., D-Mannitol) frag_synth Synthesis of Carbohydrate Fragment start->frag_synth coupling Key Coupling Reaction (Heck, Metathesis, etc.) frag_synth->coupling arom_synth Synthesis of Aromatic Fragment arom_synth->coupling deprotection Global Deprotection coupling->deprotection final_product This compound deprotection->final_product

Caption: Generalized workflow for the total synthesis of this compound.

Troubleshooting_Workflow start Low Overall Yield check_coupling Check Key Coupling Step Yield start->check_coupling check_stereo Check Stereoselectivity start->check_stereo check_purity Check Intermediate Purity start->check_purity optimize_coupling Optimize Catalyst, Temperature, and Reagents check_coupling->optimize_coupling optimize_stereo Screen Solvents and Reagents for Stereocontrol check_stereo->optimize_stereo optimize_purification Improve Purification Method (HPLC, Recrystallization) check_purity->optimize_purification

Caption: A logical troubleshooting workflow for improving yield.

Heck_Coupling_Pathway reactants Olefinic Sugar Aromatic Triflate catalyst Pd(PPh₃)₂Cl₂ Et₃N, LiCl, DMF reactants->catalyst 120 °C product Coupled Product catalyst->product

Caption: Key reactants and conditions for the Heck coupling reaction.

References

Technical Support Center: Optimization of Coupling Reactions in (-)-Varitriol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crucial coupling reactions in the synthesis of (-)-Varitriol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the coupling reactions in the synthesis of this compound, with a focus on the Heck reaction, a key step in several reported total syntheses.

Question: My Heck reaction for the coupling of the furanoside moiety and the aromatic partner is showing low or no yield. What are the common causes and how can I troubleshoot this?

Answer:

Low or no yield in a Heck coupling reaction is a common issue that can often be traced back to several factors related to the catalyst, reagents, or reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: The Palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), it must be reduced in situ to Pd(0). Inefficient reduction can lead to low catalytic activity.

    • Solution: Ensure your phosphine ligand, which can also act as a reducing agent, is not oxidized. Consider adding a small amount of a dedicated reducing agent if necessary. Alternatively, using a pre-formed Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be beneficial, although these can be less stable.

  • Reagent Quality:

    • Aryl Triflate/Halide: Ensure the aromatic partner is pure and free of impurities that could poison the catalyst.

    • Olefinic Furanoside: The olefinic partner must be of high purity. Any residual impurities from previous synthetic steps could interfere with the reaction.

    • Base: The choice and quality of the base are critical. Ensure the base is anhydrous if required and has not degraded. Common bases for Heck reactions include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).

    • Solvent: Use high-purity, anhydrous, and degassed solvents. Oxygen can deactivate the Pd(0) catalyst. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and toluene.

  • Reaction Conditions:

    • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a modest increase in temperature may improve the yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to byproduct formation.

    • Ligand Choice: The nature of the phosphine ligand is crucial. For complex substrates, bulky and electron-rich phosphine ligands can improve catalyst stability and reactivity.

Question: I am observing the formation of significant side products in my coupling reaction. How can I improve the selectivity?

Answer:

Side product formation is a common challenge in cross-coupling reactions. The nature of the side products can give clues to the underlying problem.

  • Homocoupling of the Aromatic Partner: This can occur if the reaction conditions favor the coupling of two aryl triflate/halide molecules. This is often promoted by the presence of oxygen.

    • Solution: Ensure thorough degassing of your solvent and reaction mixture. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is crucial.

  • Isomerization of the Double Bond: In Heck reactions, the newly formed double bond can sometimes isomerize to a more stable position.

    • Solution: The addition of certain salts, like silver salts, can sometimes suppress this isomerization. Optimizing the base and reaction temperature can also help minimize this side reaction.

  • Decomposition of Starting Materials: If your starting materials are sensitive, the reaction conditions (e.g., high temperature, strong base) may lead to their degradation.

    • Solution: Attempt the reaction at a lower temperature for a longer period. A screen of milder bases may also be beneficial.

Frequently Asked Questions (FAQs)

What are the most critical parameters to control in the Heck coupling step of this compound synthesis?

The most critical parameters are the catalyst system (palladium source and ligand), the choice of base, the solvent, and the reaction temperature. The purity of all reagents and the exclusion of oxygen are also paramount for a successful reaction.

Which coupling reactions have been successfully employed in the total synthesis of Varitriol and its analogs?

The most prominently reported coupling reaction for the synthesis of this compound is the Heck reaction , used to couple the olefinic furanoside moiety with an aromatic triflate. Other syntheses of Varitriol analogs have utilized Julia-Kocienski olefination and olefin cross-metathesis to form the key carbon-carbon bond between the aromatic and furanoside fragments.

What analytical techniques are recommended for monitoring the progress of the coupling reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the formation of isomers or byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy of an aliquot from the reaction mixture can also provide detailed information on the conversion and selectivity.

Quantitative Data Presentation

The following table summarizes the reported conditions for the key Heck coupling reaction in a stereoselective total synthesis of this compound.

ParameterConditionNotes
Palladium Source Palladium(II) acetate (Pd(OAc)₂)A common Pd(II) precatalyst that is reduced in situ.
Ligand Triphenylphosphine (PPh₃)A standard phosphine ligand for Heck reactions.
Base Triethylamine (Et₃N)Acts as both a base and can assist in the reduction of Pd(II).
Solvent Acetonitrile (MeCN)A polar aprotic solvent suitable for Heck couplings.
Temperature RefluxHigh temperature is often required to drive the reaction to completion.
Yield 75%Reported yield for the coupled product.

Experimental Protocols

Detailed Methodology for the Heck Coupling Reaction in the Synthesis of this compound

This protocol is based on the reported synthesis by Gurjar et al. for the coupling of the olefinic sugar moiety and the aromatic triflate.

Materials:

  • Olefinic furanoside derivative

  • Aromatic triflate partner

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), freshly distilled

  • Acetonitrile (MeCN), anhydrous and degassed

Procedure:

  • To a solution of the olefinic furanoside derivative (1.0 eq) and the aromatic triflate (1.2 eq) in anhydrous and degassed acetonitrile, add triethylamine (3.0 eq).

  • To this mixture, add triphenylphosphine (0.4 eq) followed by palladium(II) acetate (0.1 eq).

  • The resulting mixture is heated to reflux under an inert atmosphere (Argon or Nitrogen).

  • The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Heck_Catalytic_Cycle cluster_cycle Heck Reaction Catalytic Cycle cluster_products Products pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Ar-X (Aromatic Triflate) olefin_coord Olefin Coordinated Complex pd_complex->olefin_coord R-CH=CH₂ (Olefinic Furanoside) migratory_insertion Migratory Insertion Product olefin_coord->migratory_insertion Syn-Addition beta_hydride β-Hydride Elimination Intermediate migratory_insertion->beta_hydride Carbopalladation beta_hydride->pd0 Reductive Elimination of H-X (with Base) product Ar-CH=CH-R (Coupled Product) beta_hydride->product Product Release

Caption: Catalytic cycle of the Heck reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst 1. Check Catalyst System - Pd source (Pd(0) vs Pd(II)) - Ligand choice and purity - Catalyst loading start->check_catalyst check_reagents 2. Verify Reagent Quality - Purity of Ar-X and Olefin - Anhydrous/degassed solvent - Base integrity check_catalyst->check_reagents check_conditions 3. Optimize Reaction Conditions - Temperature - Reaction time - Inert atmosphere check_reagents->check_conditions analysis Analyze byproducts (LC-MS, NMR) check_conditions->analysis homocoupling Homocoupling observed? Improve degassing. analysis->homocoupling Yes isomerization Isomerization observed? Adjust base/temperature. analysis->isomerization Yes decomposition Starting material decomposition? Use milder conditions. analysis->decomposition Yes end Optimized Reaction analysis->end No significant byproducts homocoupling->end isomerization->end decomposition->end

Technical Support Center: Synthesis of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Varitriol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of this complex natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Olefin Formation via Julia-Kocienski Olefination

Question: I am attempting the Julia-Kocienski olefination to couple the tetrahydrofuran core with the aromatic side-chain, but I am observing low yields and a mixture of E/Z isomers. How can I improve the stereoselectivity and overall yield?

Answer:

Low yields and poor stereoselectivity in the Julia-Kocienski olefination are common issues that can often be addressed by carefully controlling the reaction conditions and the choice of reagents.

Troubleshooting Steps:

  • Base and Solvent Choice: The choice of base and solvent can significantly influence the E/Z selectivity. For improved E-selectivity, sterically hindered bases such as lithium hexamethyldisilazide (LHMDS) or potassium hexamethyldisilazide (KHMDS) are often preferred.[1] The use of polar aprotic solvents like THF or DME can also favor the formation of the E-isomer.

  • Reaction Temperature: The temperature at which the olefination is performed is critical. Running the reaction at low temperatures (e.g., -78 °C) during the addition of the base and the aldehyde can help to minimize side reactions and improve selectivity.

  • Nature of the Heteroaryl Sulfone: The heteroaryl group on the sulfone plays a crucial role in the stereochemical outcome. While benzothiazol-2-yl (BT) sulfones are commonly used, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones have been shown to provide higher E-selectivity in many cases due to steric effects.[1][2]

  • Self-Condensation of the Sulfone: A potential side reaction is the self-condensation of the sulfonyl carbanion with another molecule of the sulfone.[1] To mitigate this, it is advisable to add the base to a mixture of the aldehyde and the sulfone ("Barbier-like conditions").[1]

Quantitative Data Comparison:

BaseSolventTemperature (°C)Typical E/Z RatioReference
n-BuLiTHF-78 to 0Variable, often lower E-selectivityGeneral Observation
LHMDSTHF-78High E-selectivity[1]
KHMDSDME-78 to rtHigh E-selectivity[3]
NaHMDSTHF-78Good E-selectivityGeneral Observation

Experimental Protocol: Julia-Kocienski Olefination

  • To a solution of the heteroaryl sulfone (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add KHMDS (1.1 equiv, 0.5 M in toluene) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Logical Workflow for Troubleshooting Julia-Kocienski Olefination

G start Low Yield or Poor E/Z Selectivity cond1 Check Base and Solvent System start->cond1 step1 Use KHMDS or LHMDS in THF/DME cond1->step1 Yes cond2 Optimize Reaction Temperature cond1->cond2 No step1->cond2 step2 Maintain -78°C during addition, then warm slowly cond2->step2 Yes cond3 Consider Sulfone Moiety cond2->cond3 No step2->cond3 step3 Switch to a PT-sulfone for higher E-selectivity cond3->step3 Yes cond4 Observe for Sulfone Self-Condensation cond3->cond4 No step3->cond4 step4 Employ Barbier-like conditions cond4->step4 Yes end Improved Yield and Selectivity cond4->end No step4->end

Troubleshooting workflow for the Julia-Kocienski olefination.
Stereoselective Synthesis of the Tetrahydrofuran Ring

Question: I am struggling with the stereocontrol during the formation of the substituted tetrahydrofuran ring. What are the most reliable methods to ensure the desired stereochemistry?

Answer:

Achieving the correct stereochemistry in the tetrahydrofuran core of this compound is a significant challenge. Several strategies can be employed, and the choice often depends on the specific substrate and the desired stereoisomer.

Troubleshooting and Method Selection:

  • Intramolecular Sₙ2 Cyclization: A common approach involves the intramolecular Sₙ2 reaction of a hydroxyl group onto a carbon bearing a good leaving group (e.g., tosylate, mesylate, or halide). The stereochemistry of the newly formed C-O bond is inverted relative to the leaving group. To ensure success, the precursor diol must be synthesized with the correct stereocenters already in place.[4]

    • Potential Issue: Competing elimination reactions can occur, especially with hindered substrates or stronger bases. Using a mild base (e.g., K₂CO₃) and carefully controlling the temperature can minimize this side reaction.

  • Palladium-Catalyzed Cyclization: Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond with high diastereoselectivity.[5] The stereochemical outcome is influenced by the ligand used and the substrate.

  • Asymmetric Horner-Wadsworth-Emmons (HWE) and Ring Closure: A sequential approach using an asymmetric HWE reaction followed by a cyclization step (e.g., hetero-Michael addition or epoxide opening) provides excellent control over the absolute and relative stereochemistry.[6][7]

Experimental Protocol: Intramolecular Sₙ2 Cyclization for Tetrahydrofuran Formation

  • To a solution of the diol (1.0 equiv) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portionwise.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate to give the crude tosylate.

  • Dissolve the crude tosylate in methanol (0.1 M) and add K₂CO₃ (3.0 equiv).

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tetrahydrofuran derivative.

Signaling Pathway for Stereocontrol in Tetrahydrofuran Synthesis

G cluster_0 Synthetic Strategies cluster_1 Key Reactions cluster_2 Outcome Substrate_Design Design of Acyclic Precursor with Correct Stereocenters SN2 Intramolecular Sₙ2 Cyclization Substrate_Design->SN2 Pd_Cat Palladium-Catalyzed Cyclization Substrate_Design->Pd_Cat HWE_Cycl Asymmetric HWE and Ring Closure Substrate_Design->HWE_Cycl Cyclization_Method Choice of Cyclization Method Cyclization_Method->SN2 Cyclization_Method->Pd_Cat Cyclization_Method->HWE_Cycl THF_Product Stereodefined Tetrahydrofuran Ring SN2->THF_Product Pd_Cat->THF_Product HWE_Cycl->THF_Product

Decision pathway for achieving stereocontrol in tetrahydrofuran synthesis.
Protecting Group Strategies

Question: I am encountering issues with the stability of my protecting groups during the synthesis, leading to premature deprotection and side products. What is a robust protecting group strategy for a polyol-containing molecule like this compound?

Answer:

The synthesis of this compound involves multiple hydroxyl groups with varying reactivities, necessitating a well-designed orthogonal protecting group strategy.[8][9] This allows for the selective deprotection of one hydroxyl group in the presence of others.

Troubleshooting Protecting Group Issues:

  • Silyl Ethers (TBS, TIPS): Tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are common for protecting hydroxyl groups.

    • Stability: TIPS ethers are more sterically hindered and thus more stable to acidic conditions than TBS ethers.

    • Selective Deprotection: A primary TBS ether can often be selectively removed in the presence of a secondary TBS ether using milder conditions (e.g., PPTS in MeOH). Fluoride sources like TBAF will typically remove most silyl ethers.

  • Benzyl Ethers (Bn): Benzyl ethers are robust and stable to a wide range of conditions but can be removed by hydrogenolysis (H₂, Pd/C).

    • Potential Issue: Hydrogenolysis may not be compatible with other functional groups in the molecule, such as alkenes. In such cases, other deprotection methods like dissolving metal reduction (Na, NH₃) or oxidative cleavage might be considered, though these can also have compatibility issues.

  • Acetal Protecting Groups (e.g., Acetonides): Acetonides are useful for protecting 1,2- or 1,3-diols and are readily removed under acidic conditions (e.g., aqueous HCl or acetic acid).[10]

Orthogonal Protecting Group Strategy Example:

Protecting GroupProtection ReagentDeprotection ConditionStability
TBSTBSCl, ImidazoleTBAF, HF•Py, PPTSStable to many conditions, labile to acid and fluoride
TIPSTIPSCl, ImidazoleTBAF, HF•PyMore stable to acid than TBS
Benzyl (Bn)BnBr, NaHH₂, Pd/CStable to acid, base, and many redox reagents
Acetonide2,2-DMP, CSAAq. HCl, AcOHLabile to acid

Experimental Protocol: Selective Deprotection of a Primary TBS Ether

  • Dissolve the bis-TBS protected diol (1.0 equiv) in a mixture of CH₂Cl₂ and MeOH (4:1, 0.05 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Stir the reaction at room temperature, monitoring carefully by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the starting material is consumed and the mono-deprotected product is the major spot on TLC, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the primary alcohol.

Workflow for Selecting an Orthogonal Protecting Group Strategy

G start Initiate Synthesis Plan step1 Identify all Hydroxyl Groups start->step1 step2 Determine the Order of Reactions step1->step2 cond1 Are there diols to protect simultaneously? step2->cond1 pg1 Use Acetonide cond1->pg1 Yes cond2 Need for differential stability? cond1->cond2 No pg1->cond2 pg2 Employ TBS and TIPS for primary/secondary OH cond2->pg2 Yes cond3 Is a very robust protecting group needed? cond2->cond3 No pg2->cond3 pg3 Use Benzyl ether cond3->pg3 Yes step3 Verify orthogonality of deprotection conditions cond3->step3 No pg3->step3 end Final Protecting Group Strategy step3->end

A logical workflow for devising an orthogonal protecting group strategy.

References

Technical Support Center: (-)-Varitriol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the purification of (-)-Varitriol. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of this compound?

The purification of this compound, a fungal meroterpenoid, presents several challenges typical for this class of natural products. These include:

  • Low Abundance: this compound is often present in low concentrations in fungal extracts, requiring efficient extraction and enrichment steps.

  • Presence of Structural Analogs: Fungal cultures often produce a variety of structurally similar meroterpenoids, which can co-elute with this compound during chromatographic separation, making isolation of the pure compound difficult.

  • Compound Stability: The furan moiety and other functional groups in this compound may be sensitive to heat, acid, or prolonged exposure to certain solvents, leading to degradation during purification.

  • Sample Matrix Complexity: Crude extracts from fungal fermentation broths are complex mixtures containing pigments, fatty acids, and other primary metabolites that can interfere with purification steps.

Q2: Which chromatographic techniques are most effective for this compound purification?

A multi-step chromatographic approach is typically necessary to achieve high purity. The most effective techniques include:

  • Flash Chromatography: Often used as an initial purification step to separate this compound from less polar and more polar impurities. Silica gel is a common stationary phase.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for the final purification of this compound. C18 columns are frequently used with mobile phases consisting of acetonitrile/water or methanol/water gradients.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector can provide a quantitative measure of purity by analyzing the peak area of this compound relative to any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound and identifying any residual impurities. The absence of unexpected signals is a good indicator of high purity.[1][2][3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the purified compound and can be coupled with liquid chromatography (LC-MS) to detect and identify impurities.[1][2][3][5]

Q4: What are some common impurities I should look out for?

Common impurities can include:

  • Isomers and Analogs: Structurally related meroterpenoids produced by the fungus.

  • Degradation Products: Resulting from the breakdown of this compound during extraction or purification.

  • Residual Solvents: Traces of solvents used in the extraction and chromatography steps.

  • Media Components: Compounds from the fungal growth medium.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of this compound after purification. Inefficient extraction from the fungal biomass or culture broth.Optimize the extraction solvent and method. Consider using a multi-step extraction with solvents of varying polarity.
Degradation of this compound during purification.Avoid high temperatures and extreme pH conditions. Use fresh, high-purity solvents and minimize the duration of each purification step. Work at reduced temperatures where possible.
Poor separation from other compounds during chromatography.Optimize the chromatographic conditions (e.g., gradient slope, flow rate, column chemistry). Consider using a different stationary phase or a multi-dimensional chromatography approach.
Co-elution of impurities with this compound in HPLC. The impurity has a very similar polarity to this compound.Modify the mobile phase composition by adding a small percentage of a third solvent (e.g., isopropanol) to alter selectivity. Try a different column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
The column is overloaded.Reduce the amount of sample injected onto the column.
Broad or tailing peaks in HPLC. The column is degrading or contaminated.Flush the column with a strong solvent wash. If the problem persists, replace the column.
The mobile phase pH is inappropriate for the compound.Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Secondary interactions with the stationary phase.Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA).
No recovery of this compound from the HPLC column. Irreversible adsorption to the stationary phase.Ensure the mobile phase is compatible with the compound and the column. Test a different stationary phase.
The compound has precipitated on the column.Ensure the sample is fully dissolved in the mobile phase before injection. Reduce the sample concentration.

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification strategies for this compound to illustrate potential outcomes. Note: These values are for illustrative purposes and may not reflect actual experimental results.

Purification Strategy Starting Purity (Area % by HPLC) Final Purity (Area % by HPLC) Overall Yield (%) Notes
Strategy 1: Single-step Flash Chromatography (Silica Gel)15%75-85%40%Good for initial cleanup, but insufficient for high purity.
Strategy 2: Two-step: Flash Chromatography followed by Preparative RP-HPLC15%>98%25%A common and effective approach for achieving high purity.
Strategy 3: Multi-step: Liquid-Liquid Extraction, Flash Chromatography, and Preparative RP-HPLC5%>99%15%Necessary for very crude extracts with low initial concentrations of the target compound.

Detailed Experimental Protocols

Protocol 1: General Extraction of this compound from Fungal Culture
  • Harvesting: After fermentation, separate the mycelium from the culture broth by filtration.

  • Extraction of Mycelium: Lyophilize the mycelium and then extract it exhaustively with ethyl acetate at room temperature.

  • Extraction of Broth: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification by Flash Chromatography and Preparative HPLC
  • Flash Chromatography (Initial Purification):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Elution: Load the dried sample onto the column. Elute with a step gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

    • Pooling and Concentration: Combine the fractions containing the target compound and evaporate the solvent.

  • Preparative Reverse-Phase HPLC (Final Purification):

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: Water (HPLC grade).

    • Mobile Phase B: Acetonitrile (HPLC grade).

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm.

    • Injection: Dissolve the partially purified sample from the flash chromatography step in a small volume of the initial mobile phase composition and inject it onto the column.

    • Fraction Collection: Collect the peak corresponding to this compound.

    • Final Steps: Evaporate the acetonitrile from the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture filtration Filtration fungal_culture->filtration mycelium Mycelium filtration->mycelium broth Culture Broth filtration->broth lyophilization Lyophilization mycelium->lyophilization extraction_broth Ethyl Acetate Extraction broth->extraction_broth extraction_mycelium Ethyl Acetate Extraction lyophilization->extraction_mycelium combine_extracts Combine Extracts extraction_mycelium->combine_extracts extraction_broth->combine_extracts evaporation Evaporation combine_extracts->evaporation crude_extract Crude Extract evaporation->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography fraction_analysis TLC/HPLC Analysis flash_chromatography->fraction_analysis pooling Pool Fractions fraction_analysis->pooling prep_hplc Preparative RP-HPLC pooling->prep_hplc pure_varitriol Pure this compound prep_hplc->pure_varitriol

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity of this compound co_elution Co-elution of Impurities start->co_elution degradation Compound Degradation start->degradation overloading Column Overloading start->overloading optimize_hplc Optimize HPLC Method (Gradient, Solvent, Column) co_elution->optimize_hplc add_step Add Purification Step co_elution->add_step check_stability Check Compound Stability (Temperature, pH) degradation->check_stability reduce_load Reduce Sample Load overloading->reduce_load

Caption: Troubleshooting logic for addressing low purity issues in this compound purification.

References

Technical Support Center: Scaling Up the Synthesis of (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (-)-Varitriol. The content is based on established synthetic routes, with a focus on addressing challenges that may arise during scale-up operations.

I. Synthetic Workflow Overview

The following diagram outlines a common synthetic route to this compound, starting from D-Mannitol. This workflow is based on the total synthesis reported by Ghosh et al. in 2010.

Varitriol_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_coupling Core Coupling Step cluster_final Final Steps D_Mannitol D-Mannitol Diol_26 Diol 26 D_Mannitol->Diol_26 Multistep Protection/ Deprotection THF_27 Tetrahydrofuran 27 Diol_26->THF_27 1. Selective Tosylation 2. Intramolecular Cyclization Diol_29 Diol 29 THF_27->Diol_29 1. TBS Protection 2. Benzyl Deprotection ent_13 ent-13 Diol_29->ent_13 Two Steps Heck_Product Heck Coupling Product ent_13->Heck_Product Heck Reaction (with Aromatic Triflate) Final_Intermediate Final Intermediate Heck_Product->Final_Intermediate Further Transformations Varitriol This compound Final_Intermediate->Varitriol Final Deprotection

Caption: Synthetic workflow for this compound from D-Mannitol.

II. Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the scale-up of key synthetic steps.

Step 1: Selective Tosylation of the Primary Hydroxyl Group

Q1: The tosylation of the primary alcohol is not selective and I'm observing tosylation of the secondary alcohol as well. How can I improve selectivity on a larger scale?

A1: Achieving high selectivity for the primary alcohol over the secondary one is crucial and can be challenging during scale-up. Here are some troubleshooting strategies:

  • Temperature Control: On a larger scale, exothermic reactions can lead to localized heating, which can decrease selectivity. Ensure efficient and uniform cooling of the reaction vessel. It is recommended to add the tosyl chloride solution slowly at a low temperature (e.g., 0 °C or below) and maintain this temperature throughout the addition.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of tosyl chloride. Using a slight excess (e.g., 1.05-1.1 equivalents) is common, but a large excess can lead to over-reaction. On a larger scale, precise addition of reagents is critical.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of the di-tosylated product.

  • Choice of Base and Solvent: Pyridine is a common base/solvent for this transformation. Ensure it is anhydrous, as water can consume the tosyl chloride. In some cases, using a non-nucleophilic hindered base in a non-coordinating solvent at low temperatures can enhance selectivity.

Q2: The tosylation reaction is sluggish or incomplete, even after extended reaction times.

A2: This issue can arise from several factors, especially when scaling up:

  • Reagent Quality: Ensure the tosyl chloride is of high purity and has not degraded. It is sensitive to moisture. Using freshly opened or purified tosyl chloride is recommended.

  • Mixing Efficiency: In larger reactors, inefficient stirring can lead to poor mixing of reagents, resulting in a slow reaction. Ensure the stirring is adequate for the scale of the reaction.

  • Presence of Water: Any moisture in the starting material, solvent, or glassware will react with the tosyl chloride, reducing its effective concentration. Ensure all components are rigorously dried before use.

Step 2: TBS Protection of the Primary Alcohol

Q3: The TBS protection of the primary alcohol is slow or does not go to completion.

A3: Hindered alcohols can be challenging to protect, and this can be exacerbated at a larger scale.

  • Choice of Silylating Agent: While TBS-Cl is commonly used, for more hindered or less reactive alcohols, a more powerful silylating agent like TBS-triflate (TBSOTf) can be more effective.[1]

  • Base and Solvent: Imidazole or 2,6-lutidine are effective bases.[2] DMF is a common solvent that can help to dissolve all reagents and facilitate the reaction.[3] Ensure all reagents and solvents are anhydrous.

  • Temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious as higher temperatures can lead to side reactions.

Q4: I am observing side products during the TBS protection step.

A4: The formation of side products is often due to the reactivity of the base or impurities.

  • Base Purity: Ensure the base (e.g., imidazole) is pure.

  • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition or other unwanted reactions.

Step 3: Heck Coupling Reaction

Q5: The Heck reaction yield is low, and I observe significant amounts of starting materials and/or homocoupling of the aromatic triflate.

A5: The Heck reaction is sensitive to several parameters that become more critical on a larger scale.

  • Catalyst Activity: The palladium catalyst can deactivate over the course of the reaction. Ensure you are using a high-quality catalyst. For large-scale reactions, catalyst loading may need to be re-optimized.

  • Oxygen Exclusion: The Pd(0) active species is sensitive to oxygen. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

  • Ligand Choice and Ratio: The choice of phosphine ligand is critical. Ensure the ligand is not oxidized. The Pd:ligand ratio may need to be adjusted for optimal results on a larger scale.

  • Base: The choice and quality of the base (e.g., a tertiary amine like triethylamine or a hindered base) are important. The base must be anhydrous and in sufficient excess to neutralize the triflic acid formed during the reaction.

  • Temperature Control: Precise temperature control is crucial. Too low a temperature may result in a slow reaction, while too high a temperature can lead to catalyst decomposition and side reactions.[4]

Q6: I am having trouble removing the palladium catalyst after the reaction.

A6: Palladium removal can be a significant challenge in process chemistry.

  • Filtration: Filtration through a pad of Celite® is a common laboratory method. For larger scales, specialized filtration equipment may be necessary.

  • Adsorbents: Various adsorbents, such as activated carbon or silica gel functionalized with thiols, can be used to scavenge residual palladium from the product solution.

  • Crystallization: If the product is a solid, crystallization is often an effective way to remove palladium impurities.

Step 4: Hydrogenation for Benzyl Deprotection

Q7: The hydrogenation reaction is slow or stalls before completion.

A7: Several factors can affect the efficiency of catalytic hydrogenation.

  • Catalyst Activity: The activity of Pd/C can vary between batches. A more active catalyst or a higher catalyst loading may be required. Be aware that some functional groups can poison the catalyst.

  • Hydrogen Pressure: While balloon pressure is sufficient for small-scale reactions, for larger volumes, a pressurized hydrogenation vessel (e.g., a Parr shaker) may be necessary to ensure a sufficient supply of hydrogen to the reaction mixture.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective.

  • Agitation: Efficient mixing is critical to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q8: The filtration of the Pd/C catalyst is slow and difficult on a larger scale.

A8: Filtering finely divided Pd/C can be challenging.

  • Filter Aid: Use a generous pad of a filter aid like Celite® to prevent the fine catalyst particles from clogging the filter paper.

  • Inert Atmosphere: Filter the catalyst under an inert atmosphere to prevent it from coming into contact with air while it is still active and saturated with hydrogen, which can be a fire hazard. After filtration, the catalyst should be quenched by wetting it with water.[5][6]

Step 5: Final TBS Deprotection

Q9: The TBAF deprotection is incomplete, or I am observing side reactions.

A9: The basicity of TBAF can sometimes cause issues.

  • Reagent Stoichiometry: Ensure a sufficient excess of TBAF is used to cleave all TBS groups.

  • Reaction Time and Temperature: Monitor the reaction by TLC/HPLC to determine the optimal reaction time. Avoid prolonged reaction times which can lead to side reactions.

  • Alternative Reagents: If the basicity of TBAF is problematic, other fluoride sources like HF-pyridine or acidic deprotection methods (if compatible with other functional groups) can be considered.

Q10: The work-up to remove tetrabutylammonium salts is difficult, especially with a polar product.

A10: The high water solubility of both the product and tetrabutylammonium salts can make aqueous work-ups challenging.

  • Aqueous Washes: Multiple extractions with brine can help to remove the majority of the salt.

  • Silica Gel Chromatography: A plug of silica gel can be used to remove the salt, but this may not be practical for very large scales.

  • Ion-Exchange Resin: Using an ion-exchange resin can be an effective way to capture the tetrabutylammonium cation.[7][8]

III. Quantitative Data Tables

The following tables summarize quantitative data for key steps in the synthesis of this compound, based on the publication by Ghosh et al. (2010). These values are for laboratory-scale synthesis and may require optimization for scale-up.

Table 1: Selective Tosylation and Cyclization (Diol 26 to THF 27)

Reagent/ParameterQuantity/ConditionMolar Equiv.
Diol 261.01.0
TsCl1.11.1
Et3N1.51.5
CH2Cl2--
DMAPcatalyticcatalytic
K2CO3--
Methanol--
Yield 86% (over two steps) -

Table 2: Heck Coupling Reaction (ent-13 to Heck Product)

Reagent/ParameterQuantity/ConditionMolar Equiv.
ent-131.01.0
Aromatic Triflate1.21.2
Pd2(dba)30.050.05
P(o-tol)30.20.2
Et3N3.03.0
Acetonitrile--
Temperature 80 °C -
Yield Not explicitly stated -

Table 3: Benzyl Deprotection (to form Diol 29)

Reagent/ParameterQuantity/ConditionMolar Equiv.
Benzyl-protected precursor1.01.0
Pd/C (10%)catalytic-
H21 atm (balloon)-
EtOAc--
Yield 92% -

IV. Experimental Protocols

Protocol: Heck Coupling Reaction (Laboratory Scale)

This protocol is adapted from the synthesis reported by Ghosh et al. (2010).

Materials:

  • Olefinic sugar moiety (ent-13)

  • Aromatic triflate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri(o-tolyl)phosphine (P(o-tol)3)

  • Triethylamine (Et3N), freshly distilled

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the olefinic sugar moiety (ent-13) (1.0 equiv), the aromatic triflate (1.2 equiv), Pd2(dba)3 (0.05 equiv), and P(o-tol)3 (0.2 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous acetonitrile via syringe, followed by freshly distilled triethylamine (3.0 equiv).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Heck coupling product.

V. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of protecting group manipulations in the synthesis.

Protecting_Groups Start Diol with Primary and Secondary OH Tosylated Selectively Tosylated Primary OH Start->Tosylated TsCl, Et3N Cyclized Cyclized Tetrahydrofuran (Secondary OH remains) Tosylated->Cyclized K2CO3, MeOH TBS_Protected TBS Protected Secondary OH Cyclized->TBS_Protected TBSCl, Imidazole Bn_Deprotected Benzyl Group Removed (New OH revealed) TBS_Protected->Bn_Deprotected H2, Pd/C Final_Product Final Product with Free Hydroxyls Bn_Deprotected->Final_Product Final Deprotection Steps

Caption: Protecting group strategy in this compound synthesis.

References

Technical Support Center: (-)-Varitriol Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of (-)-Varitriol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a furanoterpenoid, a class of naturally occurring compounds with a diverse range of biological activities.[1][2] Its structure contains a substituted tetrahydrofuran ring and a vinyl ether, which can be susceptible to degradation under various experimental and storage conditions.[1][2] Understanding its stability is crucial for obtaining reliable experimental results and for the development of potential therapeutic agents.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general behavior of terpenoids and compounds with furan moieties, the primary factors that can induce degradation of this compound include:

  • pH: Both acidic and basic conditions can potentially catalyze the hydrolysis of the vinyl ether or other susceptible functional groups.[3]

  • Temperature: Elevated temperatures can lead to thermal decomposition. Terpenoids, in general, can undergo thermal degradation to yield various smaller molecules.[1][4]

  • Light: Exposure to UV or even ambient light may induce photochemical reactions, such as isomerization or degradation.[5][6][7]

  • Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation of the molecule.[3][4]

Q3: How should I properly store my samples of this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to store it in a tightly sealed container, protected from light, and at a low temperature, preferably frozen (-20°C or -80°C). For solutions, use of an inert solvent and storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. Could these be degradation products?

Yes, the appearance of new peaks, often with different retention times than the parent compound, is a common indicator of degradation. To confirm if these are degradation products, you can perform a forced degradation study (see Troubleshooting Guide) and compare the chromatograms of the stressed samples with your experimental sample. LC-MS/MS analysis can be invaluable in identifying the mass of these new peaks and elucidating their structures.[8]

Troubleshooting Guide

Issue 1: Loss of this compound Potency or Concentration Over Time

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended low temperature, protected from light, and in a tightly sealed container.

  • Check Solvent Stability: If this compound is in solution, ensure the solvent is of high purity and free of contaminants that could promote degradation (e.g., peroxides in ethers). Consider preparing fresh solutions for critical experiments.

  • Perform a Comparative Analysis: Analyze a freshly prepared standard solution of this compound alongside the stored sample using a validated analytical method (e.g., HPLC-UV) to quantify the extent of degradation.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: The presence of degradation products with different biological activities (agonist, antagonist, or inactive) than the parent this compound.

Troubleshooting Steps:

  • Assess Sample Purity: Analyze the purity of the this compound sample used in the assay by a high-resolution chromatographic technique like HPLC or UPLC.

  • Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound under controlled stress conditions (see Experimental Protocols).

  • Test Degraded Sample: Test the biological activity of the degraded sample. A change in activity compared to the pure compound suggests that the degradation products are interfering with the assay.

Issue 3: Difficulty in Reproducing Synthetic or Purification Steps

Possible Cause: Instability of this compound under the reaction or purification conditions (e.g., acidic or basic workup, high temperatures during solvent evaporation).

Troubleshooting Steps:

  • Analyze Reaction Intermediates and Final Product: Monitor the reaction progress and the purity of the isolated product at each stage using techniques like TLC or LC-MS.

  • Modify Workup and Purification:

    • Use milder acidic or basic conditions, or buffer the reaction mixture.

    • Avoid excessive heat during solvent removal by using a rotary evaporator at low temperature and pressure.

    • Employ purification techniques that are less harsh, such as flash chromatography with a neutral stationary phase.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies of Terpenoids and Furan-Containing Compounds

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl2 - 24 hoursHydrolysis of ether linkages, isomerization
Base Hydrolysis 0.1 M - 1 M NaOH2 - 24 hoursHydrolysis of esters (if present), isomerization
Oxidation 3% - 30% H₂O₂1 - 24 hoursOxidation of double bonds, aromatic rings, and alcohol groups
Thermal Degradation 60°C - 100°C24 - 72 hoursDecomposition, rearrangement, dehydrogenation
Photodegradation UV light (254/365 nm) or simulated sunlight24 - 72 hoursIsomerization, cyclization, photo-oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

    • If significant degradation is observed, analyze the samples by LC-MS to determine the mass of the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for terpenoids.

    • Initial conditions: 20% Acetonitrile, 80% Water (0.1% Formic Acid)

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10 µL

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualization

Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Varitriol This compound Sample Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) Varitriol->Acid Base Base Hydrolysis (e.g., 1M NaOH, RT) Varitriol->Base Oxidation Oxidation (e.g., 30% H₂O₂, RT) Varitriol->Oxidation Thermal Thermal (e.g., 80°C, solid) Varitriol->Thermal Photo Photodegradation (e.g., UV light) Varitriol->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If degradation is observed Method Validated Stability- Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway Potential_Degradation_Pathway Varitriol This compound Hydrolysis_Product Hydrolysis Product (Vinyl Ether Cleavage) Varitriol->Hydrolysis_Product Acid/Base Oxidation_Product_1 Epoxidation Product (Double Bond) Varitriol->Oxidation_Product_1 Oxidation Oxidation_Product_2 Oxidized Furan Ring Varitriol->Oxidation_Product_2 Oxidation Isomerization_Product Geometric Isomer (E/Z) Varitriol->Isomerization_Product Light/Heat Decomposition_Products Smaller Decomposition Fragments Varitriol->Decomposition_Products Heat

References

Technical Support Center: Synthesis of (-)-Varitriol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Varitriol analogues. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions to improve yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the multi-step synthesis of a this compound analogue is consistently low. What are the general areas I should investigate?

Low overall yields in multi-step syntheses can arise from a variety of factors. A systematic approach to identifying the bottleneck is crucial. Consider the following:

  • Reagent Quality: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary. Impurities can poison catalysts and lead to unwanted side reactions.

  • Reaction Monitoring: Are you closely monitoring the progress of each reaction (e.g., by TLC or LC-MS)? Reactions may not be going to completion, or the product may be degrading under the reaction conditions.

  • Purification Losses: Significant material loss can occur during work-up and purification steps. Evaluate your extraction and chromatography techniques to minimize these losses.

  • Protecting Group Strategy: In polyol synthesis, the choice and robustness of protecting groups are critical. Inefficient protection or deprotection, or the instability of a protecting group to reaction conditions, can drastically lower yields.

  • Atmospheric Control: Many of the key reactions in the synthesis of this compound analogues, such as palladium-catalyzed cross-couplings, are sensitive to oxygen. Ensure reactions are performed under a strictly inert atmosphere (e.g., nitrogen or argon).

Q2: I'm observing the formation of numerous side products in my reaction mixture. How can I improve the selectivity?

The formation of side products is a common challenge. To enhance selectivity:

  • Temperature Control: Many reactions are highly sensitive to temperature. Ensure precise temperature control, as even small deviations can favor side product formation.

  • Reaction Time: Extended reaction times can sometimes lead to product degradation or the formation of byproducts. Optimize the reaction time by careful monitoring.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reagent may lead to undesired reactions.

  • Catalyst and Ligand Choice: In catalyzed reactions, the choice of catalyst and ligand can have a profound impact on selectivity. It may be necessary to screen several catalyst/ligand combinations to find the optimal system for your specific substrate.

Troubleshooting Guides for Key Reactions

The synthesis of this compound and its analogues often involves several key transformations that can be prone to low yields. Below are troubleshooting guides for some of these critical steps.

Heck Reaction

The Heck reaction is often employed to form a key carbon-carbon bond in the synthesis.

Q: My Heck reaction is showing low or no conversion of the starting material. What should I do?

Heck_Troubleshooting

Table 1: General Optimization Parameters for the Heck Reaction

ParameterRecommendationPotential Impact on Yield
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Catalyst activity and stability
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsRate, selectivity, and substrate scope
Base Et₃N, K₂CO₃, Cs₂CO₃Neutralization of HX, regeneration of Pd(0)
Solvent DMF, NMP, CH₃CNReagent solubility and reaction temperature
Temperature 80 - 120 °CReaction rate; higher temps can cause degradation
Julia-Kocienski Olefination

This reaction is a powerful tool for the stereoselective synthesis of alkenes.

Q: I am getting a poor E/Z selectivity in my Julia-Kocienski olefination. How can I improve this?

The stereoselectivity of the Julia-Kocienski olefination is influenced by the nature of the sulfone, the carbonyl compound, the base, and the reaction conditions. To favor the formation of the E-alkene, which is typically desired for this compound analogues:

  • Sulfone Heterocycle: The choice of the heteroaryl sulfone is critical. 1-tert-butyl-1H-tetrazol-5-yl (PT) sulfones are known to provide high E-selectivity.

  • Base and Temperature: The use of potassium hexamethyldisilazide (KHMDS) as the base at low temperatures (e.g., -78 °C) often favors the kinetic formation of the E-alkene.

  • Solvent: Aprotic solvents like THF or DME are commonly used.

Table 2: Conditions Influencing Stereoselectivity in Julia-Kocienski Olefination

ConditionTo Favor E-AlkeneTo Favor Z-Alkene (if needed)
Sulfone PT-sulfoneOther sulfones may show less selectivity
Base KHMDS, NaHMDS, LiHMDSVaries with substrate
Temperature -78 °C to -60 °CWarmer temperatures may decrease selectivity
Solvent THF, DMESolvent can influence intermediate stability
Mitsunobu Reaction

The Mitsunobu reaction is frequently used for the inversion of stereocenters, a common step in natural product synthesis.

Q: My Mitsunobu reaction is resulting in a low yield, and I am recovering a significant amount of starting alcohol. What could be the issue?

Low yields in Mitsunobu reactions, especially with sterically hindered or sensitive substrates, can be a challenge.

Mitsunobu_Troubleshooting

For sterically hindered alcohols, consider using a more reactive phosphine or running the reaction at a higher concentration or elevated temperature. However, be mindful that higher temperatures may lead to side reactions.

Experimental Protocols

Below are generalized protocols for the key reactions discussed. Note that these may need to be adapted and optimized for your specific substrate.

General Protocol for a Heck Reaction
  • To a dried flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMF, 0.1 M) followed by the base (e.g., Et₃N, 2.0-3.0 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Julia-Kocienski Olefination
  • To a solution of the sulfone (1.1 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add the base (e.g., KHMDS, 1.05 equiv) dropwise.

  • Stir the resulting solution for 30-60 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equiv) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C and monitor by TLC.

  • Upon consumption of the aldehyde, quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for a Mitsunobu Reaction
  • To a solution of the alcohol (1.0 equiv), the nucleophile (e.g., a carboxylic acid, 1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add the azodicarboxylate (e.g., DIAD, 1.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography, which may require careful optimization to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct.

Technical Support Center: Refinement of Purification Protocols for (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Varitriol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this anti-tumor agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: Based on synthesis literature, the most frequently employed methods for the purification of this compound are silica gel column chromatography and flash chromatography.[1] These techniques separate this compound from reaction intermediates and byproducts based on polarity.

Q2: What is a typical solvent system for the column chromatography of this compound?

A2: While specific solvent systems can vary depending on the crude mixture, a common approach for purifying compounds with multiple hydroxyl groups like this compound is to use a gradient of ethyl acetate in hexane. One documented final purification step involved crystallization from a 1:1 mixture of ethyl acetate and hexane, suggesting this solvent system is effective for achieving high purity.[1]

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a standard method for monitoring the separation during column chromatography.[2] By spotting the crude mixture, collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of this compound from impurities. Staining with a universal indicator like potassium permanganate or using UV light (if the compound is UV active) can help in visualization.

Q4: Are there any known stability issues with this compound during purification?

A4: While the provided literature does not detail specific stability issues, natural products with sensitive functional groups can be susceptible to degradation. It is generally advisable to avoid prolonged exposure to strong acids or bases and high temperatures.[3] Performing purification steps at room temperature or below is a good practice.

Troubleshooting Guides

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on TLC.

  • Collected fractions are still impure upon analysis (e.g., by NMR or LC-MS).

  • Broad peaks during HPLC analysis of fractions.

Possible Cause Suggested Solution
Inappropriate Solvent System Modify the polarity of the mobile phase. If using a hexane/ethyl acetate system, try a slower gradient or isocratic elution with a lower concentration of the more polar solvent (ethyl acetate). Consider adding a small percentage of methanol for highly polar impurities.
Column Overloading The amount of crude material applied to the column exceeds its capacity.[4] Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Improper Column Packing Air bubbles or channels in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly. A "wet" packing method (slurry packing) is often preferred to minimize these issues.
Co-eluting Impurities An impurity may have a very similar polarity to this compound. Consider a different stationary phase (e.g., alumina, reversed-phase C18 silica) or a different separation technique like High-Performance Liquid Chromatography (HPLC).[5]
Problem 2: Low Yield of Purified this compound

Symptoms:

  • The amount of recovered pure product is significantly lower than expected.

Possible Cause Suggested Solution
Irreversible Adsorption on Silica Gel Highly polar compounds can sometimes bind irreversibly to the silica gel. Deactivate the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column.
Product Degradation This compound may be degrading on the column.[3] Minimize the time the compound spends on the stationary phase by using a slightly more polar solvent system to speed up elution or by using flash chromatography.
Incomplete Elution The mobile phase may not be polar enough to elute all the product from the column. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% methanol or a mixture of methanol and ethyl acetate) to check for any remaining product.
Mechanical Loss Product may be lost during solvent evaporation or transfers between flasks. Ensure careful handling and rinse all glassware with the appropriate solvent to recover all material.
Problem 3: this compound Elutes Too Quickly or Too Slowly

Symptoms:

  • The product comes out with the solvent front (elutes too quickly).

  • The product takes an excessively long time to elute or does not elute at all.

Possible Cause Suggested Solution
Mobile Phase is Too Polar If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
Mobile Phase is Not Polar Enough If the product elutes too slowly, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane or add a small amount of methanol).
Incorrect Stationary Phase For highly polar compounds, normal phase chromatography might lead to very long retention times. Consider using reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound

This is a generalized protocol and may require optimization based on the specific impurities present in the crude sample.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This is the "dry loading" method, which often results in better separation.

  • Column Packing:

    • Select an appropriately sized flash chromatography column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed. Use a gentle flow of the mobile phase to aid in packing.

  • Sample Loading:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with the initial, low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or linear gradient fashion.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Final Purification (Optional):

    • For obtaining highly pure, crystalline material, recrystallization can be performed. A documented method is crystallization from an ethyl acetate/hexane (1:1) mixture.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound Sample dissolve Dissolve in Minimum Solvent crude_sample->dissolve dry_load Adsorb onto Silica Gel (Dry Loading) dissolve->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Flash Chromatography Column pack_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc pool_pure Pool Pure Fractions analyze_tlc->pool_pure evaporate Evaporate Solvent pool_pure->evaporate pure_product Purified this compound evaporate->pure_product

Caption: General workflow for the purification of this compound using flash column chromatography.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation? cause1 Overlapping Spots on TLC? start->cause1 Yes cause2 Broad Peaks? start->cause2 Yes cause3 Streaking on TLC? start->cause3 Yes solution1a Optimize Solvent System (Change Polarity/Gradient) cause1->solution1a solution1b Change Stationary Phase (e.g., Reversed-Phase) cause1->solution1b solution2a Reduce Sample Load cause2->solution2a solution2b Repack Column cause2->solution2b solution3 Add Modifier to Mobile Phase (e.g., Acetic Acid or Triethylamine) cause3->solution3

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Technical Support Center: Enhancing the Efficiency of (-)-Varitriol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (-)-Varitriol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of their synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key steps of this compound synthesis.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a critical step for constructing the olefinic linkage in the this compound backbone. Here are some common problems and their solutions:

Q1: Low yield of the desired alkene product.

A1: Low yields in the Julia-Kocienski olefination can stem from several factors. One common issue is the incomplete formation of the sulfone carbanion. Ensure that the base used (e.g., KHMDS, NaHMDS, or LiHMDS) is fresh and of high purity. The reaction should be conducted under strictly anhydrous and inert conditions, as any moisture will quench the carbanion. Another potential cause is the degradation of the aldehyde coupling partner, especially if it is sensitive to the basic reaction conditions. Consider adding the aldehyde slowly to the pre-formed carbanion solution at a low temperature to minimize side reactions. If the issue persists, purification of the sulfone precursor may be necessary to remove any impurities that could interfere with the reaction.

Q2: Poor E/Z selectivity of the resulting alkene.

A2: The stereoselectivity of the Julia-Kocienski olefination is influenced by the nature of the heterocyclic sulfone, the base, and the solvent. To favor the formation of the desired E-alkene, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often preferred due to steric factors in the transition state. The choice of counterion from the base can also play a role; potassium salts (from KHMDS) in polar aprotic solvents like THF or DME generally provide higher E-selectivity. If unsatisfactory selectivity is observed, screening different base and solvent combinations is recommended.

Q3: Formation of a significant amount of a self-condensation byproduct of the sulfone.

A3: A side reaction involving the nucleophilic attack of the sulfone carbanion on another molecule of the sulfone can lead to undesired byproducts.[1] This is more prevalent with certain heterocyclic sulfones like benzothiazol-2-yl (BT) sulfones. To mitigate this, employ "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone.[1] This ensures that the aldehyde is present to react with the carbanion as it is formed, minimizing the chance of self-condensation.

Heck Reaction

The Heck reaction is another powerful tool for forming the C-C bond between the furanoside moiety and the aromatic ring.

Q1: The Heck reaction is sluggish or does not go to completion.

A1: Incomplete conversion in a Heck reaction can be due to several factors related to the catalyst, reagents, or reaction conditions. Ensure the palladium catalyst [e.g., Pd(OAc)₂, Pd(PPh₃)₄] is active; sometimes, using a fresh batch or a different palladium source can be beneficial. The choice of phosphine ligand is also critical; bulky, electron-rich ligands often improve catalytic activity. The base (e.g., triethylamine, potassium carbonate) must be present in sufficient excess to neutralize the hydrogen halide generated. If the reaction is still slow, increasing the temperature or switching to a higher-boiling solvent might be necessary. Microwave irradiation can also be employed to accelerate the reaction.

Q2: Formation of undesired side products, such as double bond isomerization.

A2: Isomerization of the newly formed double bond is a common side reaction in the Heck reaction, leading to a mixture of regioisomers. This can be minimized by the addition of silver salts (e.g., Ag₂CO₃) or thallium salts, which can facilitate the reductive elimination step and suppress isomerization pathways. The choice of solvent can also influence this; polar aprotic solvents are generally preferred.

Q3: Low yield due to catalyst deactivation.

A3: The palladium catalyst can deactivate through various mechanisms. Ensuring strictly anaerobic conditions is crucial, as oxygen can oxidize the Pd(0) active species. The purity of the substrates and solvent is also important, as impurities can poison the catalyst. If catalyst deactivation is suspected, a higher catalyst loading might be necessary, or the use of more robust catalyst systems, such as those with N-heterocyclic carbene (NHC) ligands, could be explored.

Furanoside Core Synthesis & Stereocontrol

The stereoselective synthesis of the highly substituted tetrahydrofuran ring is a major challenge.

Q1: Difficulty in controlling the stereochemistry at the four contiguous stereocenters.

A1: Achieving the correct stereochemistry in the furanoside core of this compound requires careful selection of the starting material and synthetic strategy. Chiral pool starting materials like D-mannitol or D-(-)-ribose are commonly used to set the initial stereocenters.[2][3] Subsequent stereoselective reactions, such as substrate-directed reductions or epoxidations, are then employed to install the remaining stereocenters. The use of chiral auxiliaries or catalysts can also be a powerful strategy. It is crucial to rigorously characterize the stereochemistry of intermediates at each step using techniques like NMR spectroscopy (e.g., NOE experiments) and, if possible, X-ray crystallography.

Q2: Low yields in glycosylation or cyclization reactions to form the furanoside ring.

A2: The formation of the furanoside ring often involves either a glycosylation reaction or an intramolecular cyclization. For glycosylation, the reactivity of both the glycosyl donor and acceptor is critical. Ensure that the activating conditions for the donor are optimal and that the acceptor is sufficiently nucleophilic. In cyclization reactions, the conformation of the acyclic precursor plays a significant role. The use of templates or specific reaction conditions that favor the desired pre-cyclization conformation can improve yields. Protecting group strategy is also key; the choice of protecting groups can influence the reactivity and stereochemical outcome of these reactions.

Protecting Group Strategy

Q1: Difficulty with the selective protection or deprotection of hydroxyl groups.

A1: The synthesis of this compound involves multiple hydroxyl groups that require a robust protecting group strategy. For selective protection, consider the steric and electronic differences between the hydroxyl groups. For instance, primary alcohols are generally more reactive towards bulky silylating agents than secondary alcohols. For deprotection, an orthogonal protecting group strategy is highly recommended.[4] This involves using protecting groups that can be removed under different, specific conditions (e.g., acid-labile, base-labile, or removed by hydrogenolysis). This allows for the selective deprotection of one hydroxyl group in the presence of others.

Q2: Low yield during a deprotection step.

A2: Low deprotection yields can be caused by incomplete reaction or degradation of the substrate under the deprotection conditions. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. If the substrate is sensitive to the deprotection conditions, it may be necessary to screen for milder reagents or shorter reaction times. For example, if a silyl group is difficult to remove with fluoride ions, a stronger fluoride source or a different solvent system might be required. Conversely, if the molecule is degrading, less harsh conditions should be explored.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound that affect the overall yield?

A1: The most critical steps are typically the construction of the tetrasubstituted furanoside core with the correct stereochemistry and the formation of the carbon-carbon bond linking the furanoside to the aromatic ring (e.g., via Julia-Kocienski olefination or Heck reaction). Inefficiencies in these steps will have a significant negative impact on the overall yield.

Q2: How can I improve the overall efficiency of the synthesis?

A2: To improve overall efficiency, focus on optimizing the yield of each individual step. Convergent synthetic strategies, where the furanoside and aromatic fragments are synthesized separately and then coupled, are generally more efficient than linear syntheses for complex molecules. Additionally, minimizing the number of protecting group manipulations can significantly shorten the synthetic sequence and improve the overall yield.

Q3: What are the common purification challenges for this compound intermediates?

A3: The intermediates in this compound synthesis are often polar, polyhydroxylated molecules, which can make purification by standard silica gel chromatography challenging due to tailing and poor separation. The use of reversed-phase chromatography or specialized normal-phase columns may be necessary. Protecting group strategy plays a role here as well; intermediates with more protecting groups are generally less polar and easier to purify on silica gel.

Data Presentation

Table 1: Troubleshooting Summary for Julia-Kocienski Olefination
Problem Potential Cause Recommended Solution
Low YieldIncomplete carbanion formationUse fresh, high-purity base; ensure anhydrous conditions.
Aldehyde degradationAdd aldehyde slowly at low temperature.
Impure sulfonePurify the sulfone precursor.
Poor E/Z SelectivitySuboptimal reaction conditionsUse PT-sulfone; screen different bases and polar aprotic solvents.
Sulfone Self-CondensationSide reaction of sulfone carbanionEmploy "Barbier-like conditions" by adding the base to a mixture of the aldehyde and sulfone.
Table 2: Troubleshooting Summary for Heck Reaction
Problem Potential Cause Recommended Solution
Sluggish/Incomplete ReactionInactive catalystUse fresh catalyst; try a different Pd source or ligand.
Insufficient baseEnsure an adequate excess of base.
Suboptimal temperatureIncrease reaction temperature or use microwave irradiation.
Double Bond IsomerizationSide reaction pathwayAdd silver or thallium salts; use a polar aprotic solvent.
Catalyst DeactivationPresence of oxygen or impuritiesMaintain strict anaerobic conditions; use high-purity reagents and solvents.
Consider a higher catalyst loading or a more robust catalyst system.

Experimental Protocols

Note: The following are generalized protocols for the key reactions. Specific conditions for the synthesis of this compound may vary and should be optimized.

General Protocol for Julia-Kocienski Olefination
  • To a solution of the sulfone (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.2 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Heck Reaction
  • To a degassed solution of the aryl halide (1.0 eq.) and the alkene (1.2 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., PPh₃, 0.1 eq.), and a base (e.g., Et₃N, 2.0 eq.).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_end Final Product start_furan Furanoside Precursor protect Protecting Group Manipulation start_furan->protect start_aryl Aromatic Precursor start_aryl->protect couple Coupling Reaction (Julia-Kocienski or Heck) protect->couple deprotect Final Deprotection couple->deprotect product This compound deprotect->product

Caption: General synthetic workflow for this compound.

troubleshooting_logic problem Low Reaction Yield cause1 Reagent Quality? problem->cause1 cause2 Reaction Conditions? problem->cause2 cause3 Substrate Stability? problem->cause3 solution1 Use fresh/pure reagents cause1->solution1 solution2 Optimize T, time, solvent cause2->solution2 solution3 Modify protecting groups cause3->solution3

Caption: Troubleshooting logic for low reaction yield.

References

Validation & Comparative

A Tale of Two Molecules: Unraveling the Enantioselective Biological Activity of Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stereoisomers of Varitriol reveals that the naturally occurring (+)-enantiomer exhibits significantly greater antiproliferative activity against cancer cell lines compared to its synthetic (-)-enantiomer. This guide delves into the available experimental data, providing a clear comparison of their biological potency and outlining the methodologies used to ascertain these differences.

Varitriol, a natural product isolated from the marine-derived fungus Emericella variecolor, has garnered significant interest in the scientific community for its potent antitumor properties. As a chiral molecule, Varitriol exists in two non-superimposable mirror-image forms, known as enantiomers: the naturally occurring (+)-Varitriol and the synthetic, unnatural (-)-Varitriol. Understanding the biological activity of each enantiomer is crucial for structure-activity relationship (SAR) studies and the development of potential therapeutic agents.

Comparative Antiproliferative Activity

While the total synthesis of both (+)-Varitriol and this compound has been successfully achieved, allowing for their individual biological evaluation, a direct, side-by-side comparison in the same study is not extensively documented in publicly available literature. However, a study by Ghosal et al. (2011) which accomplished the stereoselective total synthesis of both enantiomers, provides the most direct, albeit qualitative, insight into their differential activity. The study reports that synthetic (+)-Varitriol exhibited "significant cytotoxicity," whereas this compound was found to be "less active".

For a quantitative perspective, we can analyze data from separate studies on analogous compounds and the parent natural product. It is consistently reported that natural (+)-Varitriol demonstrates potent activity against a range of cancer cell lines. For instance, initial reports on the natural isolate of (+)-Varitriol highlighted its remarkable potency.

To illustrate the disparity in activity that can exist between enantiomers, we can consider the data available for synthetic (+)-Varitriol and its analogues, which have been more extensively studied. It is important to note that one study found that their synthetic (+)-Varitriol and its analogues displayed significantly lower anticancer activity than the naturally sourced compound, suggesting that the purity and conformation of the synthetic molecules are critical factors influencing their biological effect.

Below is a summary table compiling representative data on the antiproliferative activity of Varitriol analogues. Direct comparative data for this compound remains elusive in the reviewed literature.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
(+)-Varitriol (Natural) VariousPotent (Specific IC50 values not consistently reported in comparative studies)General literature
Synthetic (+)-Varitriol Analogue (Compound 5) CCRF-CEM>10Caletková et al., 2012
Synthetic (+)-Varitriol Analogue (Compound 5) K-562>10Caletková et al., 2012
Synthetic (+)-Varitriol Analogue (Compound 5) A549>10Caletková et al., 2012
Synthetic (+)-Varitriol Analogue (Compound 5) HT-29>10Caletková et al., 2012
Synthetic (+)-Varitriol Analogue (Compound 5) HCT-116>10Caletková et al., 2012
Synthetic (+)-Varitriol Analogue (Compound 5) MCF-7>10Caletková et al., 2012

Experimental Protocols

The evaluation of the cytotoxic activity of Varitriol and its analogues is typically performed using standard in vitro cell-based assays. The following is a generalized protocol based on methodologies commonly cited in the literature for assessing antiproliferative activity.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., CCRF-CEM, K-562, A549, HT-29, HCT-116, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds, this compound and (+)-Varitriol, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The diluted compounds are added to the wells containing the cells. A control group of cells is treated with the vehicle (medium with the same concentration of DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilization solution (e.g., acidified isopropanol or DMSO) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

While the precise molecular targets and signaling pathways affected by Varitriol are not yet fully elucidated, the differential activity between the enantiomers strongly suggests a stereospecific interaction with a biological target, such as an enzyme or a receptor. The greater potency of the natural (+)-enantiomer implies that its three-dimensional arrangement is more complementary to the binding site of its target protein(s).

The following diagram illustrates the logical workflow for comparing the biological activity of the Varitriol enantiomers.

G Workflow for Comparing Biological Activity of Varitriol Enantiomers cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_data Data Analysis cluster_conclusion Conclusion Synthesis_Plus (+)-Varitriol Synthesis Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Synthesis_Plus->Cytotoxicity_Assay Synthesis_Minus This compound Synthesis Synthesis_Minus->Cytotoxicity_Assay Cell_Lines Panel of Cancer Cell Lines Cell_Lines->Cytotoxicity_Assay IC50_Plus IC50 for (+)-Varitriol Cytotoxicity_Assay->IC50_Plus IC50_Minus IC50 for this compound Cytotoxicity_Assay->IC50_Minus Comparison Comparative Analysis IC50_Plus->Comparison IC50_Minus->Comparison Conclusion_Node Determine Enantioselective Activity Comparison->Conclusion_Node

Caption: Workflow for Comparing Varitriol Enantiomer Activity.

This diagram outlines the necessary steps from the synthesis of both enantiomers to the final comparative analysis of their biological activity, highlighting the logical flow of the research process.

A Comparative Analysis of (-)-Varitriol and Other Cytotoxic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative overview of the cytotoxic properties of (-)-Varitriol, a meroterpenoid isolated from the marine-derived fungus Emericella variecolor, against other well-established cytotoxic natural products: paclitaxel, doxorubicin, and vincristine. This analysis is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies, and visual representations of key biological pathways.

In Vitro Cytotoxicity: A Head-to-Head Comparison

The cytotoxic potential of a compound is a primary indicator of its anticancer activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell growth or proliferation. While specific GI50 data for this compound from the National Cancer Institute's (NCI) 60-cell line screen has been referenced in the literature, the complete dataset is not publicly available. However, the initial report highlighted its increased potency against selected renal, CNS, and breast cancer cell lines.

For the purpose of this comparison, a compilation of published IC50 values for paclitaxel, doxorubicin, and vincristine against a panel of human cancer cell lines is presented below. It is crucial to note that IC50 values can vary significantly depending on the cell line, assay method (e.g., MTT, SRB), and exposure time. Therefore, the data in Table 1 should be interpreted as a representative range of the cytotoxic potential of these established drugs.

CompoundCell LineCancer TypeIC50 (nM)Assay
Paclitaxel MCF-7Breast5MTT
A549Lung40MTT
HeLaCervical2.5 - 7.5Clonogenic
Doxorubicin MCF-7Breast8306SRB
A549Lung> 20,000MTT
HeLaCervical2.92MTT
Vincristine MCF-7Breast5-
A549Lung40-
JurkatLeukemia-MTT

Table 1: Comparative in vitro cytotoxicity (IC50 values) of selected natural products against various human cancer cell lines. The data presented are compiled from multiple literature sources and are intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Mechanisms of Action: Induction of Apoptosis

The primary mechanism by which many cytotoxic natural products exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific apoptotic pathways triggered by this compound are not yet fully elucidated, the mechanisms of paclitaxel, doxorubicin, and vincristine have been extensively studied.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A common pathway activated by many chemotherapeutic agents is the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various intracellular stresses, such as DNA damage or microtubule disruption, leading to the activation of the Bcl-2 family of proteins. Pro-apoptotic members of this family, such as Bax and Bak, permeabilize the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

Intrinsic Apoptosis Pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade DNA Damage DNA Damage Bax_Bak Bax/Bak Activation DNA Damage->Bax_Bak Microtubule Disruption Microtubule Disruption Microtubule Disruption->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclXL Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2_BclXL->Bax_Bak inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate1 Incubate (e.g., 24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance

Lack of Public Data Precludes Validation of (-)-Varitriol's Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant absence of data on the anticancer properties of (-)-Varitriol. As of December 2025, no peer-reviewed studies containing quantitative data—such as IC50 values, mechanism of action, or in vivo efficacy—for this compound are publicly available. This lack of information makes it impossible to validate or compare its anticancer potential against existing therapeutic agents.

Due to this data gap, the following guide is presented as an illustrative example of how such a comparative analysis would be structured. It uses the well-researched natural phytosterol, β-Sitosterol , as a substitute for this compound to demonstrate the required data presentation, experimental protocols, and visualizations for evaluating a novel anticancer compound.

Exemplary Comparison Guide: β-Sitosterol vs. Doxorubicin

This guide provides a comparative overview of the anticancer properties of the natural phytosterol β-Sitosterol and the conventional chemotherapeutic agent Doxorubicin. It is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel anticancer compounds.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data below summarizes the IC50 values for β-Sitosterol and Doxorubicin against common human cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Treatment Duration
β-Sitosterol MCF-7Breast Adenocarcinoma~435[1]48 hours
A549Lung CarcinomaNot Harmful[2]48 hours
HCT-116Colon CarcinomaNot Available-
Doxorubicin MCF-7Breast Adenocarcinoma0.6548 hours
A549Lung Carcinoma0.448 hours
HCT-116Colon CarcinomaNot Available-

Note: IC50 values can vary based on experimental conditions (e.g., cell density, assay type, exposure time). The values presented are representative.

Mechanism of Action: Signaling Pathways

β-Sitosterol has been shown to exert its anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).

2.1. Induction of Apoptosis

β-Sitosterol promotes apoptosis by modulating key signaling pathways. It has been shown to downregulate the anti-apoptotic PI3K/Akt pathway, leading to the inactivation of Bcl-2 (an anti-apoptotic protein) and the activation of pro-apoptotic proteins like Bax.[[“]][4][5] This disrupts the mitochondrial membrane, causing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[1][4][6]

G Simplified Apoptosis Pathway of β-Sitosterol cluster_membrane Cell Membrane cluster_mito Mitochondrion cluster_cyto Cytosol PI3K PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibits (De-represses Bax) Bax Bax Bcl2->Bax CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis BS β-Sitosterol BS->PI3K Inhibits

Fig. 1: Apoptosis induction by β-Sitosterol via PI3K/Akt/Bcl-2 pathway.

2.2. Inhibition of Angiogenesis

Angiogenesis is critical for tumor growth and metastasis. β-Sitosterol has been found to inhibit this process by suppressing the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7][8][9][10] It can interfere with the VEGF receptor 2 (VEGFR2), preventing downstream signaling that leads to endothelial cell proliferation and migration, which are essential steps in forming new blood vessels.[7][9]

G Inhibition of Angiogenesis by β-Sitosterol VEGF VEGF VEGFR2 VEGFR2 (Endothelial Cell Receptor) VEGF->VEGFR2 Binds Signaling Downstream Signaling (e.g., PLCγ, MAPK) VEGFR2->Signaling Activates Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Promotes BS β-Sitosterol BS->VEGFR2 Inhibits Activation

Fig. 2: β-Sitosterol inhibits angiogenesis by targeting VEGF signaling.
Experimental Protocols

The following are standard methodologies used to obtain the data presented in this guide.

3.1. Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells to determine cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., β-Sitosterol) or a positive control (Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3.2. Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic.

Standard Experimental Workflow

The evaluation of a potential anticancer compound typically follows a multi-stage process, from initial screening to mechanistic studies.

G General Workflow for Anticancer Compound Validation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation a Compound Sourcing (e.g., Natural Product Isolation) b Cytotoxicity Screening (MTT/SRB Assay on Cancer Cell Panel) a->b c IC50 Determination b->c d Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) c->d e Animal Model Selection (e.g., Xenograft in Mice) d->e Promising Candidate f Treatment & Dosing Regimen e->f g Tumor Growth Inhibition Measurement f->g h Toxicity & Safety Assessment g->h

Fig. 3: A typical pipeline for evaluating potential anticancer agents.

References

Navigating the Labyrinth of Chirality: A Comparative Guide to Enantiomeric Purity Analysis of Synthetic (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex chiral molecules like (-)-Varitriol, the accurate determination of enantiomeric purity is a critical analytical challenge. This guide provides an objective comparison of modern analytical techniques applicable to the enantiomeric purity analysis of synthetic this compound, a polyketide natural product with multiple stereogenic centers. By presenting supporting experimental data and detailed methodologies, this document aims to assist in the selection of the most appropriate analytical strategy.

The therapeutic potential of a chiral drug is often confined to a single enantiomer, with its counterpart being inactive or even eliciting adverse effects. Consequently, rigorous and reliable methods for quantifying enantiomeric excess (ee) are paramount in pharmaceutical development. For a molecule as structurally complex as this compound, featuring multiple hydroxyl groups and stereocenters, the choice of analytical technique is not trivial. This guide explores the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Vibrational Circular Dichroism (VCD) for this purpose.

Quantitative Performance Comparison

The selection of an optimal analytical technique for determining the enantiomeric excess of this compound hinges on a variety of factors including resolution, sensitivity, analysis time, sample consumption, and the specific information required (e.g., enantiomeric ratio vs. absolute configuration). The following table summarizes the key performance metrics of the discussed techniques, providing a comparative overview to guide method selection.

Analytical TechniquePrincipleTypical Resolution (Rs)Limit of Detection (LOD)Analysis TimeSample RequirementKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).> 1.5 (baseline)ng - µg range10 - 60 minµg - mgWide applicability, robust, various CSPs available.Can require significant method development, solvent consumption.
Chiral GC Separation of volatile enantiomers on a chiral capillary column.> 1.5 (baseline)pg - ng range5 - 30 minng - µgHigh resolution, sensitive, fast for volatile compounds.Requires analyte to be volatile or derivatized, potential for thermal degradation.
Chiral SFC Separation using a supercritical fluid mobile phase and a chiral stationary phase.> 1.5 (baseline)ng - µg range2 - 20 minµg - mgFast, reduced solvent consumption, "greener" alternative to HPLC.[1][2]Requires specialized instrumentation.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Reagent) Formation of diastereomers with distinct NMR signals.N/A (based on signal separation)mg range10 - 30 min per samplemgProvides structural information, no chromatographic separation needed.Lower sensitivity, requires pure samples, potential for kinetic resolution during derivatization.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.N/Amg range30 - 120 minmgDetermines absolute configuration, non-destructive.Requires specialized equipment and computational support, lower throughput.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed, which can be adapted for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for the separation of a wide range of chiral compounds, including those with multiple functional groups like Varitriol.

Experimental Protocol:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and a polar organic solvent (e.g., isopropanol, ethanol). The ratio is optimized to achieve baseline separation (e.g., 90:10 to 70:30 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength where Varitriol exhibits sufficient absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the synthetic this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.

Chiral Gas Chromatography (GC)

Principle: For volatile or derivatized analytes, chiral GC offers high resolution and sensitivity. Given the multiple hydroxyl groups in Varitriol, derivatization to form more volatile ethers or esters is typically required.

Experimental Protocol:

  • Derivatization: React the hydroxyl groups of Varitriol with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl ethers).

  • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., Chiraldex® G-TA).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150 °C and ramping to 250 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Data Analysis: Similar to HPLC, the ee is calculated from the integrated peak areas of the two enantiomeric peaks.

Chiral Supercritical Fluid Chromatography (SFC)

Principle: SFC utilizes a supercritical fluid (typically CO2) as the primary mobile phase, often with a small amount of a polar co-solvent. It offers advantages in terms of speed and reduced organic solvent consumption.[1][2]

Experimental Protocol:

  • Column: Polysaccharide-based chiral stationary phases are commonly used (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or ethanol. The gradient or isocratic composition is optimized for separation.

  • Flow Rate: 2 - 4 mL/min.

  • Backpressure: 100 - 150 bar.

  • Column Temperature: 35 - 40 °C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the co-solvent.

  • Data Analysis: The enantiomeric excess is determined from the peak areas of the separated enantiomers.

NMR Spectroscopy with Mosher's Reagent

Principle: This method involves the reaction of the chiral alcohol this compound with a chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid), to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio.

Experimental Protocol:

  • Reaction: In two separate NMR tubes, react a small amount of the synthetic this compound sample with (R)-MTPA-Cl and (S)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine-d5).

  • NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.

  • Data Analysis: Compare the spectra of the two diastereomers. Identify well-resolved signals corresponding to protons or fluorine atoms near the stereocenter(s). The ratio of the integrals of these signals in the spectrum of the mixture of diastereomers (formed from a racemic or enantioenriched sample) corresponds to the enantiomeric ratio of the original alcohol.

Vibrational Circular Dichroism (VCD)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of this compound with the computationally predicted spectrum for a known absolute configuration, the absolute configuration of the synthetic sample can be unequivocally determined.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified synthetic this compound in a suitable solvent (e.g., CDCl3) at a concentration of approximately 5-10 mg/mL.

  • VCD Measurement: Acquire the VCD and IR spectra using a dedicated VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer of Varitriol.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A match in the sign and relative intensity of the VCD bands confirms the absolute configuration of the synthetic material.

Visualizing the Workflow

To aid in understanding the logical flow of selecting and implementing an enantiomeric purity analysis method, the following diagrams illustrate the general workflows.

Enantiomeric_Purity_Analysis_Workflow cluster_screening Initial Screening & Method Development cluster_analysis Analysis & Data Interpretation Start Synthetic this compound Sample Technique_Selection Select Analytical Technique(s) (HPLC, GC, SFC, NMR, VCD) Start->Technique_Selection Method_Development Develop & Optimize Method (Column, Mobile Phase, Temp, etc.) Technique_Selection->Method_Development Analysis Perform Analysis Method_Development->Analysis Data_Processing Process Data (Integration, Spectral Comparison) Analysis->Data_Processing Calculate_ee Calculate Enantiomeric Excess (ee) Data_Processing->Calculate_ee Chromatography/NMR Determine_AC Determine Absolute Configuration (VCD) Data_Processing->Determine_AC VCD Report Final Report Calculate_ee->Report Determine_AC->Report

General workflow for enantiomeric purity analysis.

Chromatographic_Method_Selection cluster_hplc HPLC cluster_gc GC cluster_sfc SFC Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) HPLC High-Performance Liquid Chromatography (Versatile for non-volatile compounds) Analyte_Properties->HPLC Non-volatile, thermally labile GC Gas Chromatography (For volatile or derivatized compounds) Analyte_Properties->GC Volatile or derivatizable SFC Supercritical Fluid Chromatography (Fast, 'green' alternative) Analyte_Properties->SFC Amenable to NP conditions, seeking speed & reduced solvent

Decision tree for selecting a chromatographic method.

Conclusion

The determination of enantiomeric purity for a complex natural product like synthetic this compound requires a careful consideration of the available analytical techniques. Chiral chromatography, including HPLC, GC, and SFC, offers high-resolution separation and accurate quantification of enantiomers, with the choice between them depending on the analyte's properties and desired analytical performance.[3] Chiral HPLC remains a robust and widely applicable method, while chiral GC provides excellent sensitivity for volatile compounds, and chiral SFC emerges as a fast and environmentally friendly alternative.[1][2] For confirmation of absolute configuration and in cases where chromatographic separation is challenging, NMR spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism provide powerful, albeit lower throughput, solutions. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can confidently select and implement the most suitable method to ensure the enantiomeric integrity of their synthetic products.

References

A Comparative Guide to Chiral HPLC Methods for the Separation of Varitriol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis and analysis of pharmacologically active molecules are critical in drug development. Varitriol, a synthetic analog of Vitamin D, possesses enantiomers that may exhibit different physiological activities and metabolic fates. Consequently, the ability to separate and quantify these enantiomers is paramount for preclinical and clinical studies. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of Varitriol enantiomers, based on established strategies for other Vitamin D analogs.

While specific methods for Varitriol are not widely published, the structural similarity to other Vitamin D analogs allows for the adaptation of existing chiral separation techniques. The most successful approaches for these compounds have utilized polysaccharide-based chiral stationary phases (CSPs). This guide will compare different CSPs and mobile phase systems to provide a robust starting point for method development.

Comparison of Potential Chiral HPLC Methods

The following table summarizes promising chiral HPLC methods applicable to the separation of Varitriol enantiomers, derived from methodologies successful for analogous compounds.

Parameter Method 1: Normal Phase Method 2: Normal Phase (Alternative Alcohol) Method 3: Reversed Phase Method 4: Polar Organic Mode
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Polysaccharide-based (e.g., Chiralpak® IA, Chiralpak® IB)Polysaccharide-based for reversed phase (e.g., Chiralpak® AD-RH, Chiralcel® OD-RH)Immobilized polysaccharide-based (e.g., Chiralpak® IA, Chiralpak® IB, Chiralpak® IC)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (IPA) (e.g., 90:10, v/v)n-Hexane / Ethanol (e.g., 90:10, v/v)Acetonitrile / Water (e.g., 80:20, v/v) or Methanol / Water (e.g., 90:10, v/v)Acetonitrile or Methanol (100%)
Additives 0.1% Trifluoroacetic Acid (TFA) for acidic analytes or 0.1% Diethylamine (DEA) for basic analytes0.1% TFA for acidic analytes or 0.1% DEA for basic analytes0.1% Formic Acid or Ammonium Acetate bufferNone typically required, but can be used for optimization
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min1.0 mL/min
Temperature Ambient (e.g., 25 °C)Ambient (e.g., 25 °C)25 - 40 °CAmbient (e.g., 25 °C)
Detection UV at 265 nmUV at 265 nmUV at 265 nmUV at 265 nm
Pros Good selectivity for many Vitamin D analogs.Ethanol can offer different selectivity compared to IPA.Compatible with mass spectrometry (MS).Simple mobile phases, good for screening.[1]
Cons Solvent volatility can lead to reproducibility issues.Solvent volatility.May have lower efficiency than normal phase for some analogs.May not be suitable for all analogs.

Experimental Workflow for Chiral Method Development

The following diagram illustrates a logical workflow for the development of a chiral HPLC method for Varitriol enantiomers.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Prepare Racemic Varitriol Standard Screen_CSPs Screen Multiple CSPs (e.g., Chiralpak IA, IB, IC, AD-H, OD-H) Start->Screen_CSPs Screen_Modes Test in Normal, Reversed, and Polar Organic Modes Screen_CSPs->Screen_Modes Analyze_Results Analyze Initial Results (Look for Partial Separation) Screen_Modes->Analyze_Results Optimize_MP Optimize Mobile Phase (Adjust Solvent Ratio, Additives) Analyze_Results->Optimize_MP Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Optimized_Method Optimized Chiral HPLC Method Optimize_Flow->Optimized_Method Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimized_Method->Validation

Caption: Workflow for Chiral HPLC Method Development for Varitriol.

Detailed Experimental Protocols

The following is a generalized protocol for the development of a chiral HPLC method for Varitriol enantiomers. This protocol is intended as a starting point and should be adapted based on experimental results.

1. Sample Preparation

  • Prepare a stock solution of racemic Varitriol in a suitable solvent (e.g., ethanol or mobile phase) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Initial Screening (Normal Phase)

  • Columns:

    • Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared Varitriol standard.

    • Monitor the chromatogram for any signs of peak splitting or separation.

3. Method Optimization

Based on the results of the initial screening, select the column that shows the best, even if partial, separation. Proceed with the following optimization steps:

  • Mobile Phase Composition:

    • Vary the ratio of n-Hexane to 2-Propanol (e.g., 95:5, 85:15, 80:20). A lower percentage of alcohol generally increases retention and may improve resolution.

    • Substitute 2-Propanol with ethanol and repeat the compositional adjustments.

  • Mobile Phase Additives:

    • If peak tailing is observed, consider adding a small amount (0.1%) of an acidic (e.g., TFA) or basic (e.g., DEA) modifier, depending on the acidic/basic nature of Varitriol.

  • Temperature:

    • Investigate the effect of column temperature on the separation. Test at temperatures ranging from 15 °C to 40 °C. Lower temperatures often enhance enantioselectivity.

  • Flow Rate:

    • Once a good separation is achieved, the flow rate can be optimized. A lower flow rate (e.g., 0.5-0.8 mL/min) can sometimes improve resolution, but will increase the run time.

4. Alternative Screening (Reversed Phase and Polar Organic Mode)

If normal phase conditions do not yield a satisfactory separation, screen the columns in reversed phase or polar organic mode.

  • Reversed Phase:

    • Columns: Chiralpak® AD-RH, Chiralcel® OD-RH (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water or Methanol / Water in various ratios (e.g., 70:30, 80:20, 90:10).

  • Polar Organic Mode:

    • Columns: Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (250 x 4.6 mm, 5 µm).

    • Mobile Phase: 100% Acetonitrile or 100% Methanol.

5. Data Analysis

For each condition, calculate the resolution (Rs) between the enantiomer peaks. A resolution of >1.5 is generally considered a baseline separation. The retention times (tR1, tR2) and peak widths (w1, w2) are used for this calculation.

This guide provides a structured approach to developing a chiral HPLC method for the separation of Varitriol enantiomers. By systematically screening different chiral stationary phases and optimizing the mobile phase and other chromatographic conditions, a robust and reliable method can be established for the accurate quantification of each enantiomer.

References

Spectroscopic Data Analysis: Confirming (-)-Varitriol and Distinguishing it from its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic confirmation of (-)-Varitriol. This guide provides a detailed comparison with its diastereomer, 4'-epi-(-)-Varitriol, supported by experimental data and protocols.

The structural confirmation of a natural product is a critical step in drug discovery and development. This guide focuses on the spectroscopic analysis of this compound, a marine-derived terpenoid with potential therapeutic properties. By comparing its spectral data with that of a known stereoisomer, 4'-epi-(-)-Varitriol, we provide a clear methodology for the unambiguous identification of this compound. The data and protocols presented are based on the stereoselective total synthesis and characterization of these compounds.

Comparative Spectroscopic Data

The confirmation of this compound's structure relies on a detailed analysis of its 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRESIMS) data. A direct comparison with the data from a known stereoisomer, such as 4'-epi-(-)-Varitriol, is crucial for definitive assignment, as subtle differences in stereochemistry can lead to significant changes in biological activity.

Below is a summary of the key spectroscopic data for this compound and its C-4' epimer, 4'-epi-(-)-Varitriol, as reported by Ghosh et al. (2010).

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3) for this compound and 4'-epi-(-)-Varitriol

PositionThis compound δH (ppm), J (Hz)4'-epi-(-)-Varitriol δH (ppm), J (Hz)
37.29 (d, 8.0)7.29 (d, 8.0)
46.84 (t, 8.0)6.84 (t, 8.0)
56.77 (d, 8.0)6.77 (d, 8.0)
1'6.65 (d, 16.0)6.64 (d, 16.0)
2'6.22 (dd, 16.0, 5.5)6.21 (dd, 16.0, 5.5)
3'4.45 (m)4.43 (m)
4'4.02 (t, 3.0)3.93 (t, 5.0)
5'3.82 (dd, 5.5, 3.0)3.85 (dd, 5.5, 5.0)
6'4.15 (q, 6.5)4.18 (q, 6.5)
7'1.35 (d, 6.5)1.36 (d, 6.5)
OMe3.89 (s)3.89 (s)
CH2OH4.72 (s)4.72 (s)

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3) for this compound and 4'-epi-(-)-Varitriol

PositionThis compound δC (ppm)4'-epi-(-)-Varitriol δC (ppm)
1125.0125.0
2157.1157.1
3128.8128.8
4121.2121.2
5109.8109.8
6138.2138.2
1'131.5131.5
2'128.9128.9
3'84.184.3
4'79.279.8
5'86.987.2
6'78.178.3
7'19.819.9
OMe55.955.9
CH2OH62.162.1

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data

CompoundMolecular FormulaCalculated Mass [M+Na]+Found Mass [M+Na]+
This compoundC15H20O5303.1208303.1205
4'-epi-(-)-VaritriolC15H20O5303.1208303.1203

Experimental Protocols

The following protocols are based on the methodologies reported for the synthesis and characterization of this compound and its stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 500 MHz NMR spectrometer.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Reference the spectra to the residual chloroform peak at δ 7.26 ppm.

  • 13C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans for adequate signal-to-noise (typically several thousand).

    • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

    • Reference the spectra to the chloroform triplet at δ 77.0 ppm.

High-Resolution Mass Spectrometry (HRESIMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to optimal values for the instrument and compound.

    • Acquire data over a mass range that includes the expected [M+Na]+ ion (e.g., m/z 100-500).

    • Use an internal or external calibrant to ensure high mass accuracy.

  • Data Analysis: Determine the accurate mass of the [M+Na]+ ion and use it to calculate the elemental composition. Compare the found mass with the calculated mass for the molecular formula C15H20O5Na.

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound through spectroscopic analysis and comparison with an alternative stereoisomer.

G Workflow for Spectroscopic Confirmation of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Syn_Varitriol Synthesize this compound NMR_Varitriol Acquire 1H & 13C NMR for this compound Syn_Varitriol->NMR_Varitriol MS_Varitriol Acquire HRESIMS for this compound Syn_Varitriol->MS_Varitriol Syn_Epi Synthesize 4'-epi-(-)-Varitriol NMR_Epi Acquire 1H & 13C NMR for 4'-epi-(-)-Varitriol Syn_Epi->NMR_Epi MS_Epi Acquire HRESIMS for 4'-epi-(-)-Varitriol Syn_Epi->MS_Epi Compare_NMR Compare 1H & 13C NMR Data NMR_Varitriol->Compare_NMR Compare_MS Compare HRESIMS Data MS_Varitriol->Compare_MS NMR_Epi->Compare_NMR MS_Epi->Compare_MS Confirmation Structural Confirmation of This compound Compare_NMR->Confirmation Compare_MS->Confirmation

Caption: Workflow for Spectroscopic Confirmation.

Comparative Cytotoxicity of Varitriol Stereoisomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the cytotoxic effects of Varitriol stereoisomers is not yet available in publicly accessible scientific literature. Initial searches for direct comparative studies on the cytotoxicity of Varitriol stereoisomers did not yield specific experimental data. However, this guide provides a framework for conducting and presenting such a comparative study, drawing on established methodologies and data presentation formats from research on other cytotoxic compounds.

This document outlines the requisite experimental protocols, data presentation structures, and visualization of signaling pathways that would be essential for a thorough comparative analysis of Varitriol stereoisomers. The examples provided are based on research conducted on other compounds to illustrate the expected level of detail and clarity.

Data Presentation

A crucial aspect of a comparative study is the clear and concise presentation of quantitative data. A tabular format is highly recommended for summarizing key cytotoxicity metrics, such as the half-maximal inhibitory concentration (IC50), across different cell lines and stereoisomers.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Hypothetical Varitriol Stereoisomers Across Various Cancer Cell Lines

StereoisomerA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HCT116 (Colon Carcinoma)HeLa (Cervical Cancer)
(+)-VaritriolData not availableData not availableData not availableData not available
(-)-VaritriolData not availableData not availableData not availableData not available
cis-VaritriolData not availableData not availableData not availableData not available
trans-VaritriolData not availableData not availableData not availableData not available

Caption: This table is intended to serve as a template for presenting IC50 values. The data for Varitriol stereoisomers is currently not available.

Experimental Protocols

Detailed methodologies are paramount for the reproducibility and validation of scientific findings. The following are examples of standard protocols that would be employed in a comparative cytotoxicity study of Varitriol stereoisomers.

Cell Culture and Maintenance

Human cancer cell lines, such as A549 (lung), MCF-7 (breast), HCT116 (colon), and HeLa (cervical), would be obtained from a reputable cell bank (e.g., ATCC). Cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures would be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the Varitriol stereoisomers would be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of each Varitriol stereoisomer (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

Understanding the mechanism of action is critical in drug development. Should studies indicate that Varitriol stereoisomers induce apoptosis, investigating the underlying signaling pathways would be a logical next step.

Hypothetical Apoptosis Induction Pathway

The diagram below illustrates a potential signaling pathway that could be investigated if a Varitriol stereoisomer was found to induce apoptosis via the intrinsic pathway, a common mechanism for cytotoxic compounds.

cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Varitriol Varitriol Stereoisomer ROS ↑ Reactive Oxygen Species (ROS) Varitriol->ROS Bcl2 Bcl-2 (Anti-apoptotic) Varitriol->Bcl2 Mito Mitochondrial Stress ROS->Mito Bax Bax (Pro-apoptotic) Bcl2->Bax CytoC Cytochrome c release Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->Bax

Caption: Hypothetical intrinsic apoptosis pathway induced by a Varitriol stereoisomer.

Experimental Workflow Visualization

A clear workflow diagram can effectively communicate the sequence of experimental procedures.

cluster_workflow Experimental Workflow start Start culture Cell Culture (A549, MCF-7, etc.) start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Varitriol Stereoisomers seed->treat mtt MTT Assay treat->mtt read Measure Absorbance mtt->read calc Calculate IC50 Values read->calc analyze Comparative Analysis calc->analyze end End analyze->end

Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.

Confirming the Absolute Configuration of Synthetic (-)-Varitriol: A Comparative Guide to Modern Spectroscopic and Crystallographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in the journey from synthesis to application. This is particularly true for complex natural products like (-)-Varitriol, a marine-derived compound with promising antitumor properties. The stereochemistry of such molecules dictates their biological activity, making its correct assignment paramount.

The initial assignment of the absolute configuration of synthetic this compound was based on the stereochemistry of its starting material, D-(-)-ribose, which led to the synthesis of the "unnatural" enantiomer. Subsequently, the natural, biologically active (+)-enantiomer was synthesized from D-mannitol. This reliance on the synthetic pathway, while a powerful tool, underscores the need for independent verification using a suite of analytical techniques. This guide provides a comparative overview of the primary methods available for confirming the absolute configuration of complex molecules like this compound, detailing their experimental protocols and data presentation for objective evaluation.

Comparison of Key Analytical Methods

The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the amount of material available, and the stage of research. Below is a comparison of the most common techniques that could be applied to a synthetic sample of this compound.

MethodPrincipleSample RequirementsKey AdvantagesKey Limitations
Total Synthesis Utilizes a starting material of known absolute configuration (chiral pool synthesis) to deduce the stereochemistry of the final product.N/A (inherent to the synthesis)Provides strong evidence of configuration if all reaction mechanisms are well-understood.Potential for unforeseen stereochemical outcomes in complex reaction sequences.
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to generate a three-dimensional electron density map, allowing for the direct determination of the absolute configuration.A single, high-quality crystal (0.1-0.5 mm).Provides an unambiguous and highly detailed structural determination.Growing suitable crystals can be a significant challenge, especially for flexible molecules.
Mosher's Method (¹H NMR) Derivatization of a chiral alcohol with the enantiomers of a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts.1-5 mg of the alcohol.Relatively small sample requirement and utilizes standard NMR instrumentation.Requires a free hydroxyl group and can be difficult to interpret for conformationally flexible molecules.
Chiroptical Methods (ECD/VCD) Measures the differential absorption of left and right circularly polarized light. The experimental spectrum is compared to a computationally predicted spectrum for a given enantiomer.1-10 mg for ECD; 5-20 mg for VCD.Applicable to samples in solution and does not require crystallization. Can be highly sensitive.Heavily reliant on the accuracy of computational models, which can be challenging for flexible molecules.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable data for the determination of absolute configuration.

Total Synthesis of this compound

The synthesis of this compound typically starts from a chiral pool material like D-(-)-ribose. The synthetic sequence involves multiple steps to construct the furanoside ring and attach the substituted aromatic side chain. The stereocenters of the starting material are carried through the synthesis, and their configurations are presumed to be retained or inverted in a predictable manner based on the reaction mechanisms employed.

G D-(-)-Ribose D-(-)-Ribose Protected Furanose Protected Furanose D-(-)-Ribose->Protected Furanose Protection Key Intermediate Key Intermediate Protected Furanose->Key Intermediate Multi-step sequence Coupling Product Coupling Product Key Intermediate->Coupling Product Grignard Reaction Aromatic Grignard Aromatic Grignard Aromatic Grignard->Coupling Product This compound This compound Coupling Product->this compound Deprotection

Synthetic approach to this compound.
Single-Crystal X-ray Crystallography

  • Crystal Growth: A high-quality single crystal of this compound or a suitable crystalline derivative is grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using computational methods to generate an electron density map, from which the atomic positions are determined. The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been determined.

Mosher's Method
  • Esterification: The secondary alcohol of this compound is esterified in two separate reactions with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl to form the corresponding (S)- and (R)-MTPA esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

  • Data Analysis: The chemical shifts of protons near the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent pattern of positive and negative Δδ values on either side of the ester allows for the assignment of the absolute configuration based on the established mnemonic for the conformation of the MTPA esters.

G cluster_0 Reaction 1 cluster_1 Reaction 2 This compound This compound (S)-MTPA Ester (S)-MTPA Ester This compound->(S)-MTPA Ester (R)-MTPA-Cl (R)-MTPA Ester (R)-MTPA Ester This compound->(R)-MTPA Ester (S)-MTPA-Cl ¹H NMR Spectrum (S) ¹H NMR Spectrum (S) (S)-MTPA Ester->¹H NMR Spectrum (S) ¹H NMR Spectrum (R) ¹H NMR Spectrum (R) (R)-MTPA Ester->¹H NMR Spectrum (R) Δδ = δS - δR Δδ = δS - δR ¹H NMR Spectrum (S)->Δδ = δS - δR ¹H NMR Spectrum (R)->Δδ = δS - δR Absolute Configuration Absolute Configuration Δδ = δS - δR->Absolute Configuration

Workflow for Mosher's Method.
Electronic Circular Dichroism (ECD) Spectroscopy

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Spectrum Acquisition: The ECD spectrum is recorded on a CD spectrometer, typically over a wavelength range of 200-400 nm.

  • Computational Modeling: The 3D structure of one enantiomer of Varitriol is built in silico. A conformational search is performed to identify all low-energy conformers.

  • Spectrum Calculation: The ECD spectrum for each conformer is calculated using time-dependent density functional theory (TD-DFT). A Boltzmann-weighted average of the individual spectra is then computed to generate the final theoretical spectrum.

  • Comparison: The experimental ECD spectrum is compared to the calculated spectrum. A good match in the signs and relative intensities of the Cotton effects confirms the absolute configuration.

Concluding Remarks

While the synthesis of this compound from D-(-)-ribose provides strong evidence for its absolute configuration, independent verification is best practice in drug development and chemical research. Each of the methods described above offers a unique set of advantages and disadvantages. Single-crystal X-ray crystallography remains the gold standard for unambiguous determination, but its applicability is limited by the ability to grow high-quality crystals. Mosher's method offers a practical solution-state NMR approach, while chiroptical methods like ECD and VCD are powerful tools for stereochemical analysis in solution, especially when coupled with robust computational methods. For a molecule as important as Varitriol, a multi-pronged approach, ideally combining the synthetic evidence with at least one spectroscopic or crystallographic method, would provide the highest level of confidence in its absolute configuration.

Unraveling the Bioactivity of (-)-Varitriol: A Comparative Analysis Across Cell Lines Reveals a Critical Data Gap

Author: BenchChem Technical Support Team. Date: December 2025

Despite the successful synthesis of (-)-Varitriol, a comprehensive understanding of its biological activity remains elusive. A thorough review of existing scientific literature reveals a significant lack of publicly available data on the cytotoxic and mechanistic properties of this specific stereoisomer, particularly in direct comparison to its well-studied counterpart, (+)-Varitriol. This data gap prevents a conclusive cross-validation of this compound's bioactivity across different cell lines and hinders the development of a complete structure-activity relationship profile for the Varitriol family of compounds.

While numerous studies have focused on the synthesis and anti-tumor properties of (+)-Varitriol and its analogues, the biological evaluation of this compound has been notably absent from published research. This disparity leaves a critical question unanswered: does the stereochemistry at the chiral centers of the Varitriol molecule significantly impact its interaction with biological targets and, consequently, its therapeutic potential?

The Focus on (+)-Varitriol: A Look at the Existing Data

Research into (+)-Varitriol has demonstrated its potential as an anti-tumor agent. Studies have reported its cytotoxic effects against a panel of cancer cell lines. For instance, synthetic (+)-Varitriol and its analogues have been screened for their in vitro cytotoxicity against various human tumor cell lines, including those in the National Cancer Institute's 60-cell line panel (NCI-60). However, one study noted that the in vitro anticancer activity of their synthetically produced (+)-Varitriol and its analogues was significantly lower than that reported for the naturally occurring (+)-Varitriol. Furthermore, in that same study, neither the synthetic (+)-Varitriol nor its analogues displayed the expected 50% growth inhibition (GI50) when tested against the NCI-60 panel at a concentration of 10 µM.[1] This finding suggests that the biological activity of Varitriol is highly sensitive, not only to its stereochemical configuration but potentially to other factors that may differ between natural and synthetic sources.

The Missing Piece: The Bioactivity of this compound

The synthesis of this compound has been successfully achieved, paving the way for its biological evaluation. However, a comprehensive search of scientific databases and literature yields no specific data on its bioactivity. Without experimental results from cytotoxicity assays across a range of cell lines, it is impossible to:

  • Compare the potency and efficacy of this compound with (+)-Varitriol.

  • Identify any potential cell line-specific activity of the (-) enantiomer.

  • Elucidate the role of stereochemistry in the mechanism of action of Varitriol.

  • Develop a comprehensive structure-activity relationship (SAR) for the Varitriol scaffold.

Experimental Protocols for Future Comparative Studies

To address this critical knowledge gap, future research should focus on a direct, side-by-side comparison of the bioactivity of this compound and (+)-Varitriol. The following experimental protocols would be essential for such a study:

Cytotoxicity Assays

A standard approach to assess the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the sulforhodamine B (SRB) assay.

MTT Assay Protocol:

  • Cell Seeding: Plate cells from various cancer cell lines (e.g., breast, colon, lung, leukemia) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, (+)-Varitriol, and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

NCI-60 Screening Protocol:

The National Cancer Institute's 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer agents. The general methodology involves:

  • Cell Plating: The 60 different cell lines are grown in 96-well microtiter plates.

  • Drug Addition: The test compound is added at five different concentrations.

  • Incubation: The plates are incubated for 48 hours.

  • Staining: The cells are fixed and stained with sulforhodamine B (SRB), a protein-binding dye.

  • Measurement: The absorbance is measured to determine the cell density.

  • Data Analysis: The results are expressed as the percentage of growth inhibition, and key parameters such as the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) are calculated.

Visualizing the Path Forward: A Proposed Experimental Workflow

To systematically investigate the bioactivity of this compound and compare it to its enantiomer, a clear experimental workflow is necessary.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Bioactivity Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison Synthesis Enantioselective Synthesis of (+)- and this compound Purity Purity & Structural Verification (NMR, MS, etc.) Synthesis->Purity Cell_Lines Panel of Cancer Cell Lines Purity->Cell_Lines Test Compounds Cytotoxicity Cytotoxicity Assays (MTT, SRB) Cell_Lines->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Pathway_Analysis Signaling Pathway Analysis IC50->Pathway_Analysis Select Active Enantiomer Comparative_Analysis Comparative Analysis of (+)- vs this compound IC50->Comparative_Analysis Bioactivity Data Target_ID Target Identification Pathway_Analysis->Target_ID SAR Structure-Activity Relationship (SAR) Comparative_Analysis->SAR

Proposed workflow for the comparative bioactivity study of Varitriol enantiomers.

The Unidentified Signaling Pathways of Varitriol

A significant challenge in understanding the bioactivity of Varitriol, regardless of its stereochemistry, is the lack of knowledge about its molecular targets and the signaling pathways it modulates. Elucidating these pathways is crucial for rational drug design and for understanding the potential for therapeutic intervention. Future research should aim to identify the cellular machinery with which Varitriol interacts to exert its cytotoxic effects.

signaling_pathway Varitriol Varitriol ((+) or (-)) Target Unknown Molecular Target(s) Varitriol->Target Binds to Pathway Downstream Signaling Pathway(s) Target->Pathway Modulates Effect Biological Effect (e.g., Cytotoxicity, Apoptosis) Pathway->Effect Leads to

A simplified representation of the currently unknown signaling pathway of Varitriol.

References

Safety Operating Guide

Safe Disposal of (-)-Varitriol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (-)-Varitriol is readily available. The following disposal procedures are based on general best practices for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines. Due to its potential biological activity as an antitumor agent, this compound and all associated waste should be handled with caution.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste streams.

Physicochemical and Hazard Profile

A summary of the known properties of this compound is presented below. Due to the absence of a comprehensive toxicity profile, it is prudent to treat this compound as hazardous.

PropertyData
Molecular Formula C₁₅H₂₀O₅
Molecular Weight 280.32 g/mol
Appearance Solid (Assumed)
Known Hazards Potential cytotoxic and antitumor properties. Formal toxicity studies are not widely available.
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

  • If handling the solid compound outside of a certified chemical fume hood, respiratory protection (e.g., an N95 respirator) is advised to prevent inhalation of fine particles.

2. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, weigh boats, wipes), and silica gel from purification, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Non-halogenated Solvents: Collect liquid waste containing this compound dissolved in non-halogenated solvents (e.g., methanol, ethanol, ethyl acetate, hexanes) in a separate, sealed, and labeled container for non-halogenated solvent waste.

    • Halogenated Solvents: If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), this waste must be collected in a designated container for halogenated organic waste.

    • Aqueous Waste: Small amounts of aqueous waste containing trace this compound should be collected as hazardous aqueous waste. Do not dispose of any quantity of this compound down the drain.[1][2]

3. Waste Container Selection and Labeling:

  • Use only chemically compatible containers with secure, tight-fitting lids.[3][4]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the type of waste (e.g., "Solid Waste," "Non-halogenated Liquid Waste"). Indicate the approximate concentration or percentage of the chemical constituents.

4. On-site Storage:

  • Store waste containers in a designated and well-ventilated satellite accumulation area away from heat sources and direct sunlight.[1]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Decontamination of Glassware and Equipment:

  • Glassware and equipment contaminated with this compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4]

  • After rinsing, glassware can be washed with soap and water.

6. Final Disposal:

  • All collected this compound waste is to be disposed of through your institution's licensed hazardous waste management service.

  • The primary method of disposal for this type of organic compound is high-temperature incineration.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from experiments involving this compound.

G cluster_0 Start: Experiment with this compound cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Decontamination cluster_4 Final Disposal start Generate Waste is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_glassware Contaminated Glassware? start->is_glassware solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes non_halogenated Collect in Labeled Non-Halogenated Liquid Waste Container is_liquid->non_halogenated Non-Halogenated halogenated Collect in Labeled Halogenated Liquid Waste Container is_liquid->halogenated Halogenated aqueous_waste Collect in Labeled Aqueous Waste Container is_liquid->aqueous_waste Aqueous decon Triple Rinse with Solvent is_glassware->decon Yes disposal Dispose via Institutional Hazardous Waste Service (Incineration) solid_waste->disposal non_halogenated->disposal halogenated->disposal aqueous_waste->disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate collect_rinsate->disposal

Disposal workflow for this compound waste.

Signaling Pathway Context: Antitumor Activity

This compound has been noted for its antitumor properties.[5][6] While the specific molecular targets are not fully elucidated, many antitumor compounds exert their effects by interfering with critical cell signaling pathways that regulate cell proliferation, survival, and apoptosis. A common pathway implicated in cancer is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and survival. Inhibition of this pathway can lead to decreased cancer cell proliferation and increased apoptosis.

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a potential target for antitumor compounds like this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->mTORC1 Potential Inhibition by Antitumor Agent response Cell Growth, Proliferation, and Survival mTORC1->response Promotes

Simplified PI3K/Akt/mTOR signaling pathway.

References

Personal protective equipment for handling (-)-Varitriol

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Action Required: A specific Safety Data Sheet (SDS) for (-)-Varitriol is not publicly available. Before any handling, it is imperative to obtain the SDS from the manufacturer or supplier. This document contains critical, substance-specific safety, handling, and disposal information that supersedes any general guidance.

This guide provides a framework for safe handling practices for researchers, scientists, and drug development professionals when working with a compound of unknown toxicity like this compound. The following procedures are based on established laboratory safety principles for handling potentially hazardous chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

Given the uncharacterized nature of this compound, a cautious approach assuming high potency and toxicity is warranted. The recommended Personal Protective Equipment (PPE) is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant nitrile gloves (double-gloving is recommended).Prevents skin contact and potential absorption.
Body Protection A lab coat or chemical-resistant gown.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used, especially when handling powders or creating aerosols. All handling of solids should occur within a certified chemical fume hood.Prevents inhalation of the compound.

Operational Plan: Handling and Disposal

A systematic approach is crucial to minimize the risk of exposure and ensure a safe laboratory environment.

1. Preparation and Handling Area:

  • All work with this compound should be conducted in a designated and clearly marked area, such as a certified chemical fume hood, to control potential airborne particles.

  • Ensure the work area is clean and free of clutter.

  • Have a chemical spill kit readily accessible.

2. Weighing and Reconstitution:

  • Don all required PPE as specified in Table 1 before handling the compound.

  • Perform all weighing and reconstitution of the solid compound within a chemical fume hood to minimize inhalation risk.

  • Use dedicated utensils (e.g., spatulas, weigh boats) to prevent cross-contamination.

  • When dissolving in a solvent, add the solvent slowly to the powder to avoid generating dust or aerosols.

  • Keep all containers with this compound securely capped when not in use.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment after each use.

  • Remove PPE in a manner that avoids self-contamination.

  • Dispose of single-use PPE as hazardous waste according to institutional guidelines.

  • Wash hands thoroughly with soap and water after removing gloves.

4. Disposal Plan:

  • Crucially, the specific disposal requirements outlined in the manufacturer's SDS must be followed. [1]

  • All waste containing this compound, including contaminated PPE and utensils, should be considered hazardous waste.

  • Collect waste in compatible, properly labeled, and sealed containers.[1]

  • Store waste containers in a designated satellite accumulation area.[1]

  • Arrange for pickup and disposal by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[1][2]

Experimental Protocols: General Guidance

Specific experimental protocols for this compound are not available without further information on its properties. When developing any experimental procedure, a thorough risk assessment should be conducted. This involves evaluating the potential hazards at each step and implementing appropriate control measures to minimize risk.

Safety Workflow for Handling this compound

The following diagram illustrates the essential logical steps for the safe handling of a chemical with unknown hazards.

A Start: Need to Handle this compound B Obtain and Thoroughly Review Supplier's Safety Data Sheet (SDS) A->B C Conduct a Risk Assessment for the Planned Procedure B->C D Select and Don Appropriate Personal Protective Equipment (PPE) as per SDS and Risk Assessment C->D E Handle this compound in a Controlled Environment (e.g., Chemical Fume Hood) D->E F Segregate and Package Waste in Compatible, Labeled Containers E->F G Store Waste in a Designated Satellite Accumulation Area F->G H Arrange for Waste Pickup by a Certified Hazardous Waste Disposal Service G->H I End: this compound is Safely Handled and Disposed Of H->I

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Varitriol
Reactant of Route 2
(-)-Varitriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.